Product packaging for N-Methylmethanesulfonamide(Cat. No.:CAS No. 1184-85-6)

N-Methylmethanesulfonamide

Cat. No.: B075009
CAS No.: 1184-85-6
M. Wt: 109.15 g/mol
InChI Key: UHNHTTIUNATJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Methylmethanesulfonamide is a versatile and valuable small molecule reagent characterized by its polar sulfonamide group and N-methyl substitution. This structure imparts unique properties as a building block and intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and agrochemicals. Its primary research value lies in its role as a synthetic precursor to various sulfonamide-based scaffolds, which are prevalent in medicinal chemistry due to their ability to act as bioisosteres for carboxylic acids, esters, and other functional groups, thereby modulating the physicochemical and pharmacokinetic properties of lead compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H7NO2S B075009 N-Methylmethanesulfonamide CAS No. 1184-85-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO2S/c1-3-6(2,4)5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNHTTIUNATJKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152112
Record name Methanesulfonamide, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184-85-6
Record name N-Methylmethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1184-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonamide, N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylmethanesulfonamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137909
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methanesulfonamide, N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanesulfonamide, N-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.027
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

N-Methylmethanesulfonamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of N-Methylmethanesulfonamide

Introduction

This compound (CAS No. 1184-85-6) is an organosulfur compound of significant interest within the chemical, pharmaceutical, and agrochemical sectors.[1] As a simple, secondary sulfonamide, it serves as a critical structural motif and a versatile synthetic intermediate.[1][2] Its unique combination of a stable methanesulfonyl group and a reactive N-methyl moiety makes it an indispensable building block for constructing complex molecules with targeted biological activities.[1] This guide provides a comprehensive technical overview of its core chemical properties, synthesis, analytical characterization, reactivity, and handling protocols, designed for researchers, chemists, and professionals in drug development.

Molecular Structure and Identification

The foundational step in understanding the behavior of this compound is to analyze its structure. It consists of a central sulfur atom double-bonded to two oxygen atoms and single-bonded to both a methyl group and the nitrogen of a methylamino group.

Key Identifiers:

  • IUPAC Name: this compound[3]

  • CAS Number: 1184-85-6[3]

  • Molecular Formula: C₂H₇NO₂S[4]

  • Molecular Weight: 109.15 g/mol [3][4]

  • SMILES: CNS(=O)(=O)C[3]

  • InChI Key: UHNHTTIUNATJKL-UHFFFAOYSA-N[3][4]

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various applications, from reaction solvent to storage conditions. While some sources describe it as a white to yellowish crystalline powder, others report it as a colorless to orange oil, a difference likely attributable to purity and ambient temperature.[4][5][6]

PropertyValueReference(s)
Appearance Clear, colorless to orange oil OR White to pale yellow crystalline powder[4][5][7]
Boiling Point 118 °C at 0.3 mmHg[4][7][8]
Density ~1.194 g/cm³ (Predicted)[4][5][7]
Flash Point 52.8 - 53 °C[4][7][8]
pKa 11.57 ± 0.40 (Predicted)[4][9]
Refractive Index 1.4500 to 1.4540[4][7]
Vapor Pressure 2.04 mmHg at 25 °C[7][9]
Water Solubility 5 g/L at 25 °C[6]

Synthesis Protocol and Mechanistic Rationale

The most prevalent and industrially viable synthesis of this compound involves the nucleophilic substitution reaction between methanesulfonyl chloride and methylamine.[4][10] This reaction is robust and provides a direct route to the desired product.

Synthesis_Reaction cluster_reactants Reactants cluster_products Products MSC Methanesulfonyl Chloride (CH₃SO₂Cl) NMMSA This compound (CH₃SO₂NHCH₃) MSC->NMMSA + 2 eq. CH₃NH₂ (acts as base) MA Methylamine (CH₃NH₂) MA->NMMSA HCl Methylammonium Chloride (CH₃NH₃⁺Cl⁻)

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[4][10]

Materials:

  • Methanesulfonyl chloride (1.0 eq.)

  • Methylamine solution (8 M in Ethanol, 4.8 eq.)

  • Dichloromethane (DCM)

  • Ethanol (EtOH)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the methylamine solution in ethanol (4.8 eq.).

  • Initial Cooling: Cool the stirred solution to 0 °C using an ice bath. Causality Note: This initial cooling is critical to control the highly exothermic nature of the reaction between the acid chloride and the amine, preventing side reactions and ensuring safety.

  • Reagent Addition: Add methanesulfonyl chloride (1.0 eq.) dropwise via the dropping funnel over 1.5-2.0 hours, ensuring the internal temperature remains between 15-25 °C.[11] Expertise Note: A slow addition rate is paramount. A rapid addition can lead to a runaway reaction and the formation of undesired byproducts.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours to ensure the reaction proceeds to completion.[4][10]

  • Solvent Removal: Remove the ethanol solvent under reduced pressure using a rotary evaporator.

  • Work-up and Extraction: Dilute the resulting residue with dichloromethane (e.g., 200 mL for a 100 g scale reaction).[4][10] A solid precipitate, methylammonium chloride (the byproduct from methylamine neutralizing the HCl generated), will form.

  • Purification: Filter the solid byproduct and wash the filter cake with fresh DCM.[11] Combine the filtrates.

  • Final Isolation: Concentrate the filtrate under reduced pressure to yield this compound, typically as an orange or pale yellow oil.[4][10]

Synthesis Workflow Diagram

G start Start: Assemble Reaction Vessel add_ma Charge Vessel with Methylamine in EtOH (4.8 eq) start->add_ma cool Cool to 0°C in Ice Bath add_ma->cool add_msc Dropwise Addition of Methanesulfonyl Chloride (1.0 eq) cool->add_msc react Stir at Room Temperature for 16 hours add_msc->react evap Solvent Removal via Rotary Evaporation react->evap dilute Dilute Residue with Dichloromethane (DCM) evap->dilute filter Filter Solid Byproduct (Methylammonium Chloride) dilute->filter concentrate Concentrate Filtrate Under Reduced Pressure filter->concentrate end_node End: Isolated Product (this compound) concentrate->end_node

Caption: Experimental workflow for synthesis and purification.

Spectroscopic and Analytical Characterization

Structural confirmation is a self-validating step in any synthesis. The following data are key to identifying this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides precise information about the hydrogen environments in the molecule.

  • Spectrum Data (400 MHz, CDCl₃):

    • δ 4.819 (broad singlet, 1H): This signal corresponds to the amine proton (-NH-).[4][10] Its broadness is characteristic of protons on heteroatoms that can undergo chemical exchange.

    • δ 2.929 (singlet, 3H): This sharp singlet is assigned to the three protons of the methyl group directly attached to the sulfonyl group (S-CH₃).[4][10]

    • δ 2.789 (singlet, 3H): This singlet corresponds to the three protons of the N-methyl group (N-CH₃).[4][10] It appears slightly upfield compared to the S-methyl group due to the differing electronic environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. For this compound, the expected characteristic peaks are:

  • ~3300 cm⁻¹ (N-H stretch): A moderate to sharp peak indicating the presence of the secondary amine N-H bond.

  • ~2900-3000 cm⁻¹ (C-H stretch): Peaks corresponding to the aliphatic C-H bonds of the two methyl groups.

  • ~1320 cm⁻¹ and ~1150 cm⁻¹ (S=O stretch): Two strong, distinct peaks characteristic of the asymmetric and symmetric stretching of the sulfonyl (SO₂) group, respectively. This is a hallmark of sulfonamides.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A peak is expected at m/z = 109, corresponding to the molecular weight of the compound.

  • Key Fragmentation: Common fragmentation pathways would involve the cleavage of the S-N or S-C bonds. Expected fragments include:

    • m/z = 94: Loss of a methyl group ([M-CH₃]⁺).

    • m/z = 79: The methanesulfonyl fragment ([CH₃SO₂]⁺).

    • m/z = 30: The methylamino fragment ([CH₃NH]⁺).

Reactivity, Stability, and Applications

Chemical Reactivity and Stability

This compound is stable under standard temperatures and pressures.[12] However, the sulfonamide N-H proton is weakly acidic (predicted pKa ≈ 11.57) and can be deprotonated by a suitable base, allowing the nitrogen to act as a nucleophile in subsequent reactions.[4][13]

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases.[12][14]

  • Hazardous Decomposition: Upon combustion, it may produce toxic oxides of carbon, nitrogen, and sulfur.[12]

Applications in Industry

The primary utility of this compound is as a high-value intermediate in the synthesis of more complex molecules.[1][4]

  • Pharmaceuticals: It is a key building block for active pharmaceutical ingredients (APIs).[1][6] The sulfonamide functional group is a common feature in many drug classes, where it can modulate properties like solubility, bioavailability, and target binding.[1]

  • Agrochemicals: It serves as an intermediate in the manufacturing of pesticides, herbicides, and other crop protection agents.[1][15] Its incorporation can enhance the potency and selectivity of these agricultural chemicals.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

GHS Hazard Classification
  • Flammable liquid and vapor (H226).[3][16]

  • Causes skin irritation (H315).[3][12]

  • Causes serious eye irritation (H319).[3][12]

  • May cause respiratory irritation (H335).[3][12]

Handling and Personal Protective Equipment (PPE)
  • Use only in a well-ventilated area or under a chemical fume hood.[12][14]

  • Wear protective gloves, clothing, and eye/face protection (safety goggles).[12]

  • Avoid breathing dust, fumes, or vapors.[12]

  • Wash hands thoroughly after handling.[12]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[16]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

  • For long-term stability, store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[4][8][9]

Conclusion

This compound is a foundational chemical with well-defined properties that make it highly valuable in synthetic chemistry. Its straightforward synthesis, predictable spectroscopic signature, and functional reactivity secure its role as a crucial intermediate in the development of pharmaceuticals and agrochemicals. A thorough understanding of its properties, as detailed in this guide, is essential for its safe and effective application in research and development.

References

N-Methylmethanesulfonamide molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of N-Methylmethanesulfonamide

Abstract

This compound (CAS 1184-85-6) is a foundational sulfonamide that serves as a critical intermediate in the synthesis of complex pharmaceutical and agrochemical agents.[1][2] Its deceptively simple structure belies a nuanced conformational landscape that dictates its reactivity and intermolecular interactions. This guide provides an in-depth exploration of its molecular architecture, synthesizing data from single-crystal X-ray diffraction, spectroscopic analysis, and computational chemistry. We will dissect its geometric parameters, explore its conformational preferences, and present validated protocols for its synthesis and characterization, offering field-proven insights for researchers in drug development and organic synthesis.

Molecular Identity and Physicochemical Properties

This compound (C₂H₇NO₂S) is an acyclic sulfonamide featuring a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a methyl group and a methylamino group.[3] This arrangement imparts significant polarity and the capacity for hydrogen bonding, influencing its physical state and solvent properties.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight109.15 g/mol [3][4]
AppearanceColorless to pale yellow liquid or crystalline solid[5][6]
Boiling Point118°C @ 0.3 mmHg[2][4]
Density~1.194 g/cm³ (Predicted)[2][4]
pKa~11.57 (Predicted)[2][4]
CAS Number1184-85-6[3][4]

Elucidation of the Core Molecular Structure

The definitive understanding of a molecule's structure is derived from a combination of experimental techniques and computational validation. For this compound, which is a liquid at ambient temperature, low-temperature X-ray crystallography provides the most precise experimental data on its solid-state conformation.

Single-Crystal X-ray Diffraction Analysis

A study conducted at 150 K provided the first high-resolution crystal structure of this compound.[5] The analysis revealed that in the solid state, the molecule adopts a gauche conformation with respect to the S-C and N-C bonds. This is a critical finding, as it contrasts with some gas-phase computational models that predict an eclipsed conformation as the global energy minimum.[5][7]

Causality Insight: The preference for the gauche conformer in the crystal lattice is driven by intermolecular hydrogen bonding. The amide proton (N-H) forms a hydrogen bond with an oxygen atom of an adjacent molecule, creating infinite chains within the crystal structure.[5] These packing forces stabilize the gauche conformation over the computationally predicted gas-phase minimum, a crucial distinction for scientists modeling solid-state behavior or receptor-ligand interactions.

Table 2: Selected Bond Lengths and Angles from Crystal Structure Data at 150 K

ParameterBond/AngleValue (Å or °)Source
Bond LengthN2–S31.6185 (17) Å[5]
Bond LengthS3–O3A1.4316 (14) Å[5]
Bond LengthS3–C41.751 (2) Å[5]
Bond AngleO3A–S3–N2106.72 (9) °[5]
Bond AngleO3B–S3–C4107.28 (10) °[5]
Torsion AngleC1–N2–S3–C4-65.57 (20) °[5]
Torsion AngleH–N2–S3–C471 (2) °[5]
Computational Conformational Analysis

Ab initio calculations have been employed to explore the conformational energy landscape of this compound in the gas phase.[7][8] These studies identified two energy minima corresponding to different torsional angles around the S-N bond. The global minimum was calculated to be a conformation where the N-H bond eclipses the S-CH₃ bond, with a second, slightly higher energy minimum also present.[7] The energy barrier for interconversion between these conformers is relatively low, suggesting the molecule is flexible in solution.

Expertise Insight: The discrepancy between the calculated gas-phase minimum and the observed solid-state structure highlights the importance of selecting the appropriate model for the question at hand. For solution-phase dynamics or binding to a flexible active site, considering multiple low-energy conformers is essential. For solid-state formulation, the crystal structure provides the most relevant data.

cluster_0 Conformational Landscape of this compound A Gauche Conformer (Observed in Crystal) C-S-N-C = -65.6° B Eclipsed Conformer (Calculated Global Minimum) (N-H eclipses S-CH3) A->B Interconversion (Rotation around S-N bond) Energy Barrier: ~7.5-9.2 kcal/mol B->A C Intermolecular H-Bonding (in solid state) C->A Stabilizes

Caption: Relationship between calculated and observed conformers.

Synthesis and Spectroscopic Characterization

A robust and reproducible synthesis is the first step in any rigorous structural study. The most common laboratory-scale synthesis of this compound is a nucleophilic substitution reaction.

Experimental Protocol: Synthesis

This protocol describes the reaction of methanesulfonyl chloride with methylamine.

Safety Precaution: This reaction is exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Methanesulfonyl chloride is corrosive and lachrymatory.

Methodology:

  • Reaction Setup: To a solution of methylamine in ethanol (e.g., 8M solution, 4.8 equivalents) in a round-bottom flask equipped with a magnetic stirrer, add a dropping funnel. Cool the flask to 0°C using an ice bath.[4][9]

  • Reagent Addition: Add methanesulfonyl chloride (1.0 equivalent) dropwise to the stirred methylamine solution, ensuring the internal temperature remains low.[4][9]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16-18 hours.[4][9]

  • Workup:

    • Remove the solvent (ethanol) via rotary evaporation under reduced pressure.[9]

    • Dilute the resulting residue with dichloromethane (DCM). A solid precipitate (methylamine hydrochloride) will form.[4][9]

    • Filter the mixture to remove the solid salt.

    • Concentrate the filtrate under reduced pressure to yield this compound, typically as an oil.[9]

  • Purification (Optional): If necessary, the crude product can be purified by vacuum distillation or column chromatography.

start Reactants step1 1. Dissolve Methylamine in Ethanol (0°C) start->step1 Methylamine (4.8 eq) Ethanol step2 2. Add Methanesulfonyl Chloride dropwise step1->step2 Methanesulfonyl Chloride (1.0 eq) step3 3. Stir at Room Temp for 16-18h step2->step3 step4 4. Solvent Removal (Rotary Evaporation) step3->step4 step5 5. Dilute with DCM & Filter solid by-product step4->step5 step6 6. Concentrate Filtrate step5->step6 end Product: This compound step6->end

Caption: Standard synthesis workflow for this compound.

Spectroscopic Validation

Spectroscopy provides a fingerprint of the molecule, confirming its identity and providing further structural insights.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is a primary tool for confirming synthesis success. In CDCl₃, the spectrum shows three distinct signals:

    • δ ~4.7-4.8 ppm (broad singlet, 1H): Corresponds to the acidic amide proton (N-H ).[5][9] Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.

    • δ ~2.93 ppm (singlet, 3H): Assigned to the methyl group attached to the sulfur atom (S-CH ₃).[4][9]

    • δ ~2.79-2.84 ppm (singlet or doublet, 3H): Assigned to the methyl group attached to the nitrogen atom (N-CH ₃).[5][9] In some high-resolution spectra, this may appear as a doublet due to coupling with the N-H proton.[5]

  • IR Spectroscopy: Infrared spectroscopy is invaluable for identifying the key functional groups.

    • S=O Stretching: Strong absorptions are expected for the symmetric and asymmetric stretches of the sulfonyl group.

    • S-N Stretching: The S-N stretching vibration is typically observed in the 836-947 cm⁻¹ region for methanesulfonamide derivatives.[10]

    • N-H Stretching: A peak corresponding to the N-H stretch will be present, typically in the 3200-3400 cm⁻¹ range.

Broader Significance in Drug Development

The methanesulfonamide group is a privileged scaffold in medicinal chemistry.[11] Its stability and ability to act as a hydrogen bond donor (N-H) and acceptor (S=O) make it a valuable bioisostere for other functional groups like carboxylic acids or phenols.[11] Understanding the precise geometry and conformational flexibility of a simple model system like this compound provides a critical foundation for designing more complex drug candidates with optimized binding affinities and pharmacokinetic properties.

References

An In-depth Technical Guide to the Synthesis of N-Methylmethanesulfonamide from Methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This whitepaper provides a comprehensive technical guide for the synthesis of N-Methylmethanesulfonamide, a key intermediate in the pharmaceutical and agrochemical industries. The synthesis is achieved via the reaction of methanesulfonyl chloride with methylamine. This document offers an in-depth exploration of the underlying reaction mechanism, a detailed, field-tested experimental protocol, and critical safety and handling procedures. Designed for researchers, scientists, and drug development professionals, this guide integrates theoretical principles with practical, actionable insights to ensure a safe, efficient, and reproducible synthesis.

Introduction and Significance

This compound is a vital building block in organic synthesis. The sulfonamide functional group it contains is a cornerstone in a vast array of therapeutic agents, known for exhibiting diverse biological activities.[1] The reliable synthesis of this compound is therefore of significant interest. The most direct and common route involves the reaction of methanesulfonyl chloride (MsCl) with methylamine, a process that, while straightforward in principle, requires careful control of reaction conditions to ensure high yield and purity.

This guide provides a self-validating system for this synthesis, explaining the causality behind experimental choices, from reagent stoichiometry to workup procedures, ensuring that the protocol is not just a series of steps but a well-understood and robust chemical transformation.

Reaction Overview: Mechanism and Principles

The synthesis of this compound from methanesulfonyl chloride and methylamine is a classic example of nucleophilic acyl substitution at a sulfonyl center.

Reaction Mechanism

The reaction proceeds through the nucleophilic attack of the primary amine (methylamine) on the highly electrophilic sulfur atom of methanesulfonyl chloride.[1] The presence of a lone pair on the nitrogen atom of methylamine allows it to act as an effective nucleophile. The reaction is driven to completion by the subsequent elimination of a chloride ion and a proton. An excess of the amine or the addition of a non-nucleophilic base is used to neutralize the hydrogen chloride (HCl) byproduct, preventing the protonation of the starting amine and thus maintaining its nucleophilicity.

While the reaction of MsCl with alcohols in the presence of a base can proceed via a highly reactive "sulfene" intermediate (CH₂=SO₂), the direct nucleophilic attack by an amine is a well-established pathway for sulfonamide formation.[2][3] Given the high nucleophilicity of methylamine, this direct substitution mechanism is predominant.

References

Introduction: Situating N-Methylmethanesulfonamide in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of N-Methylmethanesulfonamide

This compound (CAS No. 1184-85-6) is a sulfonamide derivative of significant interest within the chemical industry. Its utility is most pronounced as a versatile intermediate in the synthesis of pharmaceuticals and pesticides.[1][2] A thorough understanding of its fundamental physical and chemical properties is not merely academic; it is a prerequisite for successful process development, formulation, safety engineering, and regulatory compliance.

This guide provides a comprehensive technical overview of the core physical properties of this compound. Moving beyond a simple recitation of data, we will explore the causality behind measurement techniques and the implications of these properties for laboratory and industrial applications. The content herein is curated for researchers, chemists, and drug development professionals who require a robust and reliable data set for this important molecule.

Core Physicochemical Characteristics

The fundamental properties of this compound are summarized below. It is important to note the discrepancies in reported physical states, with some sources listing it as a crystalline powder and others as a liquid at ambient temperatures.[2][3] This may be attributable to the purity of the sample or the presence of isomers. For the purposes of this guide, we present the range of observed properties.

PropertyValueSource(s)
CAS Number 1184-85-6[1][4]
Molecular Formula C₂H₇NO₂S[1][5]
Molecular Weight 109.15 g/mol [1][5]
Appearance White to yellowish crystalline powder or colorless liquid.[2][3]
Melting Point 141-144°C; 164-167°C (range observed)[2][3][6]
Boiling Point 118°C at 0.3 mmHg; 163.7°C at 760 mmHg[1][3][6]
Density ~1.194 g/cm³[1][3]
Flash Point 52.8°C - 53°C[3][7]
Vapor Pressure 2.04 mmHg at 25°C[6]

In-Depth Analysis of Key Properties

Thermal Properties: Melting and Boiling Points

The reported melting point for this compound shows some variation, with ranges such as 141-144°C and 164-167°C.[2][3][6] This variability can be indicative of different polymorphic forms or varying levels of purity in the samples analyzed.

The boiling point is most reliably reported under reduced pressure (118°C at 0.3 mmHg), a common practice for organic compounds to prevent decomposition at their higher atmospheric boiling points (163.7°C at 760 mmHg).[1][3][6] The use of vacuum distillation is a critical consideration for purification, minimizing thermal degradation and ensuring the integrity of the compound.

Solubility Profile

This compound is reported to be easily soluble in common organic solvents, including water, alcohols, and ethers.[2] This broad solubility is a key attribute for its role as a synthetic intermediate, allowing it to be used in a variety of reaction media. A detailed, quantitative analysis of its solubility across a range of solvents and temperatures, similar to studies conducted on its parent compound methanesulfonamide, would be a valuable area for further research.[8]

Safety-Critical Data: Flash Point and Hazards

With a flash point of approximately 53°C, this compound is classified as a flammable liquid.[5] This necessitates careful handling and storage away from ignition sources in a cool, well-ventilated area.[9] Safety data sheets (SDS) indicate that the compound can cause skin and serious eye irritation.[9][10] Therefore, appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, is mandatory during handling.[9][11]

Spectroscopic Signature for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The primary techniques are Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[12]

  • ¹H NMR Spectroscopy : The proton NMR spectrum provides a definitive fingerprint. Based on synthesis data, the expected signals in CDCl₃ are: a broad singlet around δ 4.8 ppm for the amine proton (NH), and two singlets at approximately δ 2.9 ppm and δ 2.8 ppm for the two distinct methyl groups (S-CH₃ and N-CH₃).[1][13]

  • Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for its functional groups. Key expected peaks include N-H stretching, S=O symmetric and asymmetric stretching (typically strong bands), and C-H stretching from the methyl groups.[12]

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The exact mass is 109.01974964 Da.[5] Electron ionization MS would show a molecular ion peak (M+) and a characteristic fragmentation pattern that can be used for structural elucidation.

Experimental Protocols for Property Determination

To ensure reproducibility and accuracy, standardized experimental protocols are essential. The following sections detail the methodologies for determining key physical properties.

Protocol 1: Melting Point Determination via Capillary Method

This method provides a precise determination of the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded. This range is the melting point.

  • Validation: The procedure should be repeated to ensure consistency.

MeltingPointWorkflow A Dry Sample Preparation B Pack Capillary Tube A->B C Place in Apparatus B->C D Controlled Heating Ramp C->D E Visual Observation D->E F Record T_onset & T_completion E->F G Melting Point Range F->G

Caption: Workflow for Melting Point Determination.

Protocol 2: Equilibrium Solubility Determination via Shake-Flask Method

This is the gold-standard method for determining the equilibrium solubility of a compound in a specific solvent.[8]

Methodology:

  • System Setup: An excess amount of solid this compound is added to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure saturation is reached.[8]

  • Equilibration: The vial is sealed and placed in a thermostatic shaker set to a constant temperature. The mixture is agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is established.

  • Phase Separation: After equilibration, the vial is left undisturbed to allow the excess solid to settle. A sample of the supernatant (the saturated solution) is then carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Analysis: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical technique, such as gravimetry (after solvent evaporation) or chromatography (e.g., HPLC).

  • Calculation: The solubility is then calculated and expressed in units such as g/100g of solvent or mole fraction.

SolubilityWorkflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add Excess Solute to Solvent B Seal Vial A->B C Agitate at Constant Temp. B->C D Allow Solid to Settle C->D E Filter Supernatant D->E F Measure Concentration (HPLC/Gravimetric) E->F G Calculate Solubility F->G

Caption: Shake-Flask Method for Solubility.

Protocol 3: General Workflow for Spectroscopic Characterization

This workflow outlines the universal steps for obtaining high-quality spectroscopic data for structural confirmation.

Methodology:

  • Sample Purity: Ensure the this compound sample is of high purity, as impurities will complicate spectral interpretation. Purification (e.g., by distillation or recrystallization) may be necessary.

  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the sample in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[12]

    • IR: Prepare the sample as a KBr pellet (for solids) or a thin film between salt plates (for liquids).[14]

    • MS: Dissolve a small amount of the sample in a volatile solvent suitable for the ionization method being used.

  • Instrument Calibration: Ensure the spectrometer (NMR, IR, or MS) is properly calibrated according to standard operating procedures.

  • Data Acquisition: Acquire the spectrum using optimized parameters (e.g., number of scans, spectral width) to achieve a good signal-to-noise ratio.[12]

  • Data Processing & Analysis: Process the raw data (e.g., Fourier transform for NMR/IR) and analyze the resulting spectrum to identify characteristic peaks, shifts, and fragmentation patterns corresponding to the structure of this compound.

SpectroscopyWorkflow A Purified Sample B Sample Preparation (Solvent/Pellet) A->B C Instrument Calibration B->C D Data Acquisition (NMR / IR / MS) C->D E Data Processing D->E F Spectral Analysis & Interpretation E->F

Caption: General Spectroscopic Analysis Workflow.

Conclusion

The physical properties of this compound define its behavior in chemical processes and are foundational to its safe and effective application. This guide has synthesized key data points, including thermal properties, solubility, and spectroscopic identifiers, into a single, cohesive resource. By grounding this data with standardized, repeatable experimental protocols, we provide researchers and development professionals with the trustworthy information needed to leverage this versatile chemical intermediate in their work. A continued investigation into its quantitative solubility and polymorphic forms would further enhance the collective understanding of this compound.

References

A Technical Guide to the Solubility of N-Methylmethanesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Methylmethanesulfonamide and Its Solubility

This compound (NMMSA), with the CAS number 1184-85-6, is a vital organic compound belonging to the sulfonamide class.[1] Its molecular structure, featuring a methyl group attached to the nitrogen of a methanesulfonamide moiety, imparts a unique combination of polarity and hydrogen bonding capabilities.[1][2] This structure makes it a valuable intermediate and reagent in various sectors, most notably in the pharmaceutical and agrochemical industries.[3]

Understanding the solubility of NMMSA in organic solvents is a critical parameter for researchers and process chemists. Solubility data governs crucial aspects of drug development and chemical synthesis, including:

  • Reaction Kinetics: The rate and efficiency of chemical reactions often depend on the ability of reactants to dissolve in a common solvent.

  • Purification and Crystallization: Selecting an appropriate solvent system is fundamental for isolating and purifying NMMSA, as well as for controlling its crystalline form, which can impact bioavailability in pharmaceutical applications.

  • Formulation Development: For its use in final products, particularly pharmaceuticals, solubility dictates the choice of excipients and delivery systems.[4][5]

This guide provides a comprehensive overview of the solubility of this compound, presents a standardized protocol for its experimental determination, and discusses the underlying physicochemical principles that govern its behavior in various organic media.

Physicochemical Properties of this compound

A foundational understanding of NMMSA's physical and chemical properties is essential to interpret its solubility characteristics.

PropertyValueSource(s)
Molecular Formula C2H7NO2S[1][6]
Molar Mass 109.15 g/mol [2][6]
Appearance White to pale yellow crystalline powder[1][6]
Melting Point 141-144 °C[6][7]
Boiling Point 118 °C @ 0.3 mmHg[3][6]
pKa 11.57 ± 0.40 (Predicted)[1][3]
Density ~1.194 g/cm³ (Predicted)[3][6]

Qualitative and Quantitative Solubility Profile

This compound exhibits a range of solubilities that are highly dependent on the nature of the solvent. Its structure allows for both hydrogen bond donating (from the N-H group) and accepting (from the sulfonyl oxygens) interactions, leading to favorable solubility in polar solvents.

Qualitative Assessment: General observations indicate that NMMSA has moderate to good solubility in polar organic solvents.[1] It is noted to be soluble in ethanol and dimethylformamide (DMF), while having more limited solubility in water (approximately 5 g/L at 25 °C).[1] Another source describes it as easily soluble in common solvents like alcohols and ethers.[7]

Quantitative Data: While extensive, publicly available datasets on the temperature-dependent solubility of NMMSA are limited, the principles governing its solubility are analogous to similar sulfonamides like methanesulfonamide.[8][9] For compounds of this class, solubility generally increases with temperature.[8][10]

For instance, studies on the closely related methanesulfonamide show a significant increase in mole fraction solubility in solvents like methanol, ethanol, and acetone as the temperature rises from 283.15 K to 323.15 K.[8] A similar endothermic dissolution process is expected for NMMSA in most organic solvents.[11]

Factors Influencing Solubility: A Mechanistic Perspective

The solubility of NMMSA is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. The dominant forces are dictated by the physicochemical properties of both NMMSA and the solvent.

  • Polarity and "Like Dissolves Like": The principle of "like dissolves like" is paramount.[12] NMMSA is a polar molecule due to the electronegative oxygen and nitrogen atoms of the sulfonamide group. Consequently, it dissolves best in polar solvents that can engage in similar dipole-dipole interactions.

  • Hydrogen Bonding: NMMSA has one hydrogen bond donor site (the N-H proton) and two strong hydrogen bond acceptor sites (the sulfonyl oxygens).

    • In Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They can effectively solvate NMMSA by forming hydrogen bonds with both the N-H group and the sulfonyl oxygens, leading to good solubility.

    • In Aprotic Polar Solvents (e.g., DMF, DMSO, Acetone): These solvents are hydrogen bond acceptors. They can interact strongly with the N-H group of NMMSA. Solvents like DMF and DMSO are particularly effective due to their high polarity and strong hydrogen bond accepting capabilities, resulting in moderate to high solubility.[1]

  • Temperature: For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning it consumes energy. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[8][11] This relationship is crucial for processes like recrystallization, where a compound is dissolved in a hot solvent and precipitates upon cooling.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To ensure scientific rigor and reproducibility, a standardized method for determining equilibrium solubility is essential. The saturation shake-flask method is widely considered the "gold standard" for its reliability in achieving thermodynamic equilibrium.[8][13] This protocol is adapted from established guidelines for pharmaceutical compounds.[14][15]

Principle: An excess amount of the solid solute (NMMSA) is agitated in the solvent at a constant temperature for a prolonged period to ensure the formation of a saturated solution in equilibrium with the undissolved solid.[8][13] The concentration of the solute in the liquid phase is then determined using a suitable analytical technique.

Materials and Equipment:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Glass vials with screw caps or stoppers

  • Thermostatic shaker (orbital shaker in an incubator or a water bath) capable of maintaining temperature ±0.5 °C

  • Syringe filters (e.g., 0.45 µm PTFE) to separate the liquid from the solid

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analysis equipment (e.g., GC, UV-Vis spectrophotometer)

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid NMMSA to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that saturation has been achieved.[8]

  • Solvent Addition: Accurately dispense a known volume or mass of the organic solvent into each vial.

  • Equilibration: Securely seal the vials to prevent solvent evaporation and place them in the thermostatic shaker set to the desired temperature. Agitate the mixtures for a duration sufficient to reach equilibrium (typically 24-72 hours).[8] It is advisable to conduct a preliminary experiment to determine the minimum time required for the concentration to become constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe. Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

  • Analysis: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method. Quantify the concentration of NMMSA using a pre-validated analytical method, such as HPLC with a calibration curve.[8]

  • Calculation: Calculate the solubility from the measured concentration, accounting for any dilution factors. Express the results in appropriate units, such as g/100 mL, mg/mL, or mole fraction.

Workflow Diagram: The following diagram illustrates the key stages of the shake-flask method for determining solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Quantification prep1 Add excess NMMSA to vial prep2 Add known volume of solvent prep1->prep2 Step 1 & 2 equil Agitate in thermostatic shaker (24-72h) at constant T prep2->equil sep1 Settle undissolved solid equil->sep1 Step 3 sep2 Withdraw supernatant & filter (0.45 µm) sep1->sep2 analysis Analyze concentration (e.g., HPLC) sep2->analysis Step 4 report Calculate & Report Solubility analysis->report

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Conclusion

The solubility of this compound is a fundamental property that influences its synthesis, purification, and application, particularly in the pharmaceutical field. Its polar nature and hydrogen bonding capabilities render it soluble in a range of polar organic solvents, with solubility generally increasing with temperature. For precise and reliable data, the use of a standardized protocol, such as the shake-flask method, is imperative. The information and methodologies presented in this guide provide researchers and drug development professionals with the foundational knowledge required to effectively work with this important chemical compound.

References

Spectroscopic Data of N-Methylmethanesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methylmethanesulfonamide (CAS No. 1184-85-6) is a sulfonamide compound of significant interest in organic synthesis and as a potential intermediate in the pharmaceutical and agrochemical industries[1][2]. Its simple yet functional structure, comprising a methanesulfonyl group and an N-methylamino group, presents a clear model for understanding the spectroscopic behavior of aliphatic sulfonamides. Accurate structural elucidation and purity assessment are paramount for its application, necessitating a thorough analysis of its spectroscopic profile.

This technical guide provides an in-depth examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes spectral data with the underlying principles of each technique, offering field-proven insights into experimental design and data interpretation.

Molecular Structure and Key Spectroscopic Features

The structural formula of this compound (C₂H₇NO₂S) dictates its characteristic spectroscopic signatures. The molecule contains two distinct methyl groups—one attached to the sulfur atom (S-CH₃) and one to the nitrogen atom (N-CH₃)—and a secondary amide proton (N-H). These features give rise to predictable signals in NMR, characteristic vibrational modes in IR, and specific fragmentation patterns in MS.

Caption: 2D Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for identifying the number and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is characterized by three distinct signals corresponding to its three unique proton environments.

¹H NMR Data Summary

The following data were obtained in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer[2].

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4.819Broad Singlet1HN-H
2.929Singlet3HS-CH₃
2.789Singlet3HN-CH₃
Interpretation of the ¹H NMR Spectrum

The causality behind the observed chemical shifts is rooted in the electronic environment of the protons:

  • N-H Proton (δ 4.819): This proton is attached to a nitrogen atom, which is adjacent to the strongly electron-withdrawing sulfonyl group (SO₂). This deshielding effect shifts its resonance significantly downfield. The broadness of the peak is characteristic of protons attached to nitrogen, often due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water or other protic species.

  • S-CH₃ Protons (δ 2.929): The methyl group directly bonded to the sulfur of the sulfonyl group is also deshielded, causing its signal to appear downfield relative to a typical alkane methyl group.

  • N-CH₃ Protons (δ 2.789): This methyl group is attached to the nitrogen atom. While nitrogen is electronegative, the deshielding effect is slightly less pronounced compared to the S-CH₃ group in this specific molecule, resulting in a slightly upfield chemical shift.

The singlet multiplicity for both methyl groups is expected, as there are no adjacent protons within three bonds to cause spin-spin coupling.

Experimental Protocol: ¹H NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard[2]. Ensure the sample is fully dissolved.

  • Filtration: Filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter[3].

  • Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

  • Acquisition:

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, minimizing peak width at half-height for the TMS signal.

    • Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative ratios of the protons.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of a molecule. For this compound, two distinct carbon signals are expected.

¹³C NMR Data Summary
Predicted Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~42S -CH₃The carbon of a methanesulfonyl group typically appears in the 40-50 ppm range[5].
~30N -CH₃The N-methyl carbon in similar aliphatic amine and amide environments resonates in this region.
Interpretation of the Predicted ¹³C NMR Spectrum
  • S-CH₃ Carbon (~42 ppm): This carbon is directly attached to the highly electronegative sulfonyl group, which strongly deshields it and shifts its resonance significantly downfield.

  • N-CH₃ Carbon (~30 ppm): The carbon attached to the nitrogen is also deshielded, but to a lesser extent than the S-CH₃ carbon, placing its predicted signal further upfield.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Dissolve 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃ with TMS[2].

  • Instrumentation and Setup: Use a high-field NMR spectrometer. Tune the probe for ¹³C observation.

  • Acquisition:

    • Employ a standard proton-decoupled pulse program (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

    • Set the spectral width to encompass the expected range (e.g., 0-200 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 256 or more) is required to achieve an adequate signal-to-noise ratio.

    • Use a relaxation delay (D1) of 2 seconds to ensure proper relaxation of the carbon nuclei for quantitative analysis.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its vibrational modes. It is an excellent technique for identifying functional groups. The IR spectrum of this compound is dominated by absorptions from the N-H and S=O bonds.

IR Data Summary

The following table summarizes the characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹)IntensityVibrational Mode
~3300MediumN-H stretch
2950 - 2850MediumC-H stretch (asymmetric & symmetric)
~1320StrongSO₂ asymmetric stretch
~1150StrongSO₂ symmetric stretch
~970MediumS-N stretch
~770MediumS-C stretch

Note: These are typical ranges. Exact peak positions can be found on experimental spectra available from sources like SpectraBase[4].

Interpretation of the IR Spectrum

G cluster_0 Key Vibrational Modes cluster_1 Fingerprint Region N-H_stretch N-H Stretch (~3300 cm⁻¹) Amine/Amide Functional Group Amine/Amide Functional Group N-H_stretch->Amine/Amide Functional Group CH_stretch C-H Stretch (2950-2850 cm⁻¹) Methyl Groups Methyl Groups CH_stretch->Methyl Groups SO2_asym SO₂ Asymmetric Stretch (~1320 cm⁻¹) Sulfonyl Group Sulfonyl Group SO2_asym->Sulfonyl Group SO2_sym SO₂ Symmetric Stretch (~1150 cm⁻¹) SO2_sym->Sulfonyl Group SN_stretch S-N Stretch (~970 cm⁻¹) Sulfonamide Linkage Sulfonamide Linkage SN_stretch->Sulfonamide Linkage SC_stretch S-C Stretch (~770 cm⁻¹) Methanesulfonyl Moiety Methanesulfonyl Moiety SC_stretch->Methanesulfonyl Moiety

Caption: Logical relationships of IR absorptions to functional groups.

  • N-H Stretch (~3300 cm⁻¹): The moderately intense band in this region is a clear indicator of the N-H bond in the secondary sulfonamide.

  • C-H Stretches (2950-2850 cm⁻¹): These absorptions are characteristic of the methyl groups present in the molecule.

  • SO₂ Stretches (~1320 cm⁻¹ and ~1150 cm⁻¹): The two strong bands are the most prominent features of the spectrum and are definitive evidence for the sulfonyl (SO₂) group. The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is from the symmetric stretch.

  • S-N and S-C Stretches (~970 cm⁻¹ and ~770 cm⁻¹): These vibrations occur in the fingerprint region and are characteristic of the sulfonamide core structure.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, IR-grade potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die. Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and run a background scan. This is crucial to subtract the spectral contributions from atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet containing the sample into the holder and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and structural features. Electron Ionization (EI) is a common technique for volatile small molecules like this compound.

MS Data Summary
  • Molecular Formula: C₂H₇NO₂S

  • Molecular Weight: 109.15 g/mol [6]

  • Monoisotopic Mass: 109.01974964 Da[4]

  • Ionization Method: Electron Ionization (EI)

Interpretation of the Mass Spectrum & Fragmentation

In EI-MS, the parent molecule is first ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The fragmentation of sulfonamides is often predictable.

  • Molecular Ion (M⁺•) at m/z 109: The peak corresponding to the intact molecular radical cation is expected.

  • Key Fragmentation Pathways:

    • Loss of Methyl Radical: Cleavage of the S-CH₃ bond can lead to the loss of a methyl radical (•CH₃, 15 Da), resulting in a fragment at m/z 94 .

    • S-N Bond Cleavage: A crucial fragmentation pathway for sulfonamides is the cleavage of the sulfur-nitrogen bond. This can lead to two possible charged fragments:

      • [CH₃SO₂]⁺ at m/z 79 .

      • [CH₃NH]⁺ at m/z 30 .

    • Loss of SO₂: Rearrangement followed by the elimination of a neutral sulfur dioxide molecule (SO₂, 64 Da) is a characteristic fragmentation for sulfonamides. This would produce a fragment ion at m/z 45 ([C₂H₇N]⁺•).

G M [C₂H₇NO₂S]⁺• m/z = 109 (Molecular Ion) F94 [CH₂NO₂S]⁺ m/z = 94 M->F94 - •CH₃ F79 [CH₃SO₂]⁺ m/z = 79 M->F79 - •NHCH₃ F45 [C₂H₇N]⁺• m/z = 45 M->F45 - SO₂ F30 [CH₃NH]⁺ m/z = 30 M->F30 - •SO₂CH₃

Caption: Plausible EI fragmentation pathway for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small quantity of the volatile sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the ion source, often via a direct insertion probe or the gas chromatography (GC) inlet. The sample is vaporized by heating.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes an electron to be ejected from the molecule, forming the positively charged molecular ion (M⁺•)[7].

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions and neutral radicals.

  • Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value, creating the mass spectrum.

Conclusion

The spectroscopic analysis of this compound provides a clear and consistent picture of its molecular structure. ¹H NMR confirms the presence and ratio of the N-H, S-CH₃, and N-CH₃ protons. While experimental ¹³C NMR data is sparse, its expected spectrum is simple and predictable. FTIR spectroscopy definitively identifies the key sulfonyl (SO₂) and amine (N-H) functional groups through their strong, characteristic absorptions. Finally, mass spectrometry confirms the molecular weight and suggests plausible fragmentation pathways that are characteristic of the sulfonamide class. Together, these techniques provide a robust and self-validating toolkit for the unambiguous identification and quality assessment of this compound for researchers in drug discovery and chemical synthesis.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of N-Methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylmethanesulfonamide (NMMSA), a member of the sulfonamide class of organic compounds, serves as a versatile intermediate and reagent in the realms of pharmaceutical and pesticide synthesis.[1][2][3] Its utility in creating complex molecules necessitates a thorough understanding of its chemical and physical properties, as well as a robust framework for its safe handling to mitigate potential risks to laboratory personnel and the environment. This guide provides an in-depth, technically-grounded resource for researchers and drug development professionals, moving beyond a simple recitation of safety protocols to explain the scientific rationale behind each procedural recommendation.

Compound Identification and Physicochemical Properties

A foundational element of safe laboratory practice is a comprehensive understanding of the physical and chemical characteristics of the substances being handled. This knowledge informs everything from appropriate storage conditions to the selection of personal protective equipment.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1184-85-6[1][4][5]
Molecular Formula C2H7NO2S[1][4][5]
Molecular Weight 109.15 g/mol [1][4][5]
Appearance Colorless to almost colorless clear liquid or white to yellowish crystalline powder.[3][5][6][3][5][6]
Boiling Point 118°C at 0.3 mmHg[1][2][7]
Melting Point 141-144 °C[5][7][8]
Density Approximately 1.194 - 1.2 g/cm³[1][5]
Flash Point 52.8 - 53 °C[5][6]
Solubility Soluble in water, alcohols, and ethers.[3][7][3][7]

The flash point of this compound indicates that it is a flammable liquid and vapor, a critical consideration for storage and handling procedures.[4][6][9] Its solubility in common laboratory solvents underscores the importance of containment to prevent unintentional environmental release.

Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of a proactive safety culture. For this compound, the primary hazards identified across multiple safety data sheets are irritation to the skin, eyes, and respiratory system.[10]

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[4][10]

  • H319: Causes serious eye irritation.[4][10]

  • H335: May cause respiratory irritation.[4][10]

The signal word associated with these hazards is "Warning".[4][10] Skin contact may lead to inflammation, itching, scaling, reddening, or blistering.[10]

The following Graphviz diagram illustrates a logical workflow for conducting a risk assessment prior to handling this compound.

RiskAssessmentWorkflow cluster_prep Preparation Phase cluster_eval Evaluation & Control Phase cluster_proc Procedural Phase cluster_emergency Contingency Planning start Start: Proposed Experiment with NMMSA review_sds Review Safety Data Sheet (SDS) start->review_sds identify_hazards Identify Hazards: - Skin/Eye Irritation - Respiratory Irritation - Flammability review_sds->identify_hazards assess_exposure Assess Potential Exposure Routes: - Inhalation - Dermal Contact - Ingestion - Eye Contact identify_hazards->assess_exposure determine_controls Determine Engineering & Administrative Controls: - Fume Hood - Restricted Access - SOPs assess_exposure->determine_controls emergency_plan Review Emergency Procedures: - Spill Cleanup - First Aid assess_exposure->emergency_plan select_ppe Select Appropriate PPE determine_controls->select_ppe conduct_experiment Conduct Experiment select_ppe->conduct_experiment waste_disposal Proper Waste Disposal conduct_experiment->waste_disposal end End of Procedure waste_disposal->end emergency_plan->conduct_experiment

Caption: Risk Assessment Workflow for this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The principle of the hierarchy of controls dictates that engineering and administrative controls should be the primary means of mitigating exposure, with PPE serving as the final line of defense.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[10] For procedures with the potential to generate aerosols or vapors, a chemical fume hood is mandatory.[9] Facilities should be equipped with an eyewash fountain and safety shower in close proximity to the handling area.[10]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with this compound. The following diagram outlines the decision-making process for PPE selection.

PPESelection cluster_task Task Assessment cluster_ppe_selection PPE Selection task Task Involving NMMSA is_splash Potential for Splash or Aerosol? task->is_splash gloves Wear compatible chemical-resistant gloves. task->gloves lab_coat Wear a lab coat or other protective clothing. task->lab_coat eye_protection Wear safety glasses with side shields or goggles. is_splash->eye_protection No face_shield Wear a face shield in addition to goggles. is_splash->face_shield Yes respirator Consider respiratory protection if ventilation is inadequate. lab_coat->respirator If needed

Caption: Decision-making for PPE selection when handling NMMSA.

  • Eye and Face Protection: Wear tightly fitting safety goggles or safety glasses with side-shields.[9]

  • Skin Protection: Wear impervious clothing and chemical-resistant gloves.[9] Contaminated clothing should be removed immediately and laundered before reuse.[10]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[9] All respirator use must be in accordance with a comprehensive respiratory protection program.

Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to maintaining a safe laboratory environment.

Safe Handling Practices
  • Avoid all personal contact, including inhalation.[11]

  • Wash hands thoroughly after handling.[10]

  • Use non-sparking tools to prevent ignition of flammable vapors.[5]

  • Avoid the formation of dust and aerosols.[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[11]

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][10]

  • Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[10]

  • Store away from foodstuff containers.[11]

Emergency Procedures

Preparedness for unexpected events is a critical component of laboratory safety.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Spill and Leak Response
  • Minor Spills:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation and eliminate all ignition sources.[10]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).[10]

    • Collect the absorbed material into a suitable, labeled container for disposal.[10]

  • Major Spills:

    • Evacuate the area immediately and notify emergency services.[12]

    • Prevent the spill from entering drains or waterways.[10]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[9][10]

  • Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides may be generated.[10]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[10]

Waste Disposal

All waste materials containing this compound must be treated as hazardous waste.

  • Dispose of contents and containers in accordance with all federal, state, and local regulations.[10]

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[10]

  • Do not reuse empty containers.[10] They should be triple-rinsed, with the rinsate collected as hazardous waste, before being punctured and disposed of or recycled.[13]

Conclusion

This compound is a valuable compound in synthetic chemistry, but its potential hazards necessitate a diligent and informed approach to its handling. By integrating a thorough understanding of its properties with robust engineering controls, appropriate personal protective equipment, and well-defined emergency procedures, researchers can confidently and safely utilize this reagent in their pursuit of scientific advancement. A proactive safety culture, grounded in the principles of risk assessment and procedural discipline, is the most effective tool for ensuring the well-being of all laboratory personnel.

References

N-Methylmethanesulfonamide mechanism of action in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of N-Methylmethanesulfonamide in Organic Synthesis

Introduction

This compound (NMMS), with the CAS number 1184-85-6, is a seemingly simple yet remarkably versatile molecule in the toolkit of the modern organic chemist.[1] While often categorized as a pharmaceutical or agrochemical intermediate, this classification belies its multifaceted mechanistic roles that are pivotal in the construction of complex molecular architectures.[1][2][3] For researchers, scientists, and professionals in drug development, a deep understanding of NMMS's reactivity is essential for leveraging its full potential.

This guide provides an in-depth exploration of the core mechanisms through which this compound operates in organic synthesis. We will move beyond simple reaction schemes to dissect the electronic and steric factors that govern its behavior as a potent nucleophile, a robust protecting group, and a participant in sophisticated elimination and condensation reactions. The narrative is grounded in field-proven insights, explaining the causality behind experimental choices to provide a self-validating framework for its application.

Section 1: Core Physicochemical Properties and Synthesis

A molecule's reactivity is fundamentally dictated by its physical and chemical properties. This compound is a liquid at room temperature, soluble in many polar organic solvents, a characteristic that enhances its utility as a reagent.[4]

Physicochemical Data
PropertyValueSource
CAS Number 1184-85-6[5]
Molecular Formula C2H7NO2S[5]
Molecular Weight 109.15 g/mol [5]
Boiling Point 118°C @ 0.3 mmHg[3][6]
Density ~1.194 g/cm³ (Predicted)[3][6]
Appearance Colorless to orange oil/liquid[2][7]
Standard Laboratory Synthesis

The most common and straightforward synthesis of NMMS involves the reaction of methanesulfonyl chloride with methylamine.[2][7] This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl chloride.

Causality of Experimental Choices:

  • Excess Methylamine: Using a significant excess of methylamine (e.g., 4.8 equivalents) serves two purposes. First, it ensures the complete consumption of the methanesulfonyl chloride starting material. Second, the excess amine acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product.

  • Low Temperature Addition: Adding the methanesulfonyl chloride dropwise at 0 °C is crucial for controlling the exothermicity of the reaction. This prevents thermal degradation of the product and minimizes the formation of impurities.

  • Solvent: Ethanol is a suitable polar solvent that dissolves both reactants and facilitates the reaction.

  • A solution of monomethylamine (8 M in EtOH, 525 mL, 4.8 eq.) is cooled to 0 °C in a suitable reaction vessel equipped with a stirrer and a dropping funnel.

  • Methanesulfonyl chloride (100 g, 1.0 eq.) is added slowly, dropwise, to the stirred methylamine solution, maintaining the temperature at or below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 16 hours to ensure completion.

  • The solvent (ethanol) is removed under reduced pressure (rotary evaporation).

  • The resulting residue is diluted with dichloromethane (DCM, 200 mL). The solid precipitate (methylammonium chloride) is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield this compound as an orange-colored oil (Typical yield: ~82 g).

G cluster_reactants Reactants cluster_process Process R1 Methanesulfonyl Chloride P2 2. Add Methanesulfonyl Chloride dropwise R1->P2 R2 Monomethylamine (in EtOH) P1 1. Cool Methylamine solution to 0 °C R2->P1 P1->P2 P3 3. Warm to RT, stir for 16h P2->P3 P4 4. Remove solvent (vacuum) P3->P4 P5 5. Dilute with DCM, filter solid P4->P5 P6 6. Concentrate filtrate P5->P6 Product Product: this compound P6->Product G Amine R-NH₂ (Reactive Amine) Protected R-N(CH₃)-SO₂CH₃ (Protected Amine) Amine->Protected Protection Steps 1. MsCl, Base 2. CH₃I, Base Protected->Protected Stable during other chemical transformations Deprotected R-NHCH₃ (Final Product) Protected->Deprotected Deprotection (e.g., Reductive Cleavage)

References

The Genesis of a Core Moiety: A Technical Guide to the Discovery and History of N-Methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of N-Methylmethanesulfonamide, a foundational building block in modern chemistry. We will dissect its historical emergence from the broader narrative of sulfonamide discovery, detail its core synthesis, outline its key physicochemical properties, and discuss its pivotal role as an intermediate in the pharmaceutical and agrochemical sectors. This document is intended to serve as a comprehensive technical resource, blending historical context with practical, field-proven insights.

Introduction: A Tale of Unassuming Importance

This compound (CAS No. 1184-85-6), a simple organosulfur compound, may not possess the direct therapeutic recognition of its more complex sulfonamide relatives. However, its significance lies in its fundamental role as a versatile structural motif and a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its journey from a derivative of early 20th-century sulfonamide chemistry to a ubiquitous component in contemporary molecular design underscores its enduring utility.[1] This guide will illuminate the scientific integrity of its synthesis and the logical progression of its application in various fields of chemical research and development.

Historical Context: The Dawn of the Sulfonamides and the Emergence of a Core Moiety

The story of this compound is intrinsically linked to the groundbreaking discovery of sulfonamide drugs. In 1932, the German chemist Gerhard Domagk, working at Bayer, discovered the antibacterial properties of a red azo dye named Prontosil.[1] This pioneering work, which earned Domagk the 1939 Nobel Prize in Medicine, revealed that Prontosil was a prodrug, metabolized in the body to the active compound sulfanilamide.[1] This discovery ushered in the era of sulfa drugs, the first class of synthetic antimicrobial agents.

While the initial focus of research was on these aromatic sulfonamides for their therapeutic potential, the foundational chemistry for creating a broader range of sulfonamides was being established.[1] The fundamental reaction for sulfonamide synthesis, the reaction of a sulfonyl chloride with an amine, became a cornerstone of organic synthesis.[1]

Pinpointing the exact first synthesis of this compound in the historical literature is challenging, as simple alkylsulfonamides did not initially garner the same attention as their aromatic, drug-like counterparts.[1] However, early investigations into the properties and reactions of aliphatic sulfonamides were documented in publications such as the Journal of the Chemical Society in the mid-20th century. One of the key and long-standing methods for preparing this compound is through the reaction of methanesulfonyl chloride with methylamine.[2] This straightforward and reliable method has been referenced and refined over many decades.[1]

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physicochemical properties is paramount for its effective application in synthesis and development. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 1184-85-6[2]
Molecular Formula C2H7NO2S[2]
Molecular Weight 109.15 g/mol [2]
Appearance Colorless to almost colorless clear liquid[2]
Boiling Point 118°C / 0.3 mmHg[2]
Density 1.194 ± 0.06 g/cm³ (Predicted)[2]
Refractive Index 1.4500 to 1.4540[2]
Flash Point 53 °C[2]

Core Synthesis of this compound

The synthesis of this compound is a well-established process, primarily involving the reaction of methanesulfonyl chloride with methylamine. This nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride is a robust and widely utilized method.

Standard Laboratory Synthesis Protocol

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • Methanesulfonyl chloride

  • Monomethylamine solution (e.g., 8 M in ethanol)

  • Ethanol

  • Dichloromethane

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Rotary evaporator

  • Filtration apparatus

Step-by-Step Methodology:

  • Reaction Setup: A solution of monomethylamine in ethanol is placed in a round-bottom flask equipped with a magnetic stir bar and cooled to 0°C in an ice bath.

  • Addition of Methanesulfonyl Chloride: Methanesulfonyl chloride is added slowly and dropwise to the stirred methylamine solution.[2] Maintaining a low temperature is crucial to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred continuously for approximately 16 hours to ensure the reaction goes to completion.[2]

  • Solvent Removal: The solvent is removed by distillation under reduced pressure using a rotary evaporator.[2]

  • Workup: The resulting residue is diluted with dichloromethane, and any solid precipitate (methylamine hydrochloride) is removed by filtration.[2]

  • Product Isolation: The filtrate is concentrated under reduced pressure to yield this compound, typically as an orange oil.[2]

Causality Behind Experimental Choices:

  • Excess Methylamine: Using a significant excess of methylamine (e.g., 4.8 equivalents) helps to drive the reaction to completion and neutralize the hydrochloric acid byproduct, forming methylamine hydrochloride.

  • Low-Temperature Addition: The slow, dropwise addition of methanesulfonyl chloride at 0°C is a critical safety and yield-optimization step. It mitigates the highly exothermic nature of the reaction, preventing uncontrolled temperature increases that could lead to side reactions and reduced product purity.

  • Post-Reaction Stirring: The extended stirring period at room temperature ensures that the reactants have sufficient time to interact fully, maximizing the conversion to the desired product.

  • Dichloromethane Wash: Dichloromethane is an effective solvent for the this compound product while having low solubility for the methylamine hydrochloride salt, allowing for a straightforward separation by filtration.

Synthetic Workflow Diagram

SynthesisWorkflow MeSO2Cl Methanesulfonyl Chloride Addition Slow, Dropwise Addition MeSO2Cl->Addition MeNH2 Methylamine (in Ethanol) Reaction Reaction at 0°C to RT MeNH2->Reaction Stirring Stirring for 16h Reaction->Stirring Addition->Reaction Evaporation Solvent Removal (Rotary Evaporator) Stirring->Evaporation Workup Dilution with Dichloromethane & Filtration Evaporation->Workup Isolation Concentration of Filtrate Workup->Isolation Product This compound Isolation->Product

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound's utility stems from its role as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

  • Pharmaceutical Intermediate: It is a crucial building block for a variety of pharmaceutical compounds. The methanesulfonamide moiety can be found in numerous drug candidates and approved drugs, where it often contributes to modulating pharmacokinetic properties, improving bioavailability, and enhancing therapeutic efficacy.

  • Agrochemical Intermediate: In the agrochemical sector, this compound serves as a valuable precursor for the synthesis of pesticides, herbicides, and other crop protection agents. Its incorporation into molecular structures can enhance the potency, selectivity, and environmental profile of these agricultural chemicals.

Conclusion

From its conceptual origins in the early days of sulfonamide research to its present-day status as a widely used chemical intermediate, this compound exemplifies the enduring value of simple, versatile building blocks in chemical synthesis. Its straightforward and well-understood synthesis, coupled with its favorable physicochemical properties, ensures its continued importance in the development of novel pharmaceuticals and agrochemicals. This guide has provided a comprehensive overview of its history, synthesis, and applications, offering a valuable resource for professionals in the chemical sciences.

References

A Comprehensive Guide to the Theoretical and Computational Analysis of N-Methylmethanesulfonamide (NMMSA)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: N-Methylmethanesulfonamide (NMMSA), a structurally simple molecule, serves as a vital model for understanding the complex behaviors of the sulfonamide functional group, a cornerstone in medicinal chemistry and materials science.[1][2] The advent of computational chemistry has provided an unprecedented lens through which to view the molecular world, allowing for the precise prediction and analysis of structures, properties, and interactions in silico.[3] This guide provides an in-depth exploration of the theoretical and computational methodologies applied to NMMSA. We will dissect the causality behind computational choices, from Density Functional Theory (DFT) and basis set selection to the interpretation of vibrational and electronic spectra. This document is intended for researchers, scientists, and drug development professionals, offering both a foundational understanding and advanced insights into the computational workflow for analyzing molecules of pharmaceutical interest.

Introduction: The Significance of this compound as a Model System

The sulfonamide moiety (-S(=O)₂-N<) is a privileged scaffold in drug discovery, forming the structural basis for a wide array of antibacterial, diuretic, and anticancer agents.[1] Understanding the fundamental conformational preferences, electronic structure, and vibrational properties of this group is paramount for rational drug design. This compound (CH₃SO₂NHCH₃) represents one of the simplest members of this class, making it an ideal candidate for high-level theoretical studies that can be rigorously benchmarked against experimental data.

Computational studies bridge the gap between static crystal structures and the dynamic behavior of molecules in solution. They allow us to probe energetic landscapes, predict spectroscopic signatures, and quantify electronic properties that govern molecular reactivity.[3] For NMMSA, this means elucidating the subtle interplay of forces that dictate its three-dimensional shape and how it interacts with its environment.

Foundational Computational Methodology: The 'Why' and 'How'

The accuracy of any computational study hinges on the appropriate selection of theoretical methods and basis sets. These choices are not arbitrary; they represent a deliberate balance between computational cost and the desired accuracy for the properties being investigated.

The Right Tool: An Overview of Density Functional Theory (DFT)

For molecules like NMMSA, Density Functional Theory (DFT) has become the workhorse of quantum chemical calculations.[4] Unlike more computationally expensive ab initio methods, DFT offers a favorable balance of accuracy and efficiency by approximating the complex many-electron wavefunction with the much simpler electron density. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are popular because they incorporate a portion of exact Hartree-Fock exchange, providing a robust description of molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules.[4][5]

The Basis Set: Defining Molecular Reality

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons around the atoms. Pople-style basis sets, such as 6-311++G(d,p), are commonly employed.[4]

  • 6-311G : A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, offering a high degree of flexibility.

  • ++ : Adds diffuse functions on both heavy atoms and hydrogen. This is crucial for accurately describing lone pairs and anions, and for calculating properties like proton affinity.

  • (d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape and "polarize" in the presence of other atoms, which is essential for describing chemical bonds accurately.

The Computational Workflow: A Step-by-Step Protocol

A typical computational analysis of a small molecule like NMMSA follows a validated, sequential process.

Protocol 1: Standard Quantum Chemical Analysis Workflow

  • Structure Input : Define the initial 3D coordinates of NMMSA, often from known structures or chemical intuition.

  • Geometry Optimization : Perform an energy minimization calculation (e.g., using DFT with the B3LYP functional and 6-311++G(d,p) basis set) to find the lowest energy (most stable) structure. This process alters bond lengths, angles, and dihedrals until the forces on all atoms are negligible.

  • Frequency Calculation : At the optimized geometry, calculate the harmonic vibrational frequencies. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It provides the theoretical vibrational spectrum (IR and Raman) for comparison with experimental data.[4]

  • Property Calculation : Using the optimized geometry, perform single-point energy calculations to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and NBO analysis.

G cluster_setup Setup cluster_calc Core Calculation (DFT) cluster_analysis Analysis & Interpretation A 1. Initial Structure (e.g., from SMILES: CNS(=O)(=O)C) B 2. Geometry Optimization (Find Energy Minimum) A->B C 3. Frequency Calculation (Confirm Minimum & Predict Spectra) B->C D 4. Electronic Properties (HOMO, LUMO, MEP) C->D E 5. Spectral Comparison (Theoretical vs. Experimental) C->E F 6. Reactivity & Bonding (NBO, Fukui Functions) D->F

Figure 1: Standard workflow for computational analysis of a small molecule.

Conformational Analysis and Molecular Geometry

Even a simple molecule like NMMSA can adopt different shapes, or conformations, due to rotation around its single bonds. Computational studies have shown that NMMSA has two primary low-energy conformations: an eclipsed form and a staggered form.[6] While calculations often identify the eclipsed structure as the global energy minimum in the gas phase, the staggered conformation is very close in energy and is the one observed in the solid-state crystal structure.[6] This highlights a critical insight: the conformation observed in a crystal can be influenced by intermolecular forces (like hydrogen bonding) in the crystal lattice, which may stabilize a conformer that is not the absolute minimum in the gas phase.[6]

In the crystal structure determined at 150 K, the C-N-S-C torsion angle is -65.57°, confirming a gauche conformation.[6]

Table 1: Selected Optimized Geometrical Parameters of NMMSA

Parameter Bond/Angle Calculated Value (DFT) Experimental Value (X-ray)[6]
Bond Length S-N 1.65 Å 1.633 Å
S=O 1.45 Å 1.435 Å (avg)
N-C(amide) 1.46 Å 1.459 Å
S-C(sulfonyl) 1.78 Å 1.758 Å
Bond Angle O-S-O 119.5° 119.29°
C-S-N 105.8° 106.33°

| Dihedral Angle| C-N-S-C | -68.2° (Staggered) | -65.57° |

Note: Calculated values are representative and depend on the specific level of theory.

Vibrational Spectroscopy: A Synergy of Theory and Experiment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular "fingerprint" based on the characteristic vibrations of chemical bonds.[7] While experiments measure these vibrations, computational chemistry is essential for definitively assigning each observed spectral band to a specific molecular motion.[4][8]

The process involves calculating the harmonic frequencies from the DFT output. These calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set imperfections. To correct this, a scaling factor is typically applied. The real power of the calculation comes from the Potential Energy Distribution (PED) analysis, which decomposes each vibrational mode into contributions from individual bond stretches, angle bends, and torsions.

Table 2: Key Vibrational Frequencies and Assignments for NMMSA

Experimental Frequency (cm⁻¹) Calculated (Scaled) Frequency (cm⁻¹) Assignment (based on PED) Vibrational Mode
~3250 ~3245 ν(N-H) N-H Stretching
~2950 ~2948 ν(C-H) C-H Stretching (Methyl)
~1320 ~1315 νₐₛ(SO₂) SO₂ Asymmetric Stretching
~1150 ~1145 νₛ(SO₂) SO₂ Symmetric Stretching
~970 ~965 ν(S-N) S-N Stretching

| ~780 | ~775 | ν(S-C) | S-C Stretching |

Note: Frequencies are approximate and serve as examples.

G cluster_exp Experimental cluster_theo Theoretical cluster_corr Correlation Exp FT-IR & Raman Spectra Acquisition Peaks Observed Peaks (cm⁻¹) Exp->Peaks Corr Scaled Frequencies vs. Experimental Peaks Peaks->Corr Theo DFT Frequency Calculation PED PED Analysis (Assigns Motions) Theo->PED PED->Corr Result Validated Assignments Corr->Result

Figure 2: Workflow for correlating theoretical and experimental vibrational spectra.

Electronic Structure and Reactivity Insights

Beyond geometry and vibrations, computational chemistry provides a deep dive into the electronic landscape of a molecule, which is key to understanding its stability and reactivity.

Frontier Molecular Orbitals (FMOs): HOMO, LUMO, and the Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of a molecule's electron orbitals.[9]

  • HOMO : Acts as the electron donor. A higher HOMO energy indicates a greater propensity to donate electrons.

  • LUMO : Acts as the electron acceptor. A lower LUMO energy indicates a greater propensity to accept electrons.[10]

The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability.[5] A large gap implies high stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. For NMMSA, the HOMO is typically localized on the nitrogen and oxygen atoms, while the LUMO is distributed across the S-C antibonding orbitals.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It provides an immediate, visual guide to a molecule's reactive sites.

  • Red regions (negative potential) : Indicate areas of high electron density, such as around the sulfonyl oxygen atoms. These are sites for electrophilic attack.

  • Blue regions (positive potential) : Indicate areas of electron deficiency, such as around the amide proton (N-H). These are sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[11] It analyzes interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilizing energy. For sulfonamides, a key interaction is the hyperconjugation between the nitrogen lone pair (n_N) and the antibonding orbitals of the S=O bonds (σ*S-O).[5][12] This delocalization of electron density stabilizes the molecule and influences the geometry and bond strengths within the sulfonamide group.

Conclusion and Future Directions

The theoretical and computational analysis of this compound provides a powerful, multi-faceted understanding of its structure, stability, and spectroscopic properties. Through the synergy of DFT calculations and experimental data, we can achieve a level of insight that is inaccessible by either method alone. The principles and workflows detailed in this guide—from conformational searches and geometry optimization to vibrational analysis and the interpretation of electronic properties—are not limited to NMMSA. They form a robust framework that can be applied to more complex sulfonamide-containing drug candidates, aiding in the prediction of their behavior and accelerating the drug discovery process.[3] Future studies may expand on this foundation by incorporating explicit solvent models to better simulate physiological conditions[13] or by using these validated models in molecular docking and dynamics simulations to predict binding affinities with protein targets.[1][14]

References

Methodological & Application

N-Methylmethanesulfonamide: A Versatile Reagent in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifaceted Reagent

In the intricate landscape of pharmaceutical synthesis, the strategic selection of reagents is paramount to achieving efficient, selective, and scalable processes. N-Methylmethanesulfonamide (CH₃SO₂NHCH₃), a structurally simple yet functionally versatile molecule, has emerged as a valuable tool for medicinal chemists and drug development professionals. Its unique combination of reactivity and stability allows it to serve multiple roles, primarily as a crucial building block in the construction of complex active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

While often categorized as a pharmaceutical intermediate, the utility of this compound extends to its application as a methylating agent and as a precursor for the introduction of the methanesulfonamide moiety, a common pharmacophore in a variety of drugs.[2] This document will delve into its specific applications in the synthesis of notable pharmaceuticals, offering a practical resource for laboratory-scale and process development chemistry.

Physicochemical Properties and Safety Considerations

A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and successful laboratory practice.

PropertyValueReference
CAS Number 1184-85-6
Molecular Formula C₂H₇NO₂S[3]
Molecular Weight 109.15 g/mol [3]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 118 °C @ 0.3 mmHg[4]
Density ~1.28 g/cm³[3]

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Application I: A Key Building Block in API Synthesis

This compound serves as a fundamental structural component in several important pharmaceutical agents. Its incorporation can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Case Study 1: Synthesis of Sumatriptan

Sumatriptan, a member of the triptan class of drugs, is widely used for the treatment of migraine headaches.[5] The synthesis of Sumatriptan often involves the use of a precursor that incorporates the this compound moiety. One common synthetic route utilizes 4-hydrazino-N-methyl-benzenemethanesulfonamide hydrochloride as a key intermediate.[1][6]

Synthetic Workflow for Sumatriptan Synthesis:

A 4-Hydrazino-N-methyl- benzenemethanesulfonamide HCl C [2-(4-(Dimethylamino)butylidene)] hydrazinyl]-N-methylbenzene- methanesulfonamide A->C Reaction with 2N HCl B 4,4-Dimethoxy-N,N- dimethylbutanamine B->C D Sumatriptan C->D Fischer Indole Synthesis (Polyphosphate ester)

Caption: Synthetic pathway to Sumatriptan.

Protocol: Fischer Indole Synthesis of Sumatriptan

  • Preparation of the Hydrazone Intermediate: In a suitable reaction vessel, dissolve 4-hydrazino-N-methyl-benzenemethanesulfonamide hydrochloride in a 2N hydrochloric acid solution.[1]

  • Add 4,4-dimethoxy-N,N-dimethylbutanamine to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the resulting hydrazone, 4-[2-[4-(dimethylamino)butylidene]hydrazino]-N-methylbenzene-methanesulfonamide, can be isolated.[1]

  • Cyclization to Sumatriptan: The isolated hydrazone is then subjected to a Fischer indole synthesis. This is typically achieved by reacting the hydrazone with a polyphosphate ester in a suitable solvent such as chloroform.[1]

  • The reaction mixture is heated to drive the cyclization.

  • After the reaction is complete, the mixture is worked up, and the crude Sumatriptan is purified by an appropriate method, such as column chromatography or recrystallization.

Causality in Experimental Choices:

  • The use of a strong acid like HCl in the initial step facilitates the formation of the hydrazone by protonating the dimethoxy acetal, making it a better leaving group.

  • The Fischer indole synthesis is a classic and reliable method for constructing the indole ring system, which is the core of the Sumatriptan molecule. Polyphosphate ester is a commonly used acidic catalyst for this transformation.

Case Study 2: Synthesis of Dofetilide

Dofetilide is a class III antiarrhythmic agent used to treat and prevent certain types of irregular heartbeats.[7] The synthesis of Dofetilide involves the coupling of two key fragments, one of which contains the this compound group. Specifically, N-[4-[2-(methylamino)ethyl]phenyl]methanesulfonamide is a crucial intermediate.[2][7]

Synthetic Workflow for Dofetilide Synthesis:

A N-[4-[2-(methylamino)ethyl]phenyl] methanesulfonamide C Dofetilide Precursor A->C Nucleophilic Substitution (NaI, K2CO3) B 1-(2-Chloroethoxy)-4-nitrobenzene B->C D Dofetilide C->D Reduction of Nitro Group (e.g., H2, Pd/C) D->D Mesylation (Methanesulfonyl chloride)

Caption: A synthetic approach to Dofetilide.

Protocol: Synthesis of a Dofetilide Intermediate

  • N-Alkylation: In a round-bottom flask, combine N-[4-[2-(methylamino)ethyl]phenyl]methanesulfonamide, 1-(2-chloroethoxy)-4-nitrobenzene, sodium iodide (NaI), and potassium carbonate (K₂CO₃) in a suitable solvent like acetonitrile.[7]

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the starting materials are consumed, cool the reaction mixture and perform an aqueous workup to isolate the crude product, which is a precursor to Dofetilide.

  • Reduction and Mesylation: The nitro group of the precursor is then reduced to an amine, typically through catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst).[7]

  • The resulting diamine is then mesylated using methanesulfonyl chloride to yield Dofetilide.[7]

Causality in Experimental Choices:

  • Potassium carbonate acts as a base to deprotonate the secondary amine of the this compound derivative, making it nucleophilic.

  • Sodium iodide can act as a catalyst via the Finkelstein reaction, converting the less reactive alkyl chloride to a more reactive alkyl iodide in situ.

  • The subsequent reduction and mesylation steps are standard transformations in organic synthesis to install the required functional groups of the final Dofetilide molecule.

Case Study 3: Synthesis of Sotalol

Sotalol is a non-selective beta-blocker and a class III antiarrhythmic agent.[8] A common synthesis of Sotalol starts with the methanesulfonylation of aniline to form N-phenylmethanesulfonamide, which is then further functionalized.[9][10]

Synthetic Workflow for Sotalol Synthesis:

A Aniline C N-Phenylmethanesulfonamide A->C Sulfonamidation (Pyridine) B Methanesulfonyl Chloride B->C D N-[4-(2-chloroacetyl)phenyl] methanesulfonamide C->D Friedel-Crafts Acylation (Chloroacetyl chloride, AlCl3) E N-[4-[2-(isopropylamino)acetyl] -phenyl]methanesulfonamide D->E Amination (Isopropylamine) F Sotalol E->F Reduction (NaBH4)

Caption: Synthetic route to Sotalol.

Protocol: Initial Steps in Sotalol Synthesis

  • Sulfonamidation of Aniline: To a solution of aniline in a suitable solvent, add pyridine as a base. Cool the mixture in an ice bath.[9]

  • Slowly add methanesulfonyl chloride to the cooled solution. Allow the reaction to proceed to completion.

  • Work up the reaction mixture to isolate N-phenylmethanesulfonamide.

  • Friedel-Crafts Acylation: The N-phenylmethanesulfonamide is then subjected to a Friedel-Crafts acylation with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to introduce the chloroacetyl group at the para position.[9]

Causality in Experimental Choices:

  • Pyridine is used as a base to neutralize the HCl generated during the sulfonamidation reaction.

  • The Friedel-Crafts acylation is a standard method for introducing acyl groups onto aromatic rings. The methanesulfonamide group is an ortho, para-director, leading to the desired regioselectivity.

Application II: this compound as a Protecting Group Precursor

While this compound itself is not a protecting group, the methanesulfonamide moiety, which can be derived from it or its precursors, serves as a robust protecting group for primary and secondary amines.[4] The exceptional stability of methanesulfonamides under a wide range of conditions makes them valuable in multi-step syntheses where other common amine protecting groups might not be suitable.[4]

Workflow for Amine Protection and Deprotection:

A Primary/Secondary Amine C Methanesulfonamide (Protected Amine) A->C Protection (Base) B Methanesulfonyl Chloride B->C D Deprotected Amine C->D Deprotection (Reductive Cleavage)

Caption: General scheme for amine protection and deprotection.

Protocol: Protection of a Primary Amine

  • Dissolve the primary amine in an anhydrous solvent such as dichloromethane.

  • Add a suitable base, such as triethylamine or pyridine (typically 1.1-1.5 equivalents).

  • Cool the solution to 0 °C.

  • Slowly add methanesulfonyl chloride (1.0-1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup to isolate the methanesulfonamide.

Protocol: Deprotection of a Methanesulfonamide

A common method for the deprotection of methanesulfonamides is reductive cleavage.

  • Dissolve the methanesulfonamide in anhydrous methanol.

  • Add magnesium turnings (10-20 equivalents) to the solution.[4]

  • Reflux the mixture for 6-12 hours, monitoring the reaction by TLC or LC-MS.[4]

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride until gas evolution ceases.[4]

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the deprotected amine.

Causality in Experimental Choices:

  • The use of a base during the protection step is necessary to neutralize the HCl byproduct.

  • The reductive cleavage with magnesium in methanol provides a milder alternative to harsher reducing agents like lithium aluminum hydride for deprotection.[4]

Orthogonality in Protecting Group Strategies: The specific and often harsh conditions required for methanesulfonamide cleavage provide orthogonality with many other common amine protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), which are removed under acidic and basic conditions, respectively.[4] This allows for selective deprotection in complex molecules with multiple protected functional groups.

Application III: this compound as a Methylating Agent

While less common than traditional methylating agents like methyl iodide or dimethyl sulfate, N-methylated sulfonamides can, under certain conditions, act as methyl group donors. However, for direct N-methylation of amines, more reactive and conventional reagents are generally preferred. The primary utility of this compound in this context is often as a precursor to other reactive species or as a building block where the methyl group is already in place.

For the selective N-methylation of amines, alternative "green" reagents like dimethyl carbonate are also gaining traction due to their lower toxicity.[11]

Comparative Overview of Common Methylating Agents:

Methylating AgentReactivityToxicityByproducts
Methyl Iodide (MeI) HighToxic, suspected carcinogenIodide salts
Dimethyl Sulfate (DMS) HighHighly toxic, carcinogenicSulfuric acid
Dimethyl Carbonate (DMC) ModerateLow toxicityMethanol, CO₂
This compound Low (as a direct agent)Moderate-

The choice of methylating agent depends on a balance of reactivity, selectivity, safety, and cost considerations.[12][13]

Conclusion and Future Perspectives

This compound is a versatile and valuable reagent in the pharmaceutical industry, primarily serving as a key structural component in the synthesis of a range of APIs. Its role as a precursor to the robust methanesulfonamide protecting group further enhances its utility in complex, multi-step synthetic sequences. While its direct application as a methylating agent is limited, its presence as a methylated building block is crucial in the construction of many drug molecules.

As the demand for more efficient and sustainable synthetic methodologies grows, the strategic application of reagents like this compound will continue to be a focal point of process development and medicinal chemistry research. A thorough understanding of its reactivity and applications, as outlined in this guide, will undoubtedly contribute to the innovation of novel and improved synthetic routes to life-saving medicines.

References

N-alkylation of sulfonamides using N-Methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Guide to the N-Alkylation of Sulfonamides

Authored by a Senior Application Scientist

Introduction: The Central Role of N-Alkyl Sulfonamides in Modern Chemistry

The sulfonamide functional group is a cornerstone of medicinal chemistry and drug development, present in a wide array of therapeutic agents, including antibacterial, anticancer, and antiviral drugs.[1] The strategic N-alkylation of sulfonamides is a critical synthetic transformation that allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. This modification can profoundly impact a drug candidate's efficacy and pharmacokinetic profile. The installation of small alkyl groups, particularly the "magic methyl" group, can lead to significant improvements in biological activity.[2]

However, the synthesis of N-alkylated sulfonamides is not without its challenges. Traditional methods often require harsh conditions, utilize toxic alkylating agents, and can suffer from side reactions, including undesired O-alkylation or over-alkylation.[3][4] This guide provides a comprehensive overview of robust and modern methodologies for the N-alkylation of sulfonamides, offering detailed protocols and expert insights into overcoming common synthetic hurdles.

A critical point of clarification is the role of specific reagents. While this guide explores various alkylating agents, it is important to note that a molecule like N-Methylmethanesulfonamide is itself a product of N-methylation; it is not used as a reagent to transfer a methyl group. Its synthesis, which serves as a perfect example of the protocols described herein, involves reacting methanesulfonyl chloride with methylamine.[5][6] This guide will focus on the established and effective methods for creating such valuable compounds.

Core Principles and Mechanistic Considerations

Successful N-alkylation of a sulfonamide hinges on the deprotonation of the sulfonamide N-H bond, which has a pKa typically in the range of 10-11, to form a nucleophilic sulfonamidate anion. This anion then attacks an electrophilic alkylating agent. The choice of base, solvent, and alkylating agent dictates the reaction's efficiency and selectivity.

Mechanism: Base-Mediated N-Alkylation

The most fundamental approach involves the reaction of a sulfonamide with a suitable base to generate the corresponding anion, which then undergoes a nucleophilic substitution reaction (typically SN2) with an alkyl halide.

Sulfonamide Primary/Secondary Sulfonamide (R-SO₂-NHR') Anion Sulfonamidate Anion (R-SO₂-N⁻R') Sulfonamide->Anion Deprotonation Base Base (e.g., K₂CO₃, NaH, t-BuOK) Base->Anion Product N-Alkylated Sulfonamide (R-SO₂-NR'R'') Anion->Product SN2 Attack AlkylHalide Alkylating Agent (R''-X, e.g., CH₃I) AlkylHalide->Product Byproduct Salt Byproduct (B-H⁺ + X⁻)

Caption: General mechanism of base-mediated sulfonamide N-alkylation.

Expert Insights:

  • Choice of Base: The base must be strong enough to deprotonate the sulfonamide. Inorganic bases like potassium carbonate (K₂CO₃) are often sufficient and operationally simple. For less reactive substrates or alkylating agents, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be required.[1]

  • Solvent Effects: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are preferred. They effectively solvate the cation of the base, leaving the sulfonamidate anion highly nucleophilic and ready to react.[7]

  • Competition between N- and O-Alkylation: The sulfonamidate anion is an ambident nucleophile, meaning it can react at either the nitrogen or an oxygen atom. N-alkylation is generally favored kinetically, especially in polar aprotic solvents. Using harder cations (like Na⁺) can sometimes lead to more O-alkylation compared to softer cations (like Cs⁺).[4]

Key Methodologies for N-Alkylation

Several powerful methods exist for the N-alkylation of sulfonamides, each with distinct advantages. The choice of method often depends on the substrate scope, functional group tolerance, and desired reaction conditions.

Method Alkylating Agent Key Reagents Advantages Disadvantages
Classical Alkylation Alkyl Halides (R-X)Base (K₂CO₃, NaH)Cost-effective, simple, wide range of alkyl halides available.Can require harsh conditions, risk of over-alkylation, toxic reagents.[3]
Mitsunobu Reaction Alcohols (R-OH)PPh₃, DIAD/DEADMild conditions, uses readily available alcohols, stereospecific (inversion of configuration at the alcohol).[8][9]Stoichiometric phosphine oxide byproduct can complicate purification, not suitable for tertiary alcohols.[8]
"Borrowing Hydrogen" Alcohols (R-OH)Transition Metal Catalyst (Ir, Mn, Fe)[1][10][11][12]Atom-economical (water is the only byproduct), uses green alkylating agents.Requires a metal catalyst, can require high temperatures.[12]
Protocol 1: Classical N-Methylation using Methyl Iodide

This protocol describes a general and reliable procedure for the N-methylation of a primary sulfonamide using potassium carbonate as the base.

Materials:

  • Aryl or alkyl sulfonamide (1.0 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Methyl Iodide (CH₃I) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the sulfonamide (1.0 eq) and anhydrous DMF (to achieve a concentration of ~0.2 M).

  • Base Addition: Add the finely powdered potassium carbonate (2.0 eq) to the solution.

  • Stirring: Stir the suspension vigorously at room temperature for 30 minutes to facilitate the formation of the sulfonamidate salt.

  • Addition of Alkylating Agent: Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting sulfonamide is consumed (typically 2-16 hours).

  • Workup:

    • Quench the reaction by slowly adding water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure N-methylated sulfonamide.

Protocol 2: N-Alkylation via the Mitsunobu Reaction

This protocol details the N-alkylation of a sulfonamide with a primary or secondary alcohol under mild Mitsunobu conditions.[8][9][13]

Materials:

  • Sulfonamide (1.2 eq)

  • Primary or Secondary Alcohol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, ice bath, and inert atmosphere setup

Caption: Step-by-step workflow for sulfonamide N-alkylation via the Mitsunobu reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq), sulfonamide (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cooling: Cool the resulting solution to 0 °C using an ice bath.

  • DIAD Addition: Add the diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise via syringe over 15-20 minutes. A color change and/or formation of a precipitate is often observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-24 hours, monitoring by TLC.

  • Workup: Once the reaction is complete, remove the THF under reduced pressure.

  • Purification: The primary challenge is removing the triphenylphosphine oxide byproduct.[8] The crude residue can be directly purified by column chromatography on silica gel. Alternatively, the crude mixture can be dissolved in a minimal amount of dichloromethane and diluted with diethyl ether or hexanes to precipitate some of the byproduct, which can then be removed by filtration prior to chromatography.

Exemplar Synthesis: Preparation of this compound

This protocol demonstrates how the principles of classical N-alkylation are applied to synthesize the title compound from basic starting materials.[5][6]

Reaction: CH₃SO₂Cl + 2 CH₃NH₂ → CH₃SO₂NHCH₃ + CH₃NH₃⁺Cl⁻

Materials:

  • Methanesulfonyl chloride (1.0 eq)

  • Methylamine (8M solution in Ethanol) (4.8 eq)

  • Ethanol

  • Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, ice bath

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, cool the methylamine solution in ethanol to 0 °C in an ice bath.

  • Addition: Slowly add the methanesulfonyl chloride dropwise to the stirred methylamine solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.[6]

  • Workup:

    • Remove the solvent by distillation under reduced pressure.

    • Dilute the residue with dichloromethane and stir. The methylamine hydrochloride salt will precipitate.

    • Filter the solid salt and collect the filtrate.

  • Isolation: Concentrate the filtrate to afford this compound as the final product.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Base is not strong enough.2. Alkylating agent is unreactive (e.g., alkyl chloride).3. Steric hindrance around the nitrogen or alkylating agent.1. Switch to a stronger base (e.g., from K₂CO₃ to NaH or t-BuOK).2. Use a more reactive alkylating agent (I > Br > Cl). Consider converting an alcohol to a triflate.3. Increase reaction temperature or switch to a less sterically demanding method like the Mitsunobu reaction.
Formation of N,N-Dialkylated Product 1. Using a large excess of the alkylating agent.2. The mono-alkylated product is deprotonated and reacts again.1. Use a stoichiometric amount or only a slight excess (1.1 eq) of the alkylating agent.[7]2. Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.3. Use a bulkier sulfonamide protecting group if possible, which can disfavor a second alkylation.
O-Alkylated Side Product is Observed 1. Reaction conditions favor thermodynamic control.2. Use of certain solvents or counter-ions.1. Ensure kinetic control by running the reaction at lower temperatures.2. Use polar aprotic solvents (DMF, THF) which favor N-alkylation.3. Switching the counter-ion from Na⁺ to K⁺ or Cs⁺ can sometimes increase the preference for N-alkylation.[4]
Difficult Purification (Mitsunobu) 1. Stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazo-ester byproduct.1. Use polymer-supported triphenylphosphine which can be filtered off.2. Optimize chromatography conditions (try different solvent systems).3. For some substrates, precipitation/crystallization can effectively remove byproducts.

Conclusion

The N-alkylation of sulfonamides is a versatile and indispensable tool in synthetic and medicinal chemistry. By understanding the underlying mechanisms and having access to a variety of robust methodologies—from classical base-mediated reactions to modern catalytic "borrowing hydrogen" systems—researchers can effectively synthesize a diverse range of N-alkylated sulfonamides. Careful selection of reagents and reaction conditions, as detailed in this guide, is paramount to achieving high yields and minimizing side reactions, thereby accelerating the drug discovery and development process.

References

Application Note: Robust GC-MS Analysis of N-Methylmethanesulfonamide Following Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the derivatization of N-Methylmethanesulfonamide (N-MMSA) for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polarity and low volatility, direct GC-MS analysis of N-MMSA is challenging. The described method utilizes a silylation derivatization approach to enhance its volatility and thermal stability, enabling sensitive and reproducible quantification. This guide provides a step-by-step methodology, explains the underlying chemical principles, and offers insights into method validation and troubleshooting, ensuring scientific integrity and reliable results.

Introduction: The Rationale for Derivatization

This compound (N-MMSA) is a molecule of interest in various fields, including pharmaceutical development as a potential impurity or metabolite. Accurate and sensitive quantification of N-MMSA is crucial for safety and efficacy studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique offering high resolution and sensitivity. However, direct analysis of polar compounds like N-MMSA, which contains a sulfonamide functional group (-SO2NH-), is often hindered by their low volatility and propensity for thermal degradation in the hot GC inlet and column.[1][2][3]

Derivatization is a chemical modification process that transforms an analyte into a more volatile and thermally stable derivative, making it amenable to GC-MS analysis.[2][3] This is achieved by masking the polar functional groups, thereby reducing intermolecular hydrogen bonding.[2] For N-MMSA, the active hydrogen on the nitrogen atom of the sulfonamide group is the primary target for derivatization.

This application note details a robust silylation protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert N-MMSA into its more volatile trimethylsilyl (TMS) derivative. Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as those found in amines and amides.[1]

Experimental Workflow Overview

The overall analytical workflow for the determination of N-MMSA by GC-MS following derivatization is illustrated below. This process begins with sample preparation, followed by the crucial derivatization step, and concludes with instrumental analysis.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample Extraction Extraction Sample->Extraction Isolate N-MMSA Drying Drying Extraction->Drying Remove Solvent Reconstitution Reconstitution Drying->Reconstitution Add_Reagent Add_Reagent Reconstitution->Add_Reagent BSTFA + Catalyst Reaction Reaction Add_Reagent->Reaction Heat Injection Injection Reaction->Injection Separation Separation Injection->Separation GC Column Detection Detection Separation->Detection Mass Spectrometer Quantification Quantification Detection->Quantification

Figure 1: General workflow for N-MMSA analysis.

Materials and Reagents

  • This compound (N-MMSA) standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Nitrogen gas (high purity)

  • GC vials with inserts and caps

  • Heating block or oven

  • Micropipettes

Detailed Derivatization Protocol: Silylation of N-MMSA

This protocol is designed for a 100 µL sample volume. Adjust volumes proportionally for different sample sizes.

Step 1: Sample Preparation and Drying

  • Accurately transfer 100 µL of the sample solution containing N-MMSA into a GC vial insert.

  • Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature.

    • Rationale: The presence of water or protic solvents will react with the silylating reagent, reducing the derivatization efficiency and leading to inaccurate results. Complete dryness is therefore critical.

Step 2: Derivatization Reaction

  • To the dried residue, add 50 µL of anhydrous pyridine.

    • Rationale: Pyridine acts as a catalyst and a solvent that can dissolve the polar N-MMSA and is compatible with the silylation reagent. It also acts as an acid scavenger, neutralizing the byproducts of the reaction.[4]

  • Add 50 µL of BSTFA with 1% TMCS.

    • Rationale: BSTFA is a strong silylating agent that reacts with the active hydrogen on the sulfonamide nitrogen to form a stable trimethylsilyl (TMS) derivative.[1] The addition of a catalyst like TMCS can enhance the reaction rate.[1]

  • Cap the vial tightly and vortex briefly to ensure thorough mixing.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

    • Rationale: Heating provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe. The optimal temperature and time should be determined empirically but 70°C for 30 minutes is a good starting point for silylation reactions.[5]

Step 3: Sample ready for GC-MS Injection

  • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

The derivatization reaction is depicted below:

Derivatization_Reaction N_MMSA CH3SO2NH(CH3) (this compound) Product CH3SO2N(Si(CH3)3)(CH3) (TMS-N-MMSA) N_MMSA->Product + BSTFA (70°C, 30 min) BSTFA CF3CON[Si(CH3)3]2 (BSTFA) Byproduct + CF3CONH(Si(CH3)3) + (CH3)3Si-X

Figure 2: Silylation of N-MMSA with BSTFA.

GC-MS Instrumental Parameters

The following are recommended starting parameters for the GC-MS analysis of the TMS-derivatized N-MMSA. Method optimization is recommended for specific instrumentation and applications.

Parameter Setting Rationale
Gas Chromatograph
Injection ModeSplitlessFor trace-level analysis to maximize analyte transfer to the column.
Injection Volume1 µL
Inlet Temperature250°CHigh enough to ensure rapid volatilization of the derivative without causing thermal degradation.[6]
Carrier GasHeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)A typical flow rate for many capillary columns.[6]
ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column suitable for the separation of a wide range of compounds, including silylated derivatives.[6]
Oven ProgramInitial: 80°C (hold 2 min)
Ramp 1: 10°C/min to 280°CA moderate ramp rate to ensure good separation of the analyte from any matrix components or reagent byproducts.[6]
Hold: 5 min at 280°CTo elute any less volatile compounds from the column.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS providing reproducible fragmentation patterns.
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeFull Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM)Full scan for qualitative identification and method development. SIM for enhanced sensitivity and quantitative analysis.[1]
SIM IonsTo be determined from the full scan mass spectrum of the derivatized N-MMSA standard.Select characteristic and abundant ions for quantification and confirmation.

Method Validation and Quality Control

A robust analytical method requires thorough validation to ensure its reliability. Key validation parameters to consider include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be evaluated by analyzing blank and spiked matrix samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be prepared with a series of standards.[7]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[7]

  • Accuracy and Precision: The closeness of the test results to the true value and the degree of scatter between a series of measurements, respectively. These are typically assessed by analyzing replicate samples at different concentrations.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[8]

Troubleshooting

Problem Potential Cause Solution
Low or no analyte peak Incomplete derivatizationEnsure the sample is completely dry before adding reagents. Check the age and storage of the derivatization reagent. Optimize reaction time and temperature.
Degradation in the inletLower the inlet temperature. Ensure the use of a clean, deactivated inlet liner.
Poor peak shape (tailing) Active sites in the GC systemUse a deactivated column and inlet liner. Perform system maintenance.
Incompatible solventThe derivatized sample should be in a non-polar solvent if dilution is necessary.
Interfering peaks Reagent byproductsOptimize the amount of derivatizing reagent. Use a higher-purity reagent.
ContaminationUse clean glassware and high-purity solvents. Run a solvent blank.

Conclusion

The protocol described in this application note provides a reliable and robust method for the derivatization and subsequent GC-MS analysis of this compound. By converting the polar N-MMSA into a more volatile and thermally stable TMS derivative, this method enables sensitive and accurate quantification, which is essential for its monitoring in various scientific and industrial applications. Proper method validation is crucial to ensure the integrity of the generated data.

References

Application Note: A Validated HPLC-Based Approach for the Quantification of N-Methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) methodology for the quantitative analysis of N-Methylmethanesulfonamide (MMS). MMS is a critical intermediate and a potential genotoxic impurity (PGI) in various pharmaceutical manufacturing processes.[1][2][3] Ensuring its effective removal and precise quantification at trace levels is paramount for drug safety and regulatory compliance. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing two primary analytical approaches: a reversed-phase HPLC method with Ultraviolet (UV) detection and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The causality behind experimental choices, step-by-step protocols, and a complete validation strategy according to ICH Q2(R1) guidelines are thoroughly discussed.[4][5]

Introduction and Analytical Challenges

This compound (C₂H₇NO₂S, MW: 109.15 g/mol ) is a small, highly polar organic compound.[1][6] Its structural similarity to alkylating agents, which are known to be mutagenic, classifies it as a potential genotoxic impurity. Regulatory bodies like the EMA and FDA mandate strict control over PGIs in active pharmaceutical ingredients (APIs), often requiring quantification at parts-per-million (ppm) levels.[2][7]

The physicochemical properties of MMS present distinct analytical challenges:

  • Poor Retention: Due to its high polarity and solubility in aqueous solutions, MMS is poorly retained on traditional reversed-phase (e.g., C18) HPLC columns under standard mobile phase conditions.[8][9]

  • Lack of a Strong Chromophore: MMS does not possess a significant UV-absorbing chromophore, making sensitive detection by HPLC-UV difficult, especially at the low concentrations required for PGI analysis.[9][10]

To overcome these challenges, this guide details two robust methods. The first is an optimized HPLC-UV method suitable for process monitoring where higher concentrations may be present. The second is a highly sensitive and specific LC-MS/MS method, which is the gold standard for trace-level PGI quantification. For situations requiring enhanced UV sensitivity, a derivatization approach is also discussed.[11][12][13]

Method 1: Reversed-Phase HPLC-UV Analysis

This method is designed for the quantification of MMS in samples where concentrations are expected to be above the typical trace levels for genotoxic impurities, such as in reaction monitoring or intermediate product testing.

Scientific Rationale for Method Design

To address the poor retention of MMS, a highly aqueous mobile phase is employed to increase the interaction between the polar analyte and the non-polar stationary phase. A standard C18 column is selected for its versatility and robustness. Detection is performed at a low wavelength (~205 nm) to achieve the necessary sensitivity, as MMS exhibits some absorbance in the far-UV region.

Experimental Protocol

Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium Acetate, analytical grade

  • Water, HPLC grade or Milli-Q

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV/Vis or Photodiode Array (PDA) Detector
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 5 mM Ammonium Acetate in Water : Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 205 nm
Run Time 15 minutes

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of MMS at 1 mg/mL in methanol.

    • Perform serial dilutions with the mobile phase to create a calibration curve with at least five concentration levels (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample (e.g., API or reaction mixture) into a volumetric flask.

    • Dissolve and dilute the sample with the mobile phase to a target concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[14]

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the blank (mobile phase), followed by the calibration standards and sample solutions.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of MMS in the sample from the calibration curve.

Method 2: LC-MS/MS Analysis for Trace Quantification

For the determination of MMS at trace levels, as required for genotoxic impurity testing, LC-MS/MS is the preferred technique due to its superior sensitivity and selectivity.[12][15][16]

Scientific Rationale for Method Design

This method couples HPLC with tandem mass spectrometry. The HPLC component provides the initial separation. The mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for MMS. This eliminates interferences from the sample matrix. Electrospray ionization (ESI) in positive mode is typically effective for protonating the MMS molecule.

Experimental Protocol

Materials and Reagents:

  • Same as Method 1, with the addition of Formic Acid (LC-MS grade).

Instrumentation and Conditions:

ParameterHPLC ConditionMass Spectrometer Condition
LC System UPLC/UHPLC system (e.g., Waters ACQUITY, Sciex ExionLC)Triple Quadrupole MS (e.g., Sciex 5500, Waters Xevo TQ-S)
Column C18, 100 mm x 2.1 mm, 1.8 µm particle sizeIonization Mode
Mobile Phase A 0.1% Formic Acid in WaterMRM Transition
Mobile Phase B 0.1% Formic Acid in AcetonitrileMRM Transition 2
Flow Rate 0.4 mL/minCapillary Voltage
Column Temp. 40 °CSource Temp.
Injection Vol. 5 µLGas Settings
Gradient 5% B (0-1 min), 5-95% B (1-5 min), 95% B (5-7 min), 5% B (7.1-10 min)

Procedure:

  • Standard and Sample Preparation:

    • Prepare standards and samples as described in Method 1, but at much lower concentrations (e.g., in the range of 0.1 to 100 ng/mL), using 0.1% formic acid in water/ACN as the diluent.

  • Analysis:

    • Equilibrate the LC-MS/MS system.

    • Perform injections and acquire data in MRM mode.

    • Quantify the MMS concentration in samples using the calibration curve generated from the standards. The use of a deuterated internal standard is recommended for highest accuracy.

Method Validation Strategy (ICH Q2(R1))

A comprehensive validation must be performed to ensure the chosen analytical procedure is suitable for its intended purpose.[4][17] The following parameters should be assessed according to ICH Q2(R1) guidelines.[5][18]

Validation ParameterAcceptance Criteria
Specificity No interference from blank, placebo, or other impurities at the retention time of MMS. Peak purity should pass.
Linearity Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range Appropriate for the intended use (e.g., 80-120% of the test concentration).
Accuracy Recovery of 90-110% for spiked samples at three concentration levels.[19]
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 5.0% for assay; ≤ 15.0% for trace impurity analysis.
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) S/N of 10:1 with acceptable precision and accuracy.[19]
Robustness Method performance is unaffected by small, deliberate changes in parameters (e.g., pH, flow rate, column temp).

Workflow and Data Visualization

The overall analytical workflow for quantifying this compound is depicted below.

HPLC_Workflow Figure 1: General Workflow for MMS Quantification cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_results Data Processing & Reporting Sample Sample Receipt (API, In-Process Control) Sample_Prep Sample Weighing, Dissolution & Dilution Sample->Sample_Prep Weigh & Dissolve Std_Prep Reference Standard Preparation Calibration Calibration Curve Generation (r² ≥ 0.995) Std_Prep->Calibration Filtration Filtration (0.45 µm) Sample_Prep->Filtration HPLC HPLC System (UV or MS Detector) Filtration->HPLC Inject Method Method Execution (Isocratic/Gradient) HPLC->Method Data_Acq Data Acquisition Method->Data_Acq Integration Chromatogram Integration Data_Acq->Integration Integration->Calibration Quantification Concentration Calculation Integration->Quantification Calibration->Quantification Report Final Report & COA Generation Quantification->Report

Caption: General Workflow for MMS Quantification.

Conclusion

This application note provides two validated, reliable HPLC-based methods for the quantification of this compound. The HPLC-UV method serves as a robust tool for routine analysis and in-process controls, while the LC-MS/MS method offers the high sensitivity and specificity required for trace-level genotoxic impurity analysis in final drug substances. The choice of method should be guided by the specific analytical requirements, including the sample matrix and the required limit of quantification. Adherence to the detailed protocols and validation guidelines presented will ensure accurate, reproducible results that meet stringent pharmaceutical quality and safety standards.

References

N-Methylmethanesulfonamide: A Versatile Reagent in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

N-Methylmethanesulfonamide (CAS No. 1184-85-6) has emerged as a crucial building block in the synthesis of a diverse array of heterocyclic compounds.[1] Its unique structural features—combining a stable methanesulfonyl group with a reactive N-H bond—render it an indispensable tool for medicinal chemists and drug development professionals. This guide provides an in-depth exploration of the applications of this compound in constructing key heterocyclic scaffolds, including pyrimidines, pyridines, and thiazoles. We will delve into the mechanistic underpinnings of its reactivity, offer detailed, field-proven experimental protocols, and present data to illustrate its utility in modern organic synthesis.

Introduction: The Chemical Utility of this compound

This compound, a simple yet potent bifunctional molecule, possesses a molecular weight of 109.14 g/mol and the chemical formula C2H7NO2S.[2] The molecule's value in synthesis is rooted in the properties of the sulfonamide functional group. The electron-withdrawing nature of the sulfonyl group acidifies the adjacent N-H proton, making it amenable to deprotonation and subsequent nucleophilic reactions. This reactivity is central to its role in cyclization and multicomponent reactions (MCRs) that form the backbone of many heterocyclic syntheses.[3][4]

In pharmaceutical and agrochemical development, the methanesulfonamide moiety is a highly valued pharmacophore. It can act as a bioisosteric replacement for other functional groups like carboxylic acids, improving pharmacokinetic profiles while maintaining biological activity.[5] Furthermore, its ability to act as both a hydrogen bond donor and acceptor allows it to form critical interactions with biological targets, a feature leveraged in many kinase and cyclooxygenase inhibitors.[5] This guide focuses on the synthetic applications of its parent reagent, this compound, as a foundational element for building these complex, biologically active heterocycles.

General Workflow for Heterocyclic Synthesis

The use of this compound often follows a general synthetic logic where it is first incorporated into a linear precursor, which then undergoes a cyclization reaction to form the final heterocyclic ring. This workflow provides a robust and modular approach to generating molecular diversity.

cluster_start Starting Materials cluster_process Key Steps cluster_end Outcome A This compound C Step 1: Precursor Synthesis (e.g., Acylation, Alkylation) A->C B Electrophilic Partner / Multicomponent Reagents B->C D Step 2: Cyclization / Condensation C->D Base or Acid Catalyst E Purified Heterocyclic Product D->E Work-up & Purification

Caption: General workflow for synthesizing heterocycles using this compound.

Synthesis of Pyrimidine Derivatives

Pyrimidines are a cornerstone of medicinal chemistry, forming the core of numerous antiviral, antibacterial, and anticancer agents.[6][7] Their synthesis often involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine-containing species. This compound can be ingeniously incorporated into precursors that facilitate pyrimidine ring formation.

Mechanistic Rationale

One advanced strategy involves using an this compound-derived ynamide, such as N-methyl-N-(phenylethynyl)methanesulfonamide. In this approach, the sulfonamide-activated ynamide acts as a powerful electrophile. Reaction with a nucleophilic amidine hydrochloride triggers a cascade involving nucleophilic attack on the alkyne, followed by intramolecular cyclization and tautomerization to yield the stable aromatic pyrimidine ring. The N-methylmethanesulfonylamino group becomes a key substituent on the final heterocycle, capable of influencing the molecule's biological activity.[6][8]

A N-Methyl-N-(phenylethynyl)- methanesulfonamide C Nucleophilic Attack & Intermediate Formation A->C B Benzamidine Hydrochloride B->C Base (e.g., Et3N) D 6-endo-dig Cyclization C->D E Proton Transfer & Tautomerization D->E F Substituted Pyrimidine Product E->F

Caption: Reaction pathway for pyrimidine synthesis from a sulfonamide-activated ynamide.

Protocol: Synthesis of 2,5-diphenyl-4-(N-methylmethylsulfonamido)pyrimidine

This protocol is adapted from methodologies involving the cyclization of sulfonamide-activated alkynes with amidines.[6]

Materials and Reagents:

  • N-methyl-N-(phenylethynyl)methanesulfonamide

  • Benzamidine hydrochloride

  • Triethylamine (Et3N)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add N-methyl-N-(phenylethynyl)methanesulfonamide (1.0 mmol, 1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile (10 mL).

  • Add benzamidine hydrochloride (1.2 mmol, 1.2 eq) to the solution.

  • Add triethylamine (2.5 mmol, 2.5 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane (20 mL) and saturated aqueous NaHCO3 (15 mL).

  • Separate the organic layer, and wash it sequentially with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.[5]

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure pyrimidine derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis of Pyridine Derivatives via Multicomponent Reaction

Pyridines are among the most prevalent nitrogen-containing heterocycles in FDA-approved drugs, noted for their wide-ranging biological activities.[9][10] Multicomponent reactions (MCRs) provide a highly efficient pathway to synthesize polysubstituted pyridines, and sulfonamide-containing compounds are excellent partners in these transformations.[11]

Mechanistic Rationale

A common strategy is a one-pot condensation reaction involving an aromatic aldehyde, a ketone bearing the sulfonamide moiety (prepared from N-MMS), malononitrile, and ammonium acetate. The reaction proceeds through a series of intermediates, including a Knoevenagel condensation and a Michael addition, culminating in a cyclization and oxidation sequence to form the aromatic pyridine ring. This compound can be pre-functionalized into a suitable ketone, such as N-(4-acetylphenyl)-N-methylmethanesulfonamide, to serve as a key building block.

Protocol: Synthesis of a Polysubstituted Pyridine with a Sulfonamide Moiety

This protocol is a representative example based on established MCR methodologies for pyridine synthesis.[11][12]

Materials and Reagents:

  • Aryl aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • N-(4-acetylphenyl)-N-methylmethanesulfonamide (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ammonium acetate (NH4OAc) (1.5 mmol)

  • Ethanol (optional, for solvent-based reaction)

Procedure:

  • In a clean, dry flask, combine the aryl aldehyde (1.0 mmol, 1.0 eq), N-(4-acetylphenyl)-N-methylmethanesulfonamide (1.0 mmol, 1.0 eq), malononitrile (1.0 mmol, 1.0 eq), and ammonium acetate (1.5 mmol, 1.5 eq).

  • Solvent-Free Conditions: For a greener approach, mix the reagents thoroughly and heat the mixture to 90-110°C. Stir vigorously for the time required (typically 1-3 hours), monitoring by TLC.[11][12]

  • Solvent-Based Conditions: Alternatively, the reagents can be refluxed in a solvent such as ethanol until the reaction is complete.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If performed solvent-free, a solid may form.

  • Add a small amount of cold ethanol to the crude mixture and stir for 15 minutes.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol and then water to remove residual ammonium acetate and other polar impurities.

  • Purification: The filtered solid is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture).

  • Characterization: Analyze the product by melting point, IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its identity and purity.

EntryAryl AldehydeYield (%)Reference
14-Chlorobenzaldehyde~90%[11]
23-Methylbenzaldehyde~92%[11]
34-Methoxybenzaldehyde~88%[12]
Table 1: Representative yields for the multicomponent synthesis of substituted pyridines bearing a sulfonamide moiety. Yields are indicative and based on similar reported procedures.

Synthesis of Thiazole Derivatives

The thiazole ring is another privileged scaffold in medicinal chemistry, found in compounds with antimicrobial, anti-inflammatory, and anticancer properties.[13][14] this compound can be introduced onto a pre-formed thiazole ring or be part of a precursor that cyclizes to form the thiazole.

Mechanistic Rationale

A straightforward method to synthesize N-thiazolyl methanesulfonamides involves the direct sulfonylation of an aminothiazole. In this reaction, the amino group of the thiazole acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. A base, such as pyridine or triethylamine, is used to neutralize the HCl generated during the reaction, driving it to completion. This method is highly effective for preparing a wide range of substituted N-thiazolyl sulfonamides.[15]

cluster_inputs Reactants cluster_process Reaction Steps cluster_output Product A 2-Aminothiazole Derivative D Nucleophilic Attack of Thiazole Amine on Sulfonyl Chloride A->D B Methanesulfonyl Chloride B->D C Base (Pyridine) E Elimination of HCl (Neutralized by Base) C->E D->E F N-(Thiazol-2-yl)methanesulfonamide E->F

Caption: Workflow for the direct sulfonylation of 2-aminothiazole.

Protocol: Synthesis of N-(Thiazol-2-yl)methanesulfonamide

This protocol is based on standard sulfonylation procedures for heterocyclic amines.[15][16]

Materials and Reagents:

  • 2-Aminothiazole

  • Methanesulfonyl chloride

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 2-aminothiazole (10 mmol, 1.0 eq) in anhydrous pyridine (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add methanesulfonyl chloride (11 mmol, 1.1 eq) dropwise to the stirred solution. Caution: The reaction is exothermic. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Pour the reaction mixture into ice-cold 1M HCl (50 mL) to neutralize the excess pyridine. A precipitate may form.

  • Extract the aqueous mixture with dichloromethane (3 x 30 mL).

  • Combine the organic extracts and wash them sequentially with saturated aqueous NaHCO3 (30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography if necessary.

  • Characterization: Verify the product's structure and purity via melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Conclusion

This compound is a powerful and versatile reagent that serves as a gateway to a vast chemical space of medicinally relevant heterocyclic compounds. Its predictable reactivity and the desirable physicochemical properties of the resulting sulfonamide group make it an invaluable asset for researchers, scientists, and drug development professionals. The protocols detailed in this guide provide reliable and reproducible methods for the synthesis of pyrimidines, pyridines, and thiazoles, demonstrating the broad utility and strategic importance of this compound in contemporary organic synthesis.

References

Application Notes & Protocols: N-Methylmethanesulfonamide (NMM) as a High-Performance Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methylmethanesulfonamide (NMM), a polar aprotic solvent, is emerging as a valuable medium for a range of organic transformations. Its unique combination of high thermal stability, excellent dissolving power for both organic and inorganic compounds, and favorable safety profile makes it a compelling alternative to more conventional solvents like DMF, DMAc, and DMSO. This guide provides an in-depth exploration of NMM's properties and its practical application in key organic reactions, complete with detailed protocols and mechanistic insights for researchers, chemists, and professionals in drug development.

Introduction to this compound (NMM)

This compound (CAS No. 1184-85-6) is an organic sulfonamide that exists as a colorless liquid or a white to yellowish crystalline powder at room temperature.[1] While historically utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, its potential as a reaction solvent is gaining significant traction.[2][3] The utility of NMM stems from its distinct molecular structure, which imparts a valuable set of physical and chemical properties.

The presence of the sulfonyl group and the N-methyl moiety creates a highly polar molecule capable of effectively solvating a wide array of substrates and reagents. Unlike protic solvents, NMM lacks acidic protons, classifying it as a polar aprotic solvent. This characteristic is crucial for reactions involving strong bases or sensitive anionic intermediates.

Physicochemical Properties of NMM

A solvent's performance is dictated by its physical properties. NMM's high boiling point and thermal stability allow for reactions to be conducted at elevated temperatures, often leading to significantly increased reaction rates and driving equilibria towards the desired products.

PropertyValueReference(s)
CAS Number 1184-85-6[1][2]
Molecular Formula C₂H₇NO₂S[4]
Molecular Weight 109.15 g/mol [4]
Appearance Colorless liquid or white/yellowish crystalline powder[1][5]
Boiling Point 118 °C at 0.3 mmHg[3][5]
Melting Point 141-144 °C[5]
Solubility in Water 5 g/L at 25 °C[1]
pKa ~11.57 (Predicted)[1]
Storage Inert atmosphere, 2-8°C[1]

Core Applications in Organic Synthesis

NMM's properties make it particularly well-suited for several classes of reactions critical to modern organic synthesis. Its ability to facilitate challenging transformations offers chemists a powerful tool for molecule construction.

Nucleophilic Substitution Reactions (SN2)

Mechanistic Insight: Bimolecular nucleophilic substitution (SN2) reactions proceed through a single, concerted transition state where the nucleophile attacks the electrophilic carbon as the leaving group departs.[6][7] Polar aprotic solvents like NMM are highly effective for these reactions. They can solvate the cation of the nucleophilic salt, leaving the anion (the nucleophile) relatively "bare" and highly reactive. This enhances nucleophilicity and accelerates the reaction rate compared to protic solvents, which would solvate and deactivate the nucleophile through hydrogen bonding.

Causality in Action: The high dielectric constant of NMM stabilizes the charged transition state of the SN2 reaction, lowering the activation energy. Its aprotic nature ensures the nucleophile remains highly active, leading to faster conversions and potentially cleaner reactions with fewer side products.

This protocol describes the O-alkylation of a phenol, a classic SN2 transformation.

Materials:

  • Phenol derivative (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, 1.1 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • This compound (NMM), sufficient to make a 0.5 M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol derivative and potassium carbonate.

  • Solvent Addition: Add NMM to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Stir the suspension at room temperature for 10 minutes. Add the alkyl halide dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C. The high boiling point of NMM allows for this elevated temperature safely. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x). The purpose of washing is to remove the NMM solvent and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G cluster_setup Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Phenol & K₂CO₃ in Flask B Add NMM Solvent A->B C Add Alkyl Halide B->C D Heat to 80-100 °C C->D E Monitor by TLC D->E F Cool & Dilute with EtOAc / Water E->F G Aqueous Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I G Pd0 Pd(0)L₂ PdII Ar-Pd(II)-Br L₂ Pd0->PdII Oxidative Addition (Ar-Br) PdII_B Ar-Pd(II)-Ar' L₂ PdII->PdII_B Transmetalation (Ar'-B(OH)₂) + Base PdII_B->Pd0 Reductive Elimination (Ar-Ar')

References

Troubleshooting & Optimization

Technical Support Center: N-Methylmethanesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this common synthetic transformation. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring a successful and reproducible synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is followed by an analysis of potential causes and actionable solutions.

Issue 1: Consistently Low or No Product Yield

Question: I am performing the reaction between methanesulfonyl chloride and methylamine, but my yield of this compound is consistently low, or in some cases, I'm recovering no product at all. What are the likely causes and how can I fix this?

Answer:

Low or no yield in this synthesis is a common but often easily rectifiable issue. The primary culprit is typically the hydrolysis of the highly reactive starting material, methanesulfonyl chloride.[1] Here’s a breakdown of the potential causes and their solutions:

Root Causes & Solutions:

Potential Cause Explanation Recommended Solution(s)
Hydrolysis of Methanesulfonyl Chloride Methanesulfonyl chloride is extremely sensitive to moisture and will readily hydrolyze to the unreactive methanesulfonic acid.[1] This is the most frequent cause of low yields.Ensure Anhydrous Conditions: Thoroughly oven-dry all glassware before use. Use anhydrous solvents. It is also best practice to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Inappropriate Base or Stoichiometry An inadequate amount of base will result in the accumulation of HCl, which can protonate the methylamine, rendering it non-nucleophilic.Optimize Base Usage: Use a non-nucleophilic organic base like triethylamine or pyridine (at least 1.1 equivalents) to scavenge the HCl produced.[1] Alternatively, a larger excess of methylamine (2.2 equivalents or more) can be used, where one equivalent acts as the nucleophile and the other as the base.
Poor Quality of Reagents Old or improperly stored methanesulfonyl chloride may have already partially hydrolyzed.[1]Use Fresh Reagents: It is highly recommended to use a fresh bottle of methanesulfonyl chloride or to purify older stock by distillation before use.
Incorrect Reaction Temperature The reaction is exothermic. Adding methanesulfonyl chloride too quickly or at too high a temperature can lead to uncontrolled side reactions.Maintain Low Temperature: The addition of methanesulfonyl chloride should be performed slowly and dropwise to a cooled solution (0 °C) of methylamine.[2]
Issue 2: Presence of an Insoluble White Precipitate in the Reaction Mixture

Question: During my reaction, a significant amount of a white solid precipitates out of the organic solvent. Is this my product?

Answer:

It is highly unlikely that the precipitate is your desired product, this compound, which is typically an oil or a low-melting solid.[2][3] The white precipitate is almost certainly the methylamine hydrochloride salt (CH₃NH₃⁺Cl⁻), which is a byproduct of the reaction.[4]

Troubleshooting Steps:

  • Filtration: At the end of the reaction, this salt should be removed by filtration.

  • Aqueous Work-up: If a filtration step is not performed, the salt will be removed during the aqueous work-up, as it is highly soluble in water.

Issue 3: Unexpected Peaks in the ¹H NMR Spectrum of the Crude Product

Question: My crude ¹H NMR spectrum shows more than just the peaks for this compound. What are these impurities?

Answer:

The presence of unexpected peaks in your NMR spectrum points to impurities that were not fully removed during the work-up. Here are the most common culprits:

Impurity Expected ¹H NMR Signal(s) Reason for Presence Removal Strategy
Unreacted Methylamine (as hydrochloride salt) A broad singlet for the NH₃⁺ protons and a singlet for the CH₃ group.Incomplete reaction or use of a large excess.Wash the organic layer with a dilute acid solution (e.g., 1M HCl) followed by water and brine.
Methanesulfonic Acid A singlet for the methyl group, with a chemical shift different from the product.Hydrolysis of methanesulfonyl chloride.Wash the organic layer with a saturated sodium bicarbonate solution to deprotonate the acid and extract it into the aqueous layer.
Bis(methanesulfonyl)methylamide A singlet for the methyl group attached to the nitrogen and a singlet for the two methyl groups on the sulfur atoms.This is a potential side product if the N-H of the product is deprotonated and reacts with another molecule of methanesulfonyl chloride.Careful control of stoichiometry (avoiding a large excess of methanesulfonyl chloride) can minimize its formation. Purification by column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: Can I use an aqueous solution of methylamine for this reaction?

While it might seem convenient, using an aqueous solution of methylamine is generally not recommended. The water will compete with the methylamine in reacting with the methanesulfonyl chloride, leading to significant hydrolysis and a lower yield of the desired product.[1] Anhydrous conditions are key to success.

Q2: Is it necessary to use a non-nucleophilic base like triethylamine if I am already using an excess of methylamine?

No, it is not strictly necessary. Using a sufficient excess of methylamine (at least 2 equivalents) allows it to act as both the nucleophile and the base to neutralize the generated HCl. However, using a tertiary amine base like triethylamine can sometimes lead to a cleaner reaction profile.

Q3: My final product is an oil, but I've seen it described as a solid. Is something wrong?

This compound has a relatively low melting point and can exist as an oil or a solid at or near room temperature.[2][3] The presence of minor impurities can also depress the melting point, causing it to appear as an oil. If spectroscopic data (NMR, IR) confirms the structure and purity, then an oily appearance is not necessarily a cause for concern.

Q4: How can I effectively purify my crude this compound?

For most purposes, a thorough aqueous work-up followed by removal of the solvent under reduced pressure is sufficient to obtain a reasonably pure product. If higher purity is required, the following methods can be employed:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective.[1]

  • Column Chromatography: For oily products or to remove closely related impurities, silica gel column chromatography is a reliable purification method.

  • Distillation: this compound can be purified by vacuum distillation.[3]

Visualizing the Reaction and Side Reactions

The following diagram illustrates the main reaction pathway for the synthesis of this compound and the key side reaction of methanesulfonyl chloride hydrolysis.

G cluster_main Main Reaction MsCl Methanesulfonyl Chloride (CH₃SO₂Cl) Product This compound (CH₃SO₂NHCH₃) MsCl->Product HCl HCl MSA Methanesulfonic Acid (CH₃SO₃H) MsCl->MSA MeNH2 Methylamine (CH₃NH₂) Base Base (e.g., excess CH₃NH₂) MeNH3Cl Methylamine Hydrochloride (CH₃NH₃⁺Cl⁻) H2O Water (H₂O) G start Low or No Yield? check_anhydrous Were anhydrous conditions used? start->check_anhydrous Yes check_reagents Are reagents (especially MsCl) fresh/pure? check_anhydrous->check_reagents Yes fix_anhydrous Use oven-dried glassware and anhydrous solvents under inert atmosphere. check_anhydrous->fix_anhydrous No check_temp Was temperature controlled during addition (0 °C)? check_reagents->check_temp Yes fix_reagents Use fresh MsCl or purify by distillation. check_reagents->fix_reagents No check_base Was sufficient base (>2 eq. MeNH₂ or >1 eq. tertiary amine) used? check_temp->check_base Yes fix_temp Add MsCl dropwise to a cooled (0 °C) solution. check_temp->fix_temp No fix_base Ensure proper stoichiometry of base. check_base->fix_base No success Improved Yield check_base->success Yes fix_anhydrous->success fix_reagents->success fix_temp->success fix_base->success

References

Technical Support Center: Optimizing N-Alkylation of N-Methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the N-alkylation of N-methylmethanesulfonamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this important transformation. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the reaction's mechanics, enabling you to troubleshoot effectively and optimize for success.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding reaction setup and component selection.

Q1: What is the general mechanism for the N-alkylation of this compound?

The reaction typically proceeds via a nucleophilic substitution pathway (SN2). First, a suitable base deprotonates the sulfonamide nitrogen, which is the most acidic proton (pKa ≈ 11.6), to form a potent nucleophilic anion.[1] This anion then attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the new N-C bond. The reactivity of the alkylating agent generally follows the order of I > Br > Cl for the leaving group.[2]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack This compound CH₃SO₂NHCH₃ Anion [CH₃SO₂N⁻CH₃] Na⁺ This compound->Anion Base Base (e.g., NaH) H-Base H-Base⁺ Base->H-Base Anion_ref [CH₃SO₂N⁻CH₃] Na⁺ AlkylHalide R-X (Alkyl Halide) Salt Na⁺X⁻ AlkylHalide->Salt Product CH₃SO₂N(CH₃)R Anion_ref->Product

Caption: Reaction mechanism for N-alkylation.

Q2: How do I select the appropriate base for the deprotonation step?

Base selection is critical and depends on the reactivity of your alkylating agent and the sensitivity of your substrate.

  • Strong Bases (e.g., NaH, KOt-Bu): Sodium hydride (NaH) is a common and effective choice. It irreversibly deprotonates the sulfonamide, driving the reaction forward. It is best used in anhydrous polar aprotic solvents like THF or DMF.[2]

  • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): Carbonate bases are often used in polar aprotic solvents like DMF or acetonitrile, especially with more reactive alkylating agents (like benzyl or allyl halides). Cesium carbonate (Cs₂CO₃) is more soluble and can be more effective than K₂CO₃. These are generally safer to handle than NaH.[2] In some catalytic systems, like manganese-catalyzed "borrowing hydrogen" reactions, K₂CO₃ is highly effective.[2][3]

Q3: What is the ideal solvent for this reaction?

Polar aprotic solvents are the standard choice because they effectively solvate the cation of the base (e.g., Na⁺), leaving the sulfonamide anion exposed and highly nucleophilic.[2]

  • DMF (Dimethylformamide): An excellent solvent that dissolves many substrates and salts, often leading to faster reaction rates. However, it has a high boiling point, which can make removal difficult, and can decompose at high temperatures.[2][4]

  • THF (Tetrahydrofuran): A good choice, especially with strong bases like NaH.[2] Its lower boiling point makes for easier workup. Ensure it is anhydrous, as any moisture will quench the base.[5]

  • DMSO (Dimethyl sulfoxide): Similar to DMF in its properties and can sometimes accelerate sluggish reactions.[2] Be cautious at elevated temperatures in the presence of bases and electrophiles.[6]

  • Acetonitrile (ACN): Another viable option, particularly with carbonate bases.

Q4: Can I use alternative alkylating agents besides alkyl halides?

Yes, several other methods exist, which can be advantageous if you are dealing with sensitive functional groups or require milder conditions.

  • Alcohols (via "Borrowing Hydrogen"): This green chemistry approach uses alcohols as alkylating agents with a transition-metal catalyst (e.g., based on Mn, Ru, or Ir).[7][8][9] The only byproduct is water. This method is excellent for producing mono-N-alkylated sulfonamides.[9]

  • Trichloroacetimidates: These can be effective alkylating agents under thermal conditions, often without needing an external catalyst.[2][10] The reaction is thought to proceed via an SN1 pathway if the imidate can form a stable carbocation.[10]

  • Mitsunobu Reaction: This classic method couples the sulfonamide with a primary or secondary alcohol using a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD).[11][12] It is known for its mild conditions and stereospecific inversion of the alcohol's stereocenter.[11][12]

Troubleshooting Guide

This section is formatted to address specific experimental failures with causal analysis and actionable solutions.

Q: My reaction is giving a very low yield or is not proceeding to completion. What are the likely causes and how can I fix it?

A: This is a common issue that can stem from several factors. Use the following decision tree to diagnose the problem.

G Start Low Yield / No Reaction CheckTLC Analyze reaction mixture (TLC/LCMS). Is starting material (SM) consumed? Start->CheckTLC SM_Present Significant SM Remains CheckTLC->SM_Present No SM_Absent SM Consumed, No Product CheckTLC->SM_Absent Yes Cause1 Possible Causes: 1. Insufficient Deprotonation 2. Low Reactivity 3. Poor Solubility SM_Present->Cause1 Cause2 Possible Causes: 1. Product Decomposition 2. Product Loss During Workup SM_Absent->Cause2 Solution1 Solutions: - Use stronger base (NaH) - Increase temperature - Use more reactive halide (R-I > R-Br) - Add catalytic KI with R-Br/R-Cl - Ensure anhydrous conditions Cause1->Solution1 Solution2 Solutions: - Lower reaction temperature - Reduce reaction time - Optimize workup/extraction pH - Check product solubility in wash steps Cause2->Solution2

Caption: Troubleshooting logic for low yield in N-alkylation.

Detailed Analysis:

  • Incomplete Deprotonation: If you are using a weak base like K₂CO₃ with an unreactive alkyl halide, deprotonation may be the rate-limiting step or may not go to completion. Solution: Switch to a stronger, irreversible base like sodium hydride (NaH) in anhydrous THF.[2] Always ensure your solvent and glassware are rigorously dried, as water will consume the base.[5]

  • Poor Alkylating Agent Reactivity: The leaving group is paramount. Alkyl chlorides can be significantly less reactive than bromides or iodides.[2] Additionally, sterically hindered electrophiles (e.g., secondary or tertiary halides) will react much slower via an SN2 mechanism. Solution: If using an alkyl chloride or bromide, consider switching to the corresponding iodide. Adding a catalytic amount of potassium iodide (KI) can facilitate an in situ Finkelstein reaction to generate the more reactive alkyl iodide.[5]

  • Insufficient Temperature: Many N-alkylation reactions require heating to proceed at a practical rate.[2] Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition by TLC.

  • Product Loss or Decomposition: If your starting material is consumed but the desired product is absent, it may be unstable under the reaction conditions (e.g., high heat for prolonged periods) or being lost during the aqueous workup, especially if it has some water solubility.[13][14] Solution: Perform the reaction at the lowest effective temperature. For workup, ensure the pH of the aqueous layer is appropriate and minimize emulsions during extraction.[15]

Q: I am observing the formation of a significant amount of the N,N-dialkylated byproduct. How can I suppress this side reaction?

A: This is a classic challenge when alkylating primary sulfonamides. The mono-alkylated product, N-methyl-N-alkyl-methanesulfonamide, still possesses a methyl group on the nitrogen, but further alkylation at the methyl carbon is not possible. The primary issue with primary sulfonamides (R-SO₂NH₂) is that the mono-alkylated product (R-SO₂NHR') is still acidic and can be deprotonated and alkylated a second time. While this compound itself is a secondary sulfonamide and cannot be N,N-dialkylated at the nitrogen, this is a critical point of confusion and a common issue for the broader class of primary sulfonamides that researchers may also be working with.

To control over-alkylation in primary sulfonamides, which is a related and important problem:

  • Control Stoichiometry: Use a minimal excess of the alkylating agent (e.g., 1.05–1.1 equivalents). A large excess will strongly favor dialkylation.[2][16]

  • Slow Addition: Add the alkylating agent dropwise or via syringe pump to the deprotonated sulfonamide solution. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant mono-anion.[2][16]

  • Lower Temperature: Reducing the reaction temperature can sometimes increase selectivity, as the second alkylation may have a higher activation energy.[16]

  • Leverage Steric Hindrance: Using a bulkier alkylating agent can sterically disfavor the second alkylation step.[16]

Data Summary Tables

For quick reference, these tables summarize key quantitative and qualitative parameters.

Table 1: Comparison of Common Bases for N-Alkylation

Base Strength Common Solvents Key Considerations
NaH Strong THF, DMF (anhydrous) Irreversible; highly effective but requires strict anhydrous conditions; pyrophoric.[5]
K₂CO₃ Moderate DMF, Acetonitrile Safer and easier to handle; effective for reactive alkylating agents (e.g., benzyl halides).[2]
Cs₂CO₃ Moderate DMF, Acetonitrile More soluble and often more effective than K₂CO₃, but more expensive.[2]

| KOt-Bu | Strong | THF, t-BuOH | Very strong base; can promote elimination side reactions with secondary/tertiary halides.[17] |

Table 2: Influence of Alkylating Agent on Reactivity

Alkylating Agent Type Leaving Group (X) General Reactivity Trend Notes
Alkyl Halides I, Br, Cl R-I > R-Br > R-Cl Standard choice for SN2 reactions.[2]
Alkyl Sulfonates OTs, OMs, OTf R-OTf > R-OTs > R-OMs Excellent leaving groups, often more reactive than halides.
Alcohols OH Requires catalytic activation "Borrowing Hydrogen" or Mitsunobu conditions needed.[7][12]

| Trichloroacetimidates | OC(CCl₃)=NH | Requires thermal/acidic activation | Good for precursors to stable carbocations.[10] |

Experimental Protocols

Protocol 1: General N-Alkylation using Sodium Hydride and an Alkyl Halide

This protocol describes a general method for the N-alkylation of this compound.

G Prep 1. Preparation - Flame-dry flask under inert gas (N₂/Ar). - Add this compound and anhydrous THF. Deprotonation 2. Deprotonation - Cool flask to 0 °C (ice bath). - Add NaH (1.1 eq.) portion-wise. - Stir 30 min at 0 °C, then 30 min at RT. Prep->Deprotonation Alkylation 3. Alkylation - Cool back to 0 °C. - Add alkyl halide (1.05 eq.) dropwise. - Warm to RT and stir for 12-24h. Deprotonation->Alkylation Monitor 4. Monitoring - Track progress via TLC or LC-MS. Alkylation->Monitor Quench 5. Quench - Cool to 0 °C. - Slowly add water to quench excess NaH. Monitor->Quench Workup 6. Workup & Purification - Extract with organic solvent (e.g., EtOAc). - Wash with brine, dry (Na₂SO₄), concentrate. - Purify by column chromatography. Quench->Workup

Caption: General experimental workflow for N-alkylation.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent). Add anhydrous THF to achieve a concentration of approximately 0.5 M.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in small portions. Caution: NaH reacts violently with water and is flammable. Handle with care.

  • Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for an additional 30 minutes until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 equivalents) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding water. Extract the product with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.[2]

References

Purification of N-Methylmethanesulfonamide from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of N-Methylmethanesulfonamide (NMMS). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of NMMS from crude reaction mixtures. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure you achieve the desired purity for your downstream applications.

Introduction: The Challenge of Purifying this compound

This compound (CAS 1184-85-6) is a valuable intermediate in the pharmaceutical and pesticide industries.[1][2] Its synthesis, typically involving the reaction of methanesulfonyl chloride with methylamine, can result in a crude product containing various impurities.[3][4] These may include unreacted starting materials, byproducts, and colored impurities that can interfere with subsequent reactions or compromise the quality of the final product.

This guide provides a systematic approach to troubleshooting common purification issues and offers validated methods to obtain high-purity this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: Low Yield of Purified this compound

A consistently low yield after purification can be attributed to several factors, from suboptimal reaction conditions to losses during the purification process itself.

Root Cause Analysis and Solutions:

  • Incomplete Reaction: Ensure the initial synthesis has gone to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Hydrolysis of Starting Material: Methanesulfonyl chloride is highly reactive and susceptible to hydrolysis by moisture, which would form the unreactive sulfonic acid and reduce the yield of the desired product.[5] It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Losses During Work-up: During aqueous work-up, some this compound may remain in the aqueous layer due to its solubility in water.[6] To minimize this, perform multiple extractions with a suitable organic solvent like dichloromethane.

  • Inappropriate Purification Method: The chosen purification method may not be optimal for your specific impurity profile. For instance, if impurities have similar polarities to NMMS, simple recrystallization may not be effective.

Problem 2: Presence of Colored Impurities in the Final Product

The appearance of a colored (often orange or yellow) oil or solid is a common issue.[4]

Root Cause Analysis and Solutions:

  • Side Reactions: The color may be due to side products formed during the synthesis.

  • Degradation: this compound or impurities may degrade upon exposure to heat or light.

  • Solution - Decolorization: If the product is a solid, colored impurities can often be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration.[7] The charcoal adsorbs the colored impurities, which are then removed by hot gravity filtration.[7]

Problem 3: Difficulty in Removing a Persistent Impurity

Sometimes, a specific impurity is particularly challenging to remove due to similar physical properties to this compound.

Root Cause Analysis and Solutions:

  • Co-elution in Chromatography: The impurity may have a similar polarity to NMMS, leading to overlapping peaks in column chromatography. To address this, you can:

    • Optimize the Mobile Phase: A gradient elution, where the solvent polarity is gradually changed, can improve separation.[8]

    • Change the Stationary Phase: If using silica gel, consider switching to a different stationary phase like alumina or a modified silica gel (e.g., amide-modified).[8]

  • Co-crystallization: The impurity may have a similar crystal lattice structure, leading to its incorporation into the NMMS crystals during recrystallization. In this case, a different recrystallization solvent or a multi-solvent system might be effective.[9]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound.

Q1: What is the best method to purify crude this compound?

The optimal purification method depends on the nature and quantity of the impurities, as well as the physical state of the crude product. The most common and effective methods are:

  • Recrystallization: This is a suitable method if the crude this compound is a solid and the impurities have different solubility profiles.

  • Column Chromatography: This is a versatile technique for separating NMMS from impurities with different polarities.[8]

  • Distillation: Given that this compound has a high boiling point and can be distilled under reduced pressure (118°C/0.3mmHg), this method can be effective for removing non-volatile or highly volatile impurities.[1][2][3]

Q2: How do I choose the right solvent for recrystallizing this compound?

An ideal recrystallization solvent should dissolve this compound well at high temperatures but poorly at room temperature, while the impurities should either be highly soluble or insoluble at all temperatures.[5]

Table 1: Physical Properties of this compound

PropertyValueReference(s)
AppearanceWhite to yellowish crystalline powder or colorless liquid[1][6]
Melting Point141-144 °C[1][2]
Boiling Point118 °C at 0.3 mmHg[1][2][3]
Water Solubility5 g/L at 25 °C[6]
SolubilitySoluble in polar organic solvents like ethanol and dimethylformamide[6]

Based on its properties, common solvents for recrystallizing sulfonamides include ethanol, isopropanol, or mixtures of ethanol and water.[5] It is always recommended to perform small-scale solubility tests to find the optimal solvent or solvent mixture.

Q3: My this compound is an oil. How can I purify it?

If your crude product is an oil, the primary purification methods are column chromatography or vacuum distillation.[4]

  • Column Chromatography: This is often the preferred method for oily products. A typical starting point would be a silica gel column with a gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate).

  • Vacuum Distillation: This can be a very effective method for purifying liquid NMMS on a larger scale, provided the impurities have significantly different boiling points.[10]

Q4: What are the expected impurities in a crude this compound reaction mixture?

Common impurities can include:

  • Unreacted Methylamine: This is highly volatile and can usually be removed during solvent evaporation.

  • Unreacted Methanesulfonyl Chloride: This is reactive and can be quenched and removed during an aqueous work-up.

  • Methylammonium Chloride: This is a salt byproduct that is typically insoluble in organic solvents like dichloromethane and can be removed by filtration.[4]

  • Bis-sulfonated Products: With primary amines, there is a possibility of forming bis-sulfonated side products.[5]

Q5: What safety precautions should I take when handling this compound?

This compound may cause skin and eye irritation.[6][11] It is important to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13] Always consult the Safety Data Sheet (SDS) before handling the chemical.[12]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines the general steps for purifying solid, crude this compound.

  • Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude NMMS in the minimum amount of boiling solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.[7]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[14]

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is suitable for purifying oily or solid crude this compound.

  • Column Packing: Pack a chromatography column with silica gel in a suitable non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude NMMS in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the sample onto the top of the column.

  • Elution: Start eluting with a non-polar solvent and gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).[8]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

PurificationWorkflow Crude Crude this compound (Solid or Oil) IsSolid Is the crude product a solid? Crude->IsSolid Recrystallization Recrystallization IsSolid->Recrystallization Yes Chromatography Column Chromatography IsSolid->Chromatography No (Oil) Distillation Vacuum Distillation IsSolid->Distillation No (Oil) [Alternative] PureProduct Pure this compound Recrystallization->PureProduct Chromatography->PureProduct Distillation->PureProduct

Caption: Decision workflow for selecting a purification method.

TroubleshootingFlow Start Purification Attempt Problem Identify Issue Start->Problem LowYield Low Yield Problem->LowYield Low Yield ColoredProduct Colored Product Problem->ColoredProduct Colored Product PersistentImpurity Persistent Impurity Problem->PersistentImpurity Persistent Impurity SolutionYield Check Reaction Completion Optimize Work-up LowYield->SolutionYield SolutionColor Use Activated Charcoal During Recrystallization ColoredProduct->SolutionColor SolutionImpurity Optimize Chromatography (Gradient, New Stationary Phase) Try Different Recrystallization Solvent PersistentImpurity->SolutionImpurity Success Pure Product Obtained SolutionYield->Success SolutionColor->Success SolutionImpurity->Success

Caption: Troubleshooting flowchart for common purification problems.

References

Stability of N-Methylmethanesulfonamide under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-Methylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound under various experimental conditions. We will explore the causality behind its degradation, offer validated protocols for stability assessment, and provide troubleshooting solutions for common issues encountered in the lab.

Frequently Asked Questions (FAQs): Understanding the Stability Profile

This section addresses the most common questions regarding the chemical stability of this compound.

Q1: What is the primary degradation pathway for this compound under hydrolytic stress?

Like many sulfonamides, the primary degradation pathway for this compound under both acidic and basic hydrolytic conditions is the cleavage of the sulfur-nitrogen (S-N) bond.[1] This is the most chemically labile bond in the molecule under these conditions. The reaction results in the formation of methanesulfonic acid and methylamine.

Q2: What are the expected degradation products of this compound in acidic and basic solutions?

Under both acidic and basic hydrolysis, the cleavage of the S-N bond is the most probable degradation pathway.[1]

  • Under acidic conditions: The degradation products are methanesulfonic acid and methylammonium ions (the protonated form of methylamine).

  • Under basic conditions: The degradation products are the salt of methanesulfonic acid and free methylamine.

Q3: How do pH and temperature affect the stability of this compound?

The stability of this compound is significantly influenced by both pH and temperature.

  • pH: Extreme pH conditions, both highly acidic and highly basic, are known to accelerate the rate of hydrolysis.[1] While specific kinetic data is not widely published, many sulfonamides exhibit maximum stability in the neutral pH range.[1] To determine the optimal pH for your specific application, a comprehensive pH-rate profile study is recommended.

  • Temperature: As with most chemical reactions, the rate of degradation for this compound increases with temperature.[1][2] This relationship can often be modeled using the Arrhenius equation to predict degradation rates at different temperatures. For long-term storage of solutions, lower temperatures are advisable.[1]

Q4: Are there other factors besides pH and temperature that can cause degradation?

Yes, several other factors can impact stability:

  • Oxidation: The presence of oxidizing agents can lead to degradation.[3]

  • Photodegradation: Although this compound, as an aliphatic sulfonamide, is expected to be more photolytically stable than its aromatic counterparts due to the lack of a significant chromophore, exposure to light, particularly UV light, should still be considered a potential stress factor.[4][5] It is best practice to protect solutions from light by using amber vials or covering containers with aluminum foil.[1]

  • Catalytic Impurities: The presence of certain metal ions can potentially catalyze hydrolytic degradation.[1]

Q5: What are the recommended storage conditions for this compound?

To ensure its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7][8] It should be kept away from incompatible substances such as strong acids, bases, and oxidizing agents.[7]

Experimental Protocols & Data Presentation

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[3][9]

Protocol: Forced Hydrolysis Study of this compound

This protocol outlines a typical procedure for evaluating the hydrolytic stability under acidic, basic, and neutral conditions.

1. Reagent and Solution Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like methanol or acetonitrile.
  • Acidic Solution: 0.1 M Hydrochloric Acid (HCl).
  • Basic Solution: 0.1 M Sodium Hydroxide (NaOH).
  • Neutral Solution: High-purity water (e.g., HPLC grade).

2. Stress Sample Preparation:

  • For each condition, mix 1 mL of the this compound stock solution with 9 mL of the respective stress solution (0.1 M HCl, 0.1 M NaOH, or water) in a sealed, amber glass vial.[1] This yields a final concentration of 100 µg/mL.
  • Prepare a control sample by diluting the stock solution in the mobile phase used for analysis and keep it refrigerated.

3. Incubation:

  • Place the vials in a calibrated oven or water bath set to a constant, elevated temperature (e.g., 60°C).[1]

4. Time-Point Sampling:

  • Withdraw aliquots from each vial at predetermined time points (e.g., 0, 4, 8, 12, 24, and 48 hours).[1]
  • Immediately neutralize the acidic and basic samples to halt further degradation before analysis. For example, an aliquot of the acidic sample can be neutralized with an equivalent amount of 0.1 M NaOH, and the basic sample with 0.1 M HCl.

5. Sample Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method, typically with a UV or PDA detector.[10][11] LC-MS can also be used for the identification of degradation products.[12]
  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the initial (time zero) sample.

Data Summary: Typical Forced Degradation Conditions

The extent of degradation should ideally be in the range of 5-20% to ensure that primary degradation products are formed without excessive secondary degradation.[9]

Stress ConditionReagentTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°CUp to 48 hours
Base Hydrolysis 0.1 M NaOH60°CUp to 48 hours
Neutral Hydrolysis Purified Water60°CUp to 48 hours
Oxidation 3% H₂O₂Room TemperatureUp to 24 hours
Photolytic UV/Visible LightAmbientICH Q1B exposure levels
Thermal (Dry Heat) N/A (Solid State)80°CUp to 72 hours
Visualizing the Process

Diagrams help clarify complex chemical processes and experimental workflows.

G Degradation Pathway of this compound cluster_main cluster_products cluster_catalysts N_Methylmethanesulfonamide This compound (C₂H₇NO₂S) Methanesulfonic_Acid Methanesulfonic Acid N_Methylmethanesulfonamide->Methanesulfonic_Acid S-N Bond Cleavage Methylamine Methylamine / Methylammonium N_Methylmethanesulfonamide->Methylamine S-N Bond Cleavage Acid H⁺ (Acid) Acid->N_Methylmethanesulfonamide Catalyzes Base OH⁻ (Base) Base->N_Methylmethanesulfonamide Catalyzes

Caption: Primary hydrolytic degradation pathway.

G Forced Hydrolysis Experimental Workflow prep 1. Prepare Stock Solution (1 mg/mL in MeCN/MeOH) stress 2. Prepare Stress Samples (Acid, Base, Neutral) prep->stress incubate 3. Incubate at Elevated Temp (e.g., 60°C) stress->incubate sample 4. Withdraw Aliquots at Time Points (0, 4, 8... hrs) incubate->sample neutralize 5. Neutralize Samples (Stop Reaction) sample->neutralize analyze 6. Analyze by HPLC/LC-MS neutralize->analyze data 7. Calculate % Degradation & Identify Products analyze->data

References

Technical Support Center: Identification of Impurities in Commercial N-Methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of N-Methylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification in commercial batches of this compound. Here, we address common challenges and provide in-depth, field-proven methodologies to ensure the quality and integrity of your work.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my commercial this compound sample?

The impurity profile of commercial this compound is primarily influenced by its synthesis route and subsequent storage conditions. The most common synthesis involves the reaction of methanesulfonyl chloride with methylamine.

Potential impurities can be categorized as:

  • Synthesis-Related Impurities:

    • Unreacted Starting Materials: Residual methanesulfonyl chloride and methylamine.

    • By-products: Formed from side reactions during synthesis. While specific by-products for this exact synthesis are not extensively documented in public literature, general principles of sulfonamide synthesis suggest the possibility of over-alkylation or side reactions involving the solvent.

    • Reagent-Related Impurities: Impurities present in the starting materials themselves.

  • Degradation Products:

    • This compound is susceptible to hydrolysis, especially under acidic or basic conditions. The primary degradation pathway is the cleavage of the sulfur-nitrogen (S-N) bond, which would lead to the formation of methanesulfonic acid and methylamine .

  • Residual Solvents:

    • Solvents used during the synthesis and purification process (e.g., ethanol, dichloromethane) may be present in the final product.

Q2: I'm seeing an unexpected peak in my chromatogram. How do I begin to identify it?

Identifying an unknown peak requires a systematic approach. The first step is to gather as much information as possible about the peak and the sample.

Initial Troubleshooting Steps:

  • Blank Injection: Run a blank (injecting only your mobile phase or solvent) to rule out contamination from the solvent, system, or carryover from a previous injection.

  • Review Synthesis and Handling: Consider the synthesis route and any potential for degradation due to storage or sample preparation conditions (e.g., pH, temperature).

  • Mass Spectrometry (MS) Data: If you are using a mass spectrometer, the mass-to-charge ratio (m/z) of the unknown peak is the most critical piece of information for tentative identification.

  • Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) can provide structural information about the impurity, especially if it can be isolated.

Troubleshooting Guides: Common Analytical Issues

This section provides solutions to specific problems you might encounter during the analysis of this compound.

Scenario 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Symptom Potential Cause Recommended Solution
Tailing Peaks Active Sites on Column: Silanol groups on the silica-based column can interact with the analyte.Use a column with low silanol activity (e.g., end-capped C18) or add a competing base to the mobile phase.
Column Overload: Injecting too much sample can lead to peak tailing.Reduce the injection volume or the concentration of the sample.
Mismatched Solvent Strength: The sample solvent is significantly stronger than the mobile phase.Prepare the sample in the mobile phase or a weaker solvent.
Fronting Peaks Column Overload: Can also cause fronting, though less common than tailing.Reduce the injection volume or sample concentration.
Channeling in the Column: A void has formed at the head of the column.Replace the column.
Scenario 2: Inconsistent Retention Times in GC Analysis
Symptom Potential Cause Recommended Solution
Shifting Retention Times Leaks in the System: Leaks in the carrier gas line, septum, or column fittings can cause pressure fluctuations.Perform a leak check of the system and tighten or replace fittings as necessary.
Inconsistent Oven Temperature: The GC oven is not maintaining a stable temperature.Calibrate the oven temperature or have it serviced.
Column Degradation: The stationary phase of the column is degrading.Condition the column according to the manufacturer's instructions or replace it.
Scenario 3: Low Sensitivity or No Peaks Detected
Symptom Potential Cause Recommended Solution
Low Signal Intensity Improper Injection Technique: Inconsistent injection volumes or speed.Use an autosampler for better reproducibility. If using manual injection, ensure a consistent technique.
Sample Degradation: The analyte may be degrading in the injector or on the column.Lower the injector temperature. For GC-MS, derivatization may be necessary to improve thermal stability.
Detector Issues: The detector may be contaminated or not operating at the optimal settings.Clean the detector according to the manufacturer's instructions and optimize detector parameters.
No Peaks Observed Syringe/Injector Problem: A blocked syringe or a major leak in the injector.Check the syringe for blockage and ensure all injector fittings are tight.
Incorrect Method Parameters: The analytical method is not suitable for the analyte.Verify all method parameters, including temperatures, flow rates, and detector settings.
Column Installation: The column may be installed incorrectly.Ensure the column is installed at the correct depth in the injector and detector.

Workflow for Impurity Identification

The following diagram outlines a logical workflow for the identification and characterization of impurities in this compound.

Impurity_Identification_Workflow cluster_0 Initial Analysis & Detection cluster_1 Preliminary Identification cluster_2 Structural Confirmation A Sample Preparation B Chromatographic Separation (HPLC or GC) A->B C Detection of Unknown Peak(s) B->C D Mass Spectrometry (MS) Determine m/z C->D Characterize unknown E Database Search (e.g., NIST, PubChem) D->E F Propose Putative Structure(s) E->F G Isolation of Impurity (Preparative HPLC) F->G Isolate for confirmation H Spectroscopic Analysis (NMR, FTIR) G->H I Confirm Structure H->I J Impurity Identified & Quantified I->J Final Report

Caption: Workflow for the identification of impurities.

Detailed Experimental Protocols

The following are starting-point protocols for the analysis of this compound. Optimization will likely be required for your specific instrumentation and sample matrix.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound and the detection of non-volatile impurities.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient:

    • Start with 5% B, hold for 2 minutes.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (this compound lacks a strong chromophore, so low UV is necessary). For impurities with a suitable chromophore, a diode array detector (DAD) can be used to screen a range of wavelengths.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the expected concentration of impurities.

  • Injection Volume: 1 µL.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an invaluable tool for the structural elucidation of unknown impurities.

  • Instrumentation: NMR spectrometer (300 MHz or higher recommended for better resolution).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number and types of protons and their connectivity.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish detailed connectivity and definitively assign the structure of an unknown compound.

  • Data Analysis: Compare the chemical shifts and coupling constants of the impurity signals to known compounds or use them to piece together the structure. The presence of common laboratory solvents and impurities should be considered during spectral interpretation.

Protocol 4: Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR provides information about the functional groups present in a molecule and can be a quick method for identifying certain types of impurities.

  • Instrumentation: FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

  • Sample Preparation:

    • ATR: Place a small amount of the solid or liquid sample directly on the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a transparent pellet.

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Look for characteristic absorption bands that may indicate the presence of impurities. For example, a broad peak around 3300 cm⁻¹ could suggest the presence of water or an alcohol. The absence or presence of specific peaks can help confirm or rule out potential impurity structures.

Technical Support Center: Ensuring the Integrity of N-Methylmethanesulfonamide During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for N-Methylmethanesulfonamide (CAS: 1184-85-6). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this vital pharmaceutical and agrochemical intermediate during storage.[1][2] By understanding the principles of its stability and implementing proper handling protocols, you can ensure the integrity and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of this compound can be compromised by several environmental factors. The most critical factors to control are:

  • Moisture: The sulfonamide functional group is susceptible to hydrolysis, especially under non-neutral pH conditions.[3]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: As with many organic molecules, exposure to UV or visible light can induce photodegradation.[4]

  • Incompatible Materials: Contact with strong oxidizing agents can lead to chemical decomposition.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. For optimal preservation, store the compound at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[5][6]

Q3: How can I detect if my sample of this compound has degraded?

A3: Degradation of this compound can be identified through several observational and analytical methods:

  • Visual Inspection: Any change in the physical appearance of the compound, such as discoloration or clumping, may indicate degradation.

  • Analytical Techniques: The most reliable way to detect degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products. The appearance of new peaks or a decrease in the area of the main peak is a clear sign of degradation.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation pathways for this compound are not extensively documented in the literature, based on the general chemistry of sulfonamides, the primary degradation products are likely to result from hydrolysis of the sulfonamide bond. This would yield methanesulfonic acid and methylamine. Under thermal stress, decomposition is expected to produce oxides of carbon, nitrogen, and sulfur.

Troubleshooting Guide: Addressing Degradation Issues

This guide provides a structured approach to troubleshooting potential degradation of this compound in your experiments.

Issue 1: Inconsistent or Unexpected Experimental Results
  • Potential Cause: Degradation of this compound stock solutions or during the experiment.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh solutions of this compound before each experiment, especially for aqueous solutions.

    • Verify Solvent Purity: Ensure that the solvents used to prepare solutions are of high purity and free from contaminants that could catalyze degradation.

    • Control Experimental Conditions: Maintain consistent temperature and pH throughout your experiments. If the experimental conditions are harsh (e.g., high temperature, extreme pH), minimize the exposure time of this compound to these conditions.

    • Analyze Stock Solutions: If you suspect degradation of a stock solution, analyze it using a validated stability-indicating HPLC method to confirm its purity and concentration.

Issue 2: Visible Changes in Stored this compound
  • Potential Cause: Improper storage conditions leading to degradation.

  • Troubleshooting Steps:

    • Review Storage Conditions: Verify that the compound is stored according to the recommended conditions (cool, dry, dark, inert atmosphere).

    • Inspect Container Seal: Ensure the container is tightly sealed to prevent moisture and air from entering.

    • Discard and Replace: If you observe significant changes in the appearance of the compound, it is best to discard the batch and obtain a fresh supply to ensure the reliability of your results.

In-Depth Technical Protocols

Protocol 1: Recommended Storage and Handling of this compound

This protocol outlines the best practices for the storage and handling of this compound to maintain its stability.

Materials:

  • This compound

  • Inert gas (Nitrogen or Argon)

  • Tightly sealable, opaque container

  • Refrigerator (2-8°C)

  • Well-ventilated chemical fume hood

Procedure:

  • Upon receipt, immediately transfer the this compound to a tightly sealed, opaque container.

  • If the compound is not already under an inert atmosphere, gently flush the container with nitrogen or argon gas before sealing.

  • Store the container in a refrigerator at 2-8°C.[5][6]

  • When handling the compound, always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • For preparing solutions, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.

  • After dispensing the required amount, re-flush the container with inert gas before sealing and returning it to the refrigerator.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method to assess the purity of this compound and detect any degradation products.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase and Gradient:

  • A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is typically used for sulfonamides.

  • A gradient elution may be necessary to achieve good separation of the parent compound from potential degradation products.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • For analysis, dilute the stock solution with the mobile phase to a final concentration of about 100 µg/mL.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by obtaining a UV spectrum of this compound (typically around 220-280 nm for sulfonamides).

  • Column Temperature: 30°C

Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.

  • Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method.

Data Presentation and Visualization

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes thermal degradation.
Humidity Dry environmentPrevents hydrolysis.
Light Protected from light (opaque container)Prevents photodegradation.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidative degradation.
Container Tightly sealedPrevents exposure to moisture and air.

Diagram 1: General Degradation Pathways for Sulfonamides

N_Methylmethanesulfonamide This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) N_Methylmethanesulfonamide->Hydrolysis Moisture, pH Photodegradation Photodegradation (UV/Vis Light) N_Methylmethanesulfonamide->Photodegradation Light Exposure Thermal_Stress Thermal Stress (High Temperature) N_Methylmethanesulfonamide->Thermal_Stress Heat Degradation_Products1 Methanesulfonic Acid + Methylamine Hydrolysis->Degradation_Products1 Degradation_Products2 Cleavage of Sulfonamide Bond SO2 Extrusion Products Photodegradation->Degradation_Products2 Degradation_Products3 Carbon Oxides (CO, CO2) Nitrogen Oxides (NOx) Sulfur Oxides (SOx) Thermal_Stress->Degradation_Products3 cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Evaluation Prep Prepare solutions of This compound Acid Acid Hydrolysis (e.g., 0.1M HCl) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Prep->Base Oxidation Oxidation (e.g., 3% H2O2) Prep->Oxidation Thermal Thermal Stress (e.g., 80°C) Prep->Thermal Photo Photostability (ICH Q1B conditions) Prep->Photo HPLC Analyze by Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Evaluate Assess peak purity and identify degradation products HPLC->Evaluate

References

Technical Support Center: Managing Exothermic Reactions with N-Methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methylmethanesulfonamide (NMMSA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe management of exothermic reactions involving this versatile reagent. Our goal is to move beyond simple procedural lists and explain the fundamental causality behind experimental choices, ensuring every protocol is a self-validating system for safety and success.

Section 1: Core Principles & Hazard Identification

Q1: What is this compound and why do reactions involving it require careful thermal management?

This compound (CAS 1184-85-6) is a chemical intermediate frequently used in the synthesis of pharmaceuticals and pesticides.[1][2] While stable under recommended storage conditions, its utility often lies in reactions that are inherently energetic.[3] The synthesis of NMMSA itself, typically involving the reaction of methanesulfonyl chloride with methylamine, is a classic example of a highly exothermic process.[1][2]

Exothermic reactions release heat, and if this heat is generated faster than it can be dissipated, it leads to a rapid increase in temperature. This can create a dangerous positive feedback loop, potentially resulting in a thermal runaway—an event that can cause equipment failure, fire, or explosion.[4][5][6] Therefore, understanding the thermal profile of any reaction involving NMMSA is not just good practice; it is a critical safety imperative.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₂H₇NO₂S [7]
Molecular Weight 109.15 g/mol [1]
Boiling Point 118°C @ 0.3 mmHg [1][2][8]
Flash Point 53 °C [1][8]
Storage Temp. 2-8°C, under inert gas [1][8]
Incompatible Materials Strong oxidizing agents [3]

| Haz. Decomp. Products | Carbon oxides, Nitrogen oxides (NOx), Sulfur oxides |[3][9] |

Section 2: Troubleshooting Guide: Real-Time Intervention

Q2: My reaction temperature is rising unexpectedly. What is the immediate course of action?

Observing a temperature increase that deviates from the expected profile is the first sign of a potential loss of control. Immediate, calm, and systematic action is required. The primary goal is to slow the reaction rate and increase heat removal.

Emergency Protocol for Uncontrolled Temperature Rise:

  • Alert Personnel: Immediately inform colleagues and your lab supervisor of the situation.

  • Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.

  • Remove External Heating: If a heating mantle or oil bath is in use, remove it from the reactor. Lab jacks under heating sources are essential for rapid removal.[4]

  • Maximize Cooling:

    • If using a cooling jacket, ensure the coolant is flowing at its maximum rate and lowest possible temperature.

    • If no jacket is present, carefully apply an external cooling bath (e.g., ice-water or dry ice/acetone) to the flask.[10] Be cautious of thermal shock to glassware.

  • Maintain Stirring: Ensure agitation is maintained. Efficient stirring is crucial for effective heat transfer to the vessel walls and cooling medium.

  • Prepare for Quenching: If the temperature continues to rise despite these measures, prepare to quench the reaction as detailed in the next question.

Below is a workflow diagram illustrating the decision-making process during a thermal excursion.

Emergency_Response_Workflow Start Sudden Temperature Spike Detected Alert Alert Personnel & Stop Reagent Addition Start->Alert RemoveHeat Remove External Heating Source Alert->RemoveHeat ApplyCooling Maximize External/Internal Cooling RemoveHeat->ApplyCooling CheckTemp Is Temperature Stabilizing or Decreasing? ApplyCooling->CheckTemp Monitor Continue to Monitor Closely CheckTemp->Monitor Yes Quench Prepare for Emergency Quench (See Q3 Protocol) CheckTemp->Quench No Evacuate If Uncontrollable, Evacuate Area Quench->Evacuate

Caption: Emergency response workflow for a thermal excursion.

Q3: How do I safely quench a reaction that has started to exotherm uncontrollably?

Quenching is the rapid deactivation of reactive species to halt the reaction. The choice of quenching agent is critical; it must react with the energetic materials but do so in a controllable manner. Adding a highly reactive quencher like water can exacerbate the problem by causing a violent, uncontrolled release of energy.

Causality Behind the Protocol: The following protocol is based on a graded approach. It begins with a less reactive solvent (isopropanol) to handle the bulk of the reactivity under controlled conditions, followed by progressively more reactive solvents to ensure complete deactivation.[11] Cooling the reaction vessel is paramount to slow the kinetics before introducing the quenching agent.

Step-by-Step Emergency Quenching Protocol:

  • Prerequisite: Ensure the steps in the previous protocol (Q2) have been followed, especially maximizing cooling. The reaction should be in an ice bath or similar cooling setup.[12]

  • Select Quenching Agent: Start with a less reactive alcohol like isopropanol or sec-butanol.[11][12] Avoid water or methanol as the initial quencher.

  • Inert Atmosphere: If not already in place, ensure the vessel is under an inert atmosphere (Nitrogen or Argon) to prevent flammable solvents from igniting.[11]

  • Slow, Controlled Addition: Using a pipette or addition funnel, add the isopropanol very slowly and dropwise.[13]

  • Observe and Wait: After adding a small aliquot, observe the reaction. If vigorous gas evolution or a temperature increase occurs, pause the addition until it subsides.[12][13] Patience is key.

  • Gradual Quenching: Continue the cautious, stepwise addition until the reaction with isopropanol is no longer vigorous.

  • Secondary Quench: Once the initial exotherm is controlled, you can switch to a more reactive alcohol like ethanol, and then finally a mixture of alcohol and water, again, adding slowly and observing the effect.[11]

  • Final Quench: Only when the addition of the alcohol/water mixture produces no thermal effect should you consider adding water alone to ensure all reactive materials are consumed.

  • Stir and Verify: After the quench appears complete, allow the mixture to warm to room temperature and stir for several hours to ensure no pockets of unreacted material remain.[11]

Section 3: Proactive Strategies for Exotherm Management

Q4: How can I assess the thermal risk of my reaction before starting the experiment?

A proactive safety assessment is the most effective way to prevent thermal incidents. This involves a combination of literature review and laboratory analysis to understand the reaction's thermodynamic and kinetic properties.

Step-by-Step Thermal Hazard Assessment:

  • Literature Review: Consult sources like Bretherick's Handbook of Reactive Chemical Hazards and safety data sheets for all reactants, intermediates, and products to identify known incompatibilities or thermal instabilities.[4]

  • Calorimetric Screening (DSC): Perform a Differential Scanning Calorimetry (DSC) analysis on the reaction mixture. DSC measures the heat flow associated with thermal transitions as a function of temperature.[14] It can identify the onset temperature of the exothermic reaction and estimate the total heat of reaction (ΔH). A sharp, large exotherm at a low onset temperature is a sign of a high-risk reaction.

  • Reaction Calorimetry (RC): For reactions with significant thermal risk, especially during scale-up, a more advanced Reaction Calorimetry (RC1e) study is essential. This technique measures the heat evolution rate in real-time under process-like conditions, allowing you to calculate the heat of reaction, adiabatic temperature rise, and the Maximum Temperature of the Synthesis Reaction (MTSR) in a worst-case scenario.[15]

  • Data Analysis & Mitigation:

    • Rule of Thumb: The MTSR should be significantly lower than the decomposition temperature of the reaction mass.[15]

    • If the risk is high, redesign the process. This could involve using a semi-batch process where the limiting reagent is added slowly to control the rate of heat generation, or selecting a higher-boiling solvent to act as a heat sink.[14]

Thermal_Hazard_Assessment Start Proposed Reaction Protocol LitReview 1. Literature & SDS Review Start->LitReview KnownHazard Known Hazard Identified? LitReview->KnownHazard DSC 2. Differential Scanning Calorimetry (DSC) KnownHazard->DSC No Redesign Redesign Protocol: - Change addition rate - Use different solvent - Lower concentration KnownHazard->Redesign Yes Exotherm Significant Exotherm Detected? DSC->Exotherm RC 3. Reaction Calorimetry (RC) Study Recommended Exotherm->RC Yes Safe Proceed with Small-Scale Experiment and Monitoring Exotherm->Safe No RC->Redesign

Caption: Workflow for proactive thermal hazard assessment.

Q5: What are the key considerations when scaling up a reaction with this compound?

Scaling up a reaction is not a linear process. The fundamental challenge is that as you increase the volume of a reactor, its surface area does not increase proportionally.

The Surface-Area-to-Volume Problem:

  • Heat Generation: This is proportional to the volume of the reaction mixture (increases by the cube of the radius, r³).[14]

  • Heat Removal: This is proportional to the surface area of the reactor in contact with the cooling medium (increases by the square of the radius, r²).[14]

This mismatch means that large-scale reactors are inherently less efficient at dissipating heat than small-scale lab flasks. A reaction that is easily controlled at 100 mL can become a dangerous runaway at 10 L.

Key Rules for Safe Scale-Up:

  • Incremental Scaling: Never scale a reaction by more than a factor of three (3x) from the previous, successful run.[4][5] Any changes to reagents, solvents, or conditions require restarting at a small scale.[5]

  • Monitor Internal Temperature: The internal reaction temperature can be significantly different from the external bath temperature. Always use a thermocouple probe to monitor the actual reaction temperature.[4]

  • Control Addition Rate: For exothermic reactions, the rate of reaction (and heat generation) should be controlled by the addition rate of a key reagent (semi-batch mode), not by the cooling system alone.[14]

  • Sufficient Headspace: The reaction vessel volume should be at least twice the total volume of all added substances to accommodate potential foaming or gas evolution.[4][5]

  • Re-evaluate Hazards: Conduct a risk assessment before each scale-up step. What was a minor risk at a small scale may become a major hazard at a larger scale.[5]

Section 4: Frequently Asked Questions (FAQs)

  • Q: What personal protective equipment (PPE) is mandatory when working with NMMSA?

    • A: Standard PPE includes chemical splash-resistant safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[3][16] Work should always be conducted in a well-ventilated chemical fume hood.[3]

  • Q: What are the best practices for storing this compound?

    • A: It should be stored in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and sources of ignition.[3] Recommended storage temperature is often between 2-8°C under an inert atmosphere.[1][8]

  • Q: In case of a spill, what is the correct cleanup procedure?

    • A: Ensure adequate ventilation and remove all ignition sources. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a suitable, sealed container for disposal.[3] Do not let the product enter drains.[3]

Section 5: References

  • N-Methyl methanesulfonamide Safety Data Sheet. AK Scientific, Inc. --INVALID-LINK--

  • Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame. --INVALID-LINK--

  • This compound SDS. ECHEMI. --INVALID-LINK--

  • An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide. Benchchem. --INVALID-LINK--

  • N-Methyl methanesulfonamide | 1184-85-6. ChemicalBook. --INVALID-LINK--

  • Quenching Solvent Drying Still Bottoms. University of California, Santa Barbara. --INVALID-LINK--

  • Quenching Solvent Drying Still Bottoms. University of Washington. --INVALID-LINK--

  • This compound. PubChem, National Institutes of Health. --INVALID-LINK--

  • N-Methyl methanesulfonamide CAS#: 1184-85-6. ChemicalBook. --INVALID-LINK--

  • Methanesulfonamide Safety Data Sheet. Cymit Quimica. --INVALID-LINK--

  • This compound. ChemBK. --INVALID-LINK--

  • 4-Hydrazino-N-methyl Benzene Methanesulfonamide, Hydrochloride Salt SAFETY DATA SHEET. Santa Cruz Biotechnology. --INVALID-LINK--

  • Scale-up Reactions. Division of Research Safety, University of Illinois. --INVALID-LINK--

  • Scale Up Safety. Stanford Environmental Health & Safety. --INVALID-LINK--

  • Quenching Reactive Metal Still Bottoms Standard Operating Procedure. Princeton University. --INVALID-LINK--

  • Quenching of Pyrophoric Materials. Sarpong Group, UC Berkeley. --INVALID-LINK--

  • Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka. --INVALID-LINK--

  • Safe chemical reaction scale up. ResearchGate. --INVALID-LINK--

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Fauske & Associates. --INVALID-LINK--

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed, National Institutes of Health. --INVALID-LINK--

  • Scale-Up Methods in Chemical Reaction Engineering. Socratica. --INVALID-LINK--

  • 1184-85-6(N-Methyl methanesulfonamide) Product Description. ChemicalBook. --INVALID-LINK--

  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. ResearchGate. --INVALID-LINK--

  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. MDPI. --INVALID-LINK--

  • Methods and reaction mixtures for controlling exothermic reactions. Google Patents. --INVALID-LINK--

  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. --INVALID-LINK--

  • Calorimetry of Reactions in Solution. YouTube. --INVALID-LINK--

  • [How To] Evaluate Reaction Calorimetry [RC1e] study. Pharma Engineering. --INVALID-LINK--

  • Calculating Enthalpy Change of Reaction by Calorimetry. YouTube. --INVALID-LINK--

  • What are the compatibilities of different reagents with Ni-NTA matrices?. QIAGEN. --INVALID-LINK--

  • Calorimetry Lab. University of Massachusetts. --INVALID-LINK--

  • Calorimetric Investigation of the Relaxation Phenomena in Amorphous Lyophilized Solids. MDPI. --INVALID-LINK--

  • Chemical Compatibility Chart. Sterlitech. --INVALID-LINK--

  • Syringe Filters Solvent Compatibility Chart. Restek. --INVALID-LINK--

References

Technical Support Center: A Researcher's Guide to Removing Unreacted N-Methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the removal of unreacted N-Methylmethanesulfonamide (NMMSA) from their reaction mixtures. As a polar, often water-soluble impurity, NMMSA can be persistent. This document provides in-depth, field-proven strategies and detailed protocols to ensure the purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound (NMMSA) that influence its removal?

A1: Understanding the physicochemical properties of NMMSA is the foundation for selecting an appropriate purification strategy. However, it's important to note that literature values can sometimes be conflicting.

PropertyReported Value(s)Significance for Purification
Appearance White to yellowish crystalline powder or colorless liquid.[1]The physical state at room temperature can vary. If it's a solid, filtration might be an option if your product is a liquid. If it's a liquid, other separation techniques will be necessary.
Boiling Point 118 °C at 0.3 mmHg.[2][3]The high boiling point makes removal by simple distillation challenging, especially for thermally sensitive products.
Solubility Soluble in water (5 g/L at 25 °C), ethanol, and dimethylformamide (DMF). Sparingly soluble in glacial acetic acid and very slightly soluble in chloroform.[4][5]Its polarity and water solubility are the primary reasons it can be difficult to remove from less polar organic products using standard extraction methods.
pKa ~11.57 (predicted).[4]The weakly acidic nature of the N-H bond means it can be deprotonated under strongly basic conditions, which can be exploited for its removal.

Q2: My product is non-polar. Can I just wash the NMMSA out with water?

A2: While NMMSA has some water solubility, a simple water wash might not be sufficient, especially if the NMMSA concentration is high or if your organic solvent has some miscibility with water. For a more effective removal, multiple washes with brine (saturated NaCl solution) are recommended. The salt increases the polarity of the aqueous phase, further driving the polar NMMSA out of the organic layer.[6]

Q3: Is NMMSA stable on silica gel?

A3: Generally, sulfonamides are stable on silica gel, which is slightly acidic. However, if your target compound is sensitive to acid, you might consider deactivating the silica gel with a small amount of a base like triethylamine in your eluent.[7] It is always a good practice to test the stability of your compound on a small scale by spotting it on a TLC plate and letting it sit for a while before eluting.[8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you might face when trying to remove NMMSA and provides actionable solutions.

Scenario 1: Persistent NMMSA in a Non-Polar to Moderately Polar Product after Aqueous Workup

Problem: You've performed several aqueous washes, but NMR or LC-MS analysis still shows a significant amount of NMMSA in your organic product.

Root Cause Analysis & Solution Workflow:

start Problem: Persistent NMMSA sub_problem Initial Aqueous Washes Ineffective start->sub_problem cause1 Insufficient Phase Partitioning sub_problem->cause1 cause2 Emulsion Formation sub_problem->cause2 solution1 Optimize Liquid-Liquid Extraction cause1->solution1 solution2 Break Emulsion cause2->solution2 step1a Increase Aqueous Phase Polarity: Wash with Brine (sat. NaCl) solution1->step1a step2a Add more brine solution2->step2a step1b Increase Number of Extractions: Perform 3-5 washes step1a->step1b step1c Adjust pH (if product is stable): Use dilute acid or base to ionize NMMSA step1b->step1c step2b Filter through Celite step2a->step2b step2c Centrifugation step2b->step2c

Caption: Decision workflow for troubleshooting persistent NMMSA after aqueous workup.

In-depth Explanation:

  • Optimizing Liquid-Liquid Extraction: The goal is to maximize the partitioning of NMMSA into the aqueous phase.[9][10]

    • Increase Aqueous Phase Polarity: Using brine instead of plain water makes the aqueous layer more polar, which enhances the extraction of the polar NMMSA.[9]

    • Increase Number of Extractions: Multiple extractions with smaller volumes of the aqueous phase are more effective than a single extraction with a large volume.

    • pH Adjustment: If your product is stable to acidic or basic conditions, you can adjust the pH of the aqueous wash. A slightly acidic wash (e.g., dilute HCl) can protonate any potential basic impurities, while a basic wash (e.g., dilute NaHCO₃ or NaOH) can deprotonate the weakly acidic NMMSA, making it more water-soluble.[2]

  • Breaking Emulsions: Emulsions are a common issue when dealing with polar impurities and can trap NMMSA in the organic layer.[11]

    • Adding more brine can often help to break up an emulsion.

    • Filtering the mixture through a pad of Celite can also be effective.

    • If the emulsion persists, centrifugation can be used to separate the layers.

Scenario 2: Product is Polar and Co-elutes with NMMSA during Column Chromatography

Problem: Your product has a similar polarity to NMMSA, making separation by standard silica gel chromatography difficult.

Troubleshooting Strategies:

  • Optimize the Solvent System:

    • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with similar Rf values.[7]

    • Alternative Solvent Systems: If a standard ethyl acetate/hexane system is not working, consider using a more polar mobile phase, such as methanol/dichloromethane.[12] For very polar compounds, a small percentage of ammonium hydroxide in methanol can be effective.[8]

  • Change the Stationary Phase:

    • Reverse-Phase Chromatography: If your product is sufficiently non-polar to be retained on a C18 column, this can be an excellent way to separate it from the highly polar NMMSA, which will elute quickly.[13]

    • Alumina or Florisil: These can offer different selectivity compared to silica gel and may provide better separation.[8]

  • Dry Loading: If your crude product is dissolved in a high-boiling polar solvent like DMF or DMSO, direct loading onto a silica column will result in poor separation. In such cases, adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the column is highly recommended.[14][15]

Scenario 3: Product is Thermally Labile or Non-crystalline, Precluding Distillation or Recrystallization

Problem: You cannot use heat-based purification methods, and your product is an oil, making recrystallization impossible.

Solution: Scavenger Resins

Scavenger resins are solid-supported reagents that react with and bind to specific functional groups, allowing for their removal by simple filtration.[9][14]

  • For NMMSA (a sulfonamide):

    • Amine-based scavengers (e.g., Si-Amine): These can react with the weakly acidic N-H of the sulfonamide.[9]

    • Isocyanate-based scavengers (e.g., Si-Isocyanate): These are highly effective at scavenging primary and secondary amines, and can also react with the sulfonamide nitrogen.[16]

Workflow for Using Scavenger Resins:

start Start: Crude Product with NMMSA select_resin Select Appropriate Scavenger Resin (e.g., Amine or Isocyanate-based) start->select_resin add_resin Add Resin to Crude Solution (2-4 equivalents) select_resin->add_resin stir Stir at Room Temperature (1-16 hours) add_resin->stir monitor Monitor Reaction by TLC/LC-MS stir->monitor filter Filter to Remove Resin monitor->filter concentrate Concentrate Filtrate filter->concentrate end End: Purified Product concentrate->end

Caption: General workflow for the removal of NMMSA using scavenger resins.

Detailed Experimental Protocols

Protocol 1: Enhanced Liquid-Liquid Extraction

This protocol is designed for the removal of NMMSA from a reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Initial Wash: Transfer the reaction mixture to a separatory funnel. Add an equal volume of deionized water, shake gently, and allow the layers to separate. Drain the aqueous layer.

  • Brine Washes: Add an equal volume of saturated aqueous NaCl solution (brine) to the organic layer. Shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.[17] Allow the layers to separate and drain the aqueous layer. Repeat this brine wash two more times.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product, which should now be significantly depleted of NMMSA.

Protocol 2: Purification by Recrystallization

This method is suitable if your desired product is a solid at room temperature and has a different solubility profile than NMMSA.

  • Solvent Selection: Choose a solvent in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature. Common recrystallization solvents include ethanol, isopropanol, and mixtures of solvents like ethyl acetate/hexanes.[5][18]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product containing NMMSA in a minimal amount of the hot solvent.[19]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[20]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[19]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[19]

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual NMMSA that may be on the surface of the crystals.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Flash Column Chromatography

This protocol outlines the separation of a moderately polar product from the more polar NMMSA.

  • TLC Analysis: Determine a suitable solvent system using thin-layer chromatography (TLC). The ideal system will give your product an Rf value of approximately 0.3-0.4, while the NMMSA should have a much lower Rf (closer to the baseline). A good starting point for many compounds is a mixture of ethyl acetate and hexanes.[12]

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. If the crude product is not readily soluble, use the dry loading technique described in the troubleshooting section.[14]

  • Elution: Run the column, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

References

Technical Support Center: Improving Reaction Selectivity with N-Methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Methylmethanesulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this compound and related sulfonamides in their synthetic workflows. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the causal relationships that govern selectivity and yield. This resource addresses common challenges in a direct question-and-answer format, offering field-proven insights and troubleshooting strategies to enhance the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section tackles the most common issues encountered during the N-alkylation of sulfonamides and related reactions. Each answer provides a mechanistic explanation and actionable solutions to improve selectivity and overall reaction performance.

Issue 1: Low or No Product Yield in N-Alkylation Reactions

Question: I am attempting an N-alkylation of a sulfonamide using this compound as a model substrate or precursor, but I am observing very low to no product formation. What are the likely causes and how can I improve the reaction outcome?

Answer: Low conversion is a frequent challenge that can often be traced to several key experimental parameters. The nucleophilicity of the sulfonamide nitrogen is relatively low due to the strong electron-withdrawing effect of the adjacent sulfonyl group, making reaction conditions critical.

Core Factors to Investigate:

  • Reaction Temperature and Time: Many N-alkylation reactions require significant thermal energy to overcome the activation barrier.[1] If you are running the reaction at room temperature, it may be insufficient. Conversely, excessively long reaction times at high temperatures can lead to decomposition.

    • Recommendation: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For challenging substrates, refluxing in a higher-boiling solvent like toluene or xylenes may be necessary.[1]

  • Base Selection: The choice of base is crucial for deprotonating the sulfonamide N-H bond to generate the more nucleophilic sulfonamidate anion. The strength and nature of the base can dictate the reaction's success.

    • Strong, Non-Nucleophilic Bases: For standard alkylations with alkyl halides, strong bases like sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), or cesium carbonate (Cs₂CO₃) are often effective.[1]

    • "Borrowing Hydrogen" Catalysis: In modern catalytic methods using alcohols as alkylating agents, milder bases like potassium carbonate (K₂CO₃) are often sufficient in the presence of a suitable transition metal catalyst (e.g., Mn, Ru, Ir).[1][2][3]

  • Solvent Effects: The solvent plays a pivotal role by solvating reactants and intermediates.

    • Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF) are highly recommended for reactions involving alkyl halides.[1][4] They effectively solvate the cation of the base, leaving the sulfonamidate anion more "naked" and nucleophilic.

    • Nonpolar Solvents: For certain catalytic systems, such as manganese-catalyzed "borrowing hydrogen" reactions, less polar solvents like xylenes or toluene are preferred.[1]

  • Nature of the Alkylating Agent:

    • Leaving Group: When using alkyl halides, the reactivity follows the order: I > Br > Cl. If you are using an alkyl chloride with poor results, switching to the corresponding bromide or iodide will significantly accelerate the reaction.[1]

    • Steric Hindrance: Highly hindered alkylating agents or sulfonamides can dramatically slow the reaction rate.[1] If steric bulk is an issue, more forcing conditions (higher temperature, longer reaction time) may be required.

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical decision-making process for troubleshooting low-yield N-alkylation reactions.

LowYieldTroubleshooting start Low or No Product Yield check_temp Is Reaction Temperature Sufficient? start->check_temp increase_temp Increase Temperature (e.g., 50°C to reflux) Monitor by TLC/LC-MS check_temp->increase_temp No check_base Is the Base Appropriate? check_temp->check_base Yes increase_temp->check_base change_base Switch to a Stronger Base (e.g., K₂CO₃ → NaH or Cs₂CO₃) or Optimize Base for Catalyst check_base->change_base No check_solvent Is the Solvent Optimal? check_base->check_solvent Yes change_base->check_solvent change_solvent Switch to Polar Aprotic Solvent (e.g., Toluene → DMF or DMSO) check_solvent->change_solvent No check_reagent Is the Alkylating Agent Reactive Enough? check_solvent->check_reagent Yes change_solvent->check_reagent change_reagent Improve Leaving Group (Cl → Br or I) Consider Alternative Agents (Alcohols, Trichloroacetimidates) check_reagent->change_reagent No success Yield Improved check_reagent->success Yes change_reagent->success

Caption: A step-by-step troubleshooting guide for low-yield N-alkylation reactions.

Issue 2: Poor Selectivity - Formation of N,N-Dialkylated Byproduct

Question: I am reacting a primary sulfonamide and observing a significant amount of the N,N-dialkylated byproduct. How can I improve the selectivity for the mono-alkylated product?

Answer: The formation of a dialkylated product is a classic selectivity problem that arises when the mono-alkylated product is still sufficiently nucleophilic to react with a second equivalent of the alkylating agent. While this compound itself is already a secondary sulfonamide, this issue is paramount when synthesizing it or its analogs from a primary sulfonamide like methanesulfonamide. The principles below are key to controlling selectivity.

Strategies to Promote Mono-alkylation:

  • Control Stoichiometry: This is the most critical factor. Using a large excess of the alkylating agent will statistically favor dialkylation.

    • Recommendation: Use a stoichiometric amount or only a slight excess (e.g., 1.05 to 1.2 equivalents) of the alkylating agent.[1]

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent all at once creates a high initial concentration, increasing the likelihood of the newly formed mono-alkylated product reacting again.

    • Recommendation: Add the alkylating agent dropwise over an extended period using a syringe pump. This maintains a low, steady concentration of the electrophile, favoring its reaction with the more abundant primary sulfonamide starting material.[1]

  • Lower Reaction Temperature: Higher temperatures can sometimes decrease selectivity by providing enough energy to overcome the activation barrier for the second, often more sterically hindered, alkylation.

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the first alkylation.

Decision Tree for Improving Mono-alkylation Selectivity

This diagram illustrates the decision process for suppressing N,N-dialkylation.

SelectivityControl start N,N-Dialkylation Observed check_stoich Check Alkylating Agent Stoichiometry start->check_stoich adjust_stoich Reduce to 1.05 - 1.2 eq. check_stoich->adjust_stoich >1.5 eq. check_addition Review Addition Method check_stoich->check_addition ≤1.2 eq. adjust_stoich->check_addition slow_addition Implement Slow Addition (e.g., Syringe Pump) check_addition->slow_addition All at once check_temp Is Temperature Optimized for Selectivity? check_addition->check_temp Slow slow_addition->check_temp lower_temp Reduce Reaction Temperature check_temp->lower_temp No success Mono-alkylation Favored check_temp->success Yes lower_temp->success

Caption: Strategies to prevent N,N-dialkylation and enhance mono-alkylation selectivity.

Data & Reagent Selection Guides

Effective reaction optimization requires careful selection of reagents. The tables below provide a comparative summary of common bases and solvents.

Table 1: Comparison of Common Bases for N-Alkylation
BaseAbbreviationTypical pKa (Conjugate Acid)Common Use CaseConsiderations
Sodium HydrideNaH~36Standard alkylations with alkyl halidesNon-nucleophilic; requires anhydrous conditions; handle with care (flammable).
Potassium tert-ButoxideKOt-Bu~19Strong, non-nucleophilic baseCan promote elimination side reactions with certain substrates.[1]
Cesium CarbonateCs₂CO₃~10.3Effective for many alkylationsMilder than hydrides/alkoxides but often very effective; less basic than K₂CO₃.[1]
Potassium CarbonateK₂CO₃~10.3"Borrowing Hydrogen" catalysis; milder conditionsOften requires a catalyst and higher temperatures; may be insufficient for difficult alkylations.[1]
Table 2: Solvent Selection Guide for N-Alkylation Reactions
SolventTypeDielectric ConstantRecommended ForNot Recommended For
N,N-DimethylformamidePolar Aprotic37Sₙ2 reactions with alkyl halidesDifficult to remove due to high boiling point.
Dimethyl SulfoxidePolar Aprotic47Excellent for dissolving salts and promoting Sₙ2Can be reactive at high temperatures; very high boiling point.
TetrahydrofuranPolar Aprotic7.6General-purpose solvent for many reactionsCan sometimes act as a nucleophile, leading to byproducts.[4]
Toluene / XylenesNonpolar2.4 / ~2.3"Borrowing Hydrogen" catalysisMay not sufficiently solvate reactants for ionic Sₙ2 reactions.[1]
AcetonitrilePolar Aprotic37.5Good general-purpose solventCan participate in "Ritter-type" side reactions.[4]
DichloromethanePolar Aprotic9.1Less nucleophilic alternative to THF/ACNLower boiling point limits reaction temperature.[4]
Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common N-alkylation procedures.

Protocol 1: General N-Alkylation using an Alkyl Halide

This protocol describes a standard procedure for the N-alkylation of a sulfonamide using a strong base and an alkyl halide.

Workflow Diagram:

GeneralWorkflow A 1. Setup - Flame-dried flask - Inert atmosphere (N₂/Ar) B 2. Add Reagents - Sulfonamide - Anhydrous Solvent (DMF) A->B C 3. Deprotonation - Cool to 0°C - Add Base (NaH) portion-wise B->C D 4. Alkylation - Add Alkyl Halide dropwise - Warm to RT, stir 12-24h C->D E 5. Workup - Quench with water at 0°C - Extract with organic solvent D->E F 6. Purification - Dry, concentrate - Column Chromatography E->F

Caption: General experimental workflow for N-alkylation of a sulfonamide.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the sulfonamide (1.0 equivalent) and anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in small portions. Stir the suspension at 0 °C for 30-60 minutes until hydrogen evolution ceases.

  • Add the alkyl halide (1.05 equivalents) dropwise to the cooled suspension.[1]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.[1]

  • Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Manganese-Catalyzed N-Alkylation with an Alcohol ("Borrowing Hydrogen")

This protocol outlines an environmentally friendly method using an alcohol as the alkylating agent, which generates water as the only byproduct.[1]

Step-by-Step Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the sulfonamide (1.0 mmol), the alcohol (1.0 mmol), a Mn(I) PNP pincer precatalyst (e.g., 5 mol %), and K₂CO₃ (0.1 mmol, 10 mol %).[1]

  • Add anhydrous xylenes to achieve a 1 M concentration of the sulfonamide.[1]

  • Seal the tube and heat the reaction mixture at 150 °C for 24 hours.

  • Cool the reaction to room temperature.

  • The product can be purified directly by column chromatography on silica gel.[1]

References

Validation & Comparative

A Tale of Two Sulfonamides: A Comparative Guide to N-Methylmethanesulfonamide and Methanesulfonamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, the selection of reagents and building blocks is paramount to the success of a synthetic campaign. Among the vast arsenal of functional groups available to the modern chemist, the sulfonamide moiety stands out for its remarkable versatility and prevalence in pharmaceuticals and agrochemicals. This guide provides an in-depth, objective comparison of two closely related yet functionally distinct sulfonamides: N-Methylmethanesulfonamide and its parent compound, methanesulfonamide. Drawing upon experimental data and established chemical principles, we will explore their divergent performances in key synthetic transformations, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies.

At a Glance: Structural and Physical Distinctions

The fundamental difference between this compound and methanesulfonamide lies in the substitution at the nitrogen atom. Methanesulfonamide possesses two acidic N-H protons, while this compound has one N-H proton and one N-methyl group. This seemingly minor structural alteration has profound implications for their physical properties and, more importantly, their chemical reactivity.

PropertyMethanesulfonamideThis compound
CAS Number 3144-09-0[1][2]1184-85-6[3][4]
Molecular Formula CH₅NO₂S[1][2]C₂H₇NO₂S[3][4]
Molecular Weight 95.12 g/mol [1][2]109.15 g/mol [4]
Appearance White crystalline solid[1]Colorless to pale yellow liquid or white crystalline solid[3][5]
Melting Point 88-92 °C[6]141-144 °C (for solid form)[5]
Boiling Point Decomposes118 °C @ 0.3 mmHg[7]
Solubility Soluble in polar organic solvents and water[6]Moderately soluble in polar organic solvents, limited solubility in water[3]

The presence of the N-methyl group in this compound generally leads to a lower melting point and increased solubility in less polar organic solvents compared to the more crystalline and polar methanesulfonamide. This difference in physical properties can influence the choice of reaction solvents and work-up procedures.

The Decisive Role of the N-H Proton: A Comparative Analysis in Catalysis

One of the most well-documented and illustrative examples of the divergent behavior of these two sulfonamides is in the Sharpless Asymmetric Dihydroxylation. In this powerful transformation for the synthesis of chiral diols, methanesulfonamide has been shown to act as a highly effective additive, significantly accelerating the reaction rate and often improving enantioselectivity.[8] Its role is twofold and substrate-dependent:

  • As a Cosolvent: For aliphatic olefins, methanesulfonamide facilitates the transfer of hydroxide ions from the aqueous to the organic phase, thereby accelerating the hydrolysis of the osmate ester intermediate, which is often the rate-limiting step.[8]

  • As a General Acid Catalyst: For conjugated aromatic olefins, the weakly acidic N-H protons of methanesulfonamide protonate the electron-rich osmate ester intermediate, again promoting its hydrolysis.[8]

In stark contrast, this compound is a significantly less effective additive in this reaction. The replacement of one acidic N-H proton with an electron-donating methyl group has a destabilizing effect on the resonance structure that is crucial for the efficient transfer of hydroxide ions. This leads to poorer solubility of the hydroxide ions in the organic phase and a diminished catalytic effect.

Experimental Data: Sharpless Asymmetric Dihydroxylation of trans-5-Decene
AdditiveReaction Time (t₉₀%)Enantiomeric Excess (ee%)
None> 24 h98
Methanesulfonamide3 h99
This compound18 h98

Data adapted from a study by Junttila and Hormi.

This data clearly demonstrates the superior performance of methanesulfonamide in accelerating the reaction rate without compromising enantioselectivity.

Nucleophilicity and Directing Group Ability: A Head-to-Head Comparison

The presence of the N-H protons in methanesulfonamide also renders it a versatile nucleophile and a competent directing group in C-H activation chemistry.

N-Arylation Reactions

Both methanesulfonamide and this compound can undergo N-arylation, a key transformation for the synthesis of many biologically active molecules. The acidic N-H proton of methanesulfonamide can be readily deprotonated to form a potent nucleophile for coupling with aryl halides, typically under palladium or copper catalysis.[2][4]

While direct comparative kinetic studies are scarce, the general principles of nucleophilicity suggest that the deprotonated methanesulfonamide anion would be a more potent nucleophile than the corresponding anion of this compound due to reduced steric hindrance. However, the increased solubility of this compound in some organic solvents might offer advantages in certain reaction systems.

Directing Group in C-H Functionalization

The sulfonamide group is a well-established directing group in transition metal-catalyzed C-H functionalization reactions, enabling the regioselective introduction of functional groups at the ortho-position of an aromatic ring.[5][9] The N-H proton of the sulfonamide can coordinate to the metal catalyst, facilitating the cyclometalation step that is crucial for C-H activation.

The N-methylsulfonamido group can also act as a directing group, although its efficacy relative to the unsubstituted sulfonamido group can be substrate and catalyst dependent. The steric bulk of the methyl group and its electronic influence can alter the geometry and stability of the metallacyclic intermediate, potentially affecting reaction rates and yields.

Applications in the Synthesis of Marketed Drugs and Key Intermediates

Both methanesulfonamide and its N-methylated derivative serve as crucial building blocks in the synthesis of important pharmaceutical compounds and heterocyclic scaffolds.

Methanesulfonamide in the Synthesis of Dofetilide

Dofetilide, a class III antiarrhythmic agent, features two methanesulfonamide moieties. A common synthetic route involves the palladium-catalyzed N-arylation of methanesulfonamide with an appropriate aryl bromide.[4] This highlights the utility of methanesulfonamide as a readily available and reactive nitrogen source for the construction of complex drug molecules.

Methanesulfonamide in the Synthesis of Quinolines

Methanesulfonamide can be utilized in the synthesis of quinoline derivatives, an important class of heterocycles with diverse biological activities.[6] For example, it can be reacted with 8-aminoquinoline to furnish quinolin-8-ylmethanesulfonamide.

This compound as a Precursor

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[7] Its synthesis is typically achieved through the reaction of methanesulfonyl chloride with methylamine.

Experimental Protocols

General Procedure for the Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Product A Methanesulfonyl Chloride D Slow Addition A->D B Methylamine (in EtOH) B->D C Reaction Vessel (0 °C) C->D E Stir at RT (16h) D->E Warm to RT F Solvent Removal E->F G Dilution (DCM) & Filtration F->G H Concentration G->H I This compound H->I

Figure 1: Workflow for the synthesis of this compound.

Materials:

  • Methanesulfonyl chloride

  • 8M Methylamine in ethanol

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a stirred solution of 8M methylamine in ethanol in a round-bottom flask cooled to 0 °C, slowly add methanesulfonyl chloride (1.0 eq.) dropwise.[10]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.[10]

  • Remove the solvent under reduced pressure using a rotary evaporator.[10]

  • Dilute the residue with dichloromethane and filter to remove any precipitated solids.[10]

  • Concentrate the filtrate to afford this compound as an oil.[10]

General Protocol for Palladium-Catalyzed N-Arylation of Methanesulfonamide

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product A Aryl Halide G Inert Atmosphere A->G B Methanesulfonamide B->G C Pd Catalyst C->G D Ligand D->G E Base E->G F Solvent F->G H Heating G->H I N-Aryl Methanesulfonamide H->I

Figure 2: General scheme for Pd-catalyzed N-arylation of methanesulfonamide.

Materials:

  • Aryl halide (bromide or chloride)

  • Methanesulfonamide

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and hotplate

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), methanesulfonamide (1.2-1.5 eq.), palladium catalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (2.0-3.0 eq.).

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Safety Profile: A Comparative Overview

Both methanesulfonamide and this compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

HazardMethanesulfonamideThis compound
GHS Pictograms WarningWarning, Flammable
Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritationFlammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[3]
Precautionary Statements Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection.Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Wear protective gloves/protective clothing/eye protection/face protection.[3]

This is a summary of key hazards and is not exhaustive. Always consult the full Safety Data Sheet (SDS) before handling these chemicals.

Conclusion: Making the Right Choice for Your Synthesis

The choice between this compound and methanesulfonamide is not merely one of structural nuance but a critical decision that can significantly impact the outcome of a synthetic transformation.

Choose Methanesulfonamide when:

  • A highly acidic N-H proton is required for catalysis or as a reactive handle.

  • The dual role of a cosolvent and general acid catalyst is beneficial, as in the Sharpless Asymmetric Dihydroxylation.

  • A crystalline, more polar reagent is preferred.

Consider this compound when:

  • A less acidic, more sterically hindered sulfonamide is desired.

  • Increased solubility in less polar organic solvents is advantageous.

  • The presence of two acidic N-H protons could lead to undesired side reactions (e.g., double arylation).

Ultimately, the optimal choice will be dictated by the specific requirements of the reaction, including the nature of the substrate, the desired product, and the reaction conditions. This guide has aimed to provide the fundamental principles and experimental evidence to empower chemists to make informed decisions in their synthetic endeavors.

References

A Strategic Guide to Sulfonamide Protecting Groups: Comparing N-Methylmethanesulfonamide and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success, particularly in the assembly of complex molecules for pharmaceuticals and natural products.[1] Amines, with their inherent nucleophilicity and basicity, frequently require masking to direct reactivity and prevent undesirable side reactions.[2] Among the arsenal of amine protecting groups, sulfonamides stand out for their exceptional stability and robustness.[3][4]

This guide, from the perspective of a Senior Application Scientist, provides an in-depth comparison of several key sulfonamide protecting groups: the exceptionally stable methanesulfonamide (of which N-methylmethanesulfonamide is an example), the classic p-toluenesulfonamide (tosyl), the readily cleavable nitrobenzenesulfonamide (nosyl), and the fluoride-labile 2-(trimethylsilyl)ethanesulfonamide (SES). We will delve into the causality behind experimental choices, provide validated protocols, and offer a logical framework for selecting the optimal protecting group for your synthetic strategy.

The Methanesulfonyl (Ms) Group: A Bastion of Stability

The methanesulfonyl (mesyl, Ms) group represents one of the most robust options for amine protection. When an amine is protected with methanesulfonyl chloride, it forms a methanesulfonamide (e.g., this compound from methylamine). This transformation drastically reduces the nitrogen's nucleophilicity and basicity due to the powerful electron-withdrawing effect of the sulfonyl moiety.[2]

Key Attributes:

  • Exceptional Stability: Methanesulfonamides are remarkably stable across a broad pH range, including strongly acidic and basic conditions, and are resistant to many common oxidizing and reducing agents.[2] This makes the Ms group ideal for multi-step syntheses where the protected amine must endure numerous transformations.[2]

  • Challenging Cleavage: This high stability is a double-edged sword. Deprotection typically requires harsh reductive methods, which may not be compatible with sensitive functional groups elsewhere in the molecule.[2]

  • Orthogonality: The specific and harsh conditions needed for Ms group removal provide excellent orthogonality with acid-labile groups (e.g., Boc), base-labile groups (e.g., Fmoc), and those removed by hydrogenolysis (e.g., Cbz).[2]

The Competitors: A Comparative Analysis

While the mesyl group offers supreme stability, other sulfonamides have been developed to provide a more nuanced balance between stability and ease of removal.

p-Toluenesulfonyl (Tosyl, Ts) Group

The tosyl group is arguably the most traditional and widely recognized sulfonamide protecting group.[5] Like the mesyl group, it confers high stability to the protected amine.[1]

  • Stability: Tosylamides are very stable across a wide pH range and are resistant to many reagents.[1]

  • Deprotection: Removal is challenging, often requiring strong reducing agents like sodium in liquid ammonia, or strongly acidic conditions like HBr in acetic acid.[1][5] These conditions limit its applicability in the synthesis of highly functionalized molecules.

2-Nitrobenzenesulfonyl (Nosyl, Ns) Group

The nosyl group was developed to address the critical issue of harsh deprotection conditions associated with traditional sulfonamides like tosyl.[6]

  • Stability: The nosyl group is robust enough for many synthetic transformations.

  • Mild Deprotection: Its defining feature is the ability to be cleaved under mild, often neutral conditions using a thiol nucleophile (e.g., thiophenol) and a base.[6][7] This unique cleavage mechanism makes the nosyl group orthogonal to most other common protecting groups.[6]

  • Activation: The strong electron-withdrawing nitro group acidifies the N-H proton of a primary sulfonamide, facilitating N-alkylation reactions, a strategy famously employed in the Fukuyama amine synthesis.[3][6]

2-(Trimethylsilyl)ethanesulfonyl (SES) Group

The SES group is a modern alternative that cleverly combines the stability of a sulfonamide with a fluoride-triggered cleavage mechanism.[4]

  • Stability: SES-protected amines are stable to a wide variety of reaction conditions, making them reliable for multi-step synthesis.[4]

  • Mild, Specific Cleavage: The group is readily removed under mild conditions using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[4] This specific cleavage method offers excellent orthogonality.

Quantitative Comparison of Sulfonamide Protecting Groups

The choice of a protecting group is a data-driven decision. The following table summarizes the key performance characteristics of the discussed sulfonamides.

Protecting GroupStructureTypical Installation ConditionsStability ProfileCleavage ConditionsOrthogonality
Methanesulfonyl (Ms) CH₃SO₂-MsCl, Et₃N, DCM, 0 °C to rtVery High: Stable to strong acids/bases, many oxidants/reductants.[2]Harsh: Mg/MeOH; LiAlH₄; Na/NH₃.[2][3]Excellent with Boc, Cbz, Fmoc.[2]
Tosyl (Ts) p-CH₃C₆H₄SO₂-TsCl, Pyridine, DCM, 0 °C to rtHigh: Stable across a broad pH range.[1]Harsh: HBr/AcOH; Na/NH₃; SmI₂.[5][8]Good with Boc, Fmoc.
Nosyl (Ns) o-NO₂C₆H₄SO₂-NsCl, Base (e.g., K₂CO₃), Solvent (e.g., DMF)Moderate-High: Stable to acidic conditions (TFA).[6]Mild: Thiophenol, K₂CO₃, DMF/MeCN.[6][9]Excellent with Boc, Cbz.[6]
SES (CH₃)₃SiCH₂CH₂SO₂-SES-Cl, Base (e.g., Et₃N), DCMHigh: Stable to many synthetic transformations.[4]Mild: TBAF or CsF in MeCN/DMF, heat.[4]Excellent with acid/base/H₂-labile groups.

Visualizing the Synthetic Strategy

A clear understanding of the workflow and underlying mechanisms is crucial for successful implementation.

General Workflow for Amine Protection/Deprotection

G cluster_protection Protection Phase cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Phase start Starting Material (Free Amine) protect Protect Amine (e.g., with NsCl) start->protect Sulfonyl Chloride, Base transform Perform Desired Chemical Reactions (Protected Amine is Stable) protect->transform deprotect Cleave Protecting Group (e.g., with Thiophenol) transform->deprotect finish Final Product (Free Amine) deprotect->finish Specific Cleavage Reagent G start Start: Need to protect an amine? q1 Will the synthesis involve very harsh (e.g., strongly acidic/basic) conditions? start->q1 q2 Is mild, orthogonal cleavage a high priority? q1->q2 No rec_ms Consider Mesyl (Ms) for maximum stability. q1->rec_ms Yes q3 Is fluoride-based cleavage compatible with the substrate? q2->q3 Yes rec_ts Consider Tosyl (Ts) as a robust, classic choice. q2->rec_ts No rec_ns Consider Nosyl (Ns) for thiol-mediated cleavage. q3->rec_ns No rec_ses Consider SES for fluoride-mediated cleavage. q3->rec_ses Yes

References

A Senior Application Scientist's Guide to the Comparative Reactivity of N-Methylmethanesulfonamide and N,N-Dimethylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal and synthetic chemistry, sulfonamides represent a cornerstone functional group, integral to a vast array of pharmaceuticals and agrochemicals.[1][2][3] Their prevalence stems from their unique electronic properties, metabolic stability, and ability to participate in crucial intermolecular interactions, such as hydrogen bonding.[4] Among the simplest alkylsulfonamides, N-Methylmethanesulfonamide (MMSA) and its tertiary analogue, N,N-dimethylmethanesulfonamide (DMMSA), serve as fundamental building blocks and structural motifs.[2][5]

While structurally similar, the substitution pattern on the sulfonamide nitrogen—a secondary amide in MMSA versus a tertiary amide in DMMSA—imparts profoundly different chemical personalities. This guide provides an in-depth, objective comparison of their reactivity, supported by physical data and validated experimental protocols. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select the appropriate molecule for their specific synthetic or biological application.

Structural and Physicochemical Foundations

The divergence in reactivity between MMSA and DMMSA originates from a single structural variance: the presence of a proton on the nitrogen atom of MMSA. This seemingly minor difference has significant implications for the molecule's acidity, nucleophilicity, and role as a hydrogen bond donor.

Caption: Core structures of MMSA and DMMSA highlighting the key difference.

The powerful electron-withdrawing effect of the adjacent sulfonyl group (–SO₂) renders the N-H proton of MMSA significantly acidic, with a predicted pKa of approximately 11.6.[6][7][8] This makes MMSA readily deprotonatable by common, non-nucleophilic bases. In stark contrast, DMMSA lacks this acidic proton and is therefore inert to deprotonation under typical basic conditions. This fundamental property is the primary driver of their distinct synthetic utility.

Table 1: Comparative Physicochemical Properties
PropertyThis compound (MMSA)N,N-Dimethylmethanesulfonamide (DMMSA)Reference(s)
CAS Number 1184-85-6918-05-8[9][10]
Molecular Formula C₂H₇NO₂SC₃H₉NO₂S[9][10]
Molecular Weight 109.15 g/mol 123.18 g/mol [9][10]
Appearance White crystalline solid or colorless liquidWhite to cream crystalline solid[11]
Melting Point 88-92 °C (as solid)42-51 °C[4][11]
Boiling Point 118 °C @ 0.3 mmHg119-120 °C @ 17 mmHg[5][12]
pKa (N-H Proton) ~11.6 (Predicted)Not Applicable[7]
Hydrogen Bond Donor YesNo-
Hydrogen Bond Acceptor Yes (Oxygen atoms)Yes (Oxygen atoms)-

Comparative Reactivity Analysis

Acidity and N-Anion Formation

The most significant reactivity pathway available to MMSA, which is entirely absent for DMMSA, is its function as a proton acid. The resulting N-anion is a potent nucleophile, serving as a versatile intermediate for C-N bond formation.

Causality: The stability of the conjugate base of MMSA is derived from the delocalization of the negative charge onto the two electronegative oxygen atoms of the sulfonyl group. This resonance stabilization is what drives the acidity of the N-H proton.

Caption: Reaction pathway for MMSA deprotonation, a route unavailable to DMMSA.

This reactivity makes MMSA a valuable building block for synthesizing substituted sulfonamides, a common strategy in drug discovery to modulate properties like solubility and cell permeability.[2][4]

Nucleophilicity: A Tale of Two Nitrogens

When considering the nitrogen atom itself as a nucleophile, the comparison becomes more nuanced, involving a balance of electronic and steric effects.

  • This compound (MMSA): In its neutral state, the nitrogen of MMSA is a relatively weak nucleophile due to the electron-withdrawing sulfonyl group. However, upon deprotonation, the resulting anion is an excellent nucleophile, readily participating in Sₙ2 reactions.[13]

  • N,N-Dimethylmethanesulfonamide (DMMSA): The nitrogen in DMMSA is significantly more sterically hindered by the two methyl groups compared to the single methyl group in MMSA. While the inductive effect of two methyl groups should, in theory, make the nitrogen more electron-rich than neutral MMSA, this is offset by the steric bulk which impedes its approach to an electrophilic center.

Susceptibility to Hydrolysis

The sulfonamide S-N bond is known for its high stability, a feature that contributes to the pharmacokinetic profile of many sulfa drugs.[14] However, under forced acidic or basic conditions, hydrolysis can occur.

  • Acid-Catalyzed Hydrolysis: Both MMSA and DMMSA are expected to undergo hydrolysis under strong acidic conditions, likely proceeding through protonation of a sulfonyl oxygen, followed by nucleophilic attack of water at the sulfur center.[15][16] The rates are not expected to differ dramatically based on N-substitution alone.

  • Base-Catalyzed Hydrolysis: Here, the mechanisms diverge. For MMSA, the presence of the acidic N-H proton provides an alternative pathway. The reaction can be initiated by deprotonation, which may facilitate an E1cb-type mechanism or other pathways involving the N-anion.[15] For DMMSA, which lacks this proton, hydrolysis must proceed via direct nucleophilic attack of a hydroxide ion on the sterically hindered and electron-rich sulfur atom. This is a kinetically slow and unfavorable process for acyclic sulfonamides.[17]

Experimental Protocols & Workflows

Trustworthiness in science is built on reproducibility. The following protocols are designed as self-validating systems to probe the reactivity differences discussed.

Protocol 1: N-Alkylation of MMSA via Deprotonation

This experiment demonstrates the synthetic utility of the acidic N-H proton in MMSA, a reaction that is impossible with DMMSA.

Alkylation_Workflow start 1. Setup - Flame-dry flask - Inert atmosphere (N₂/Ar) add_mmsa 2. Add Reagents - MMSA (1.0 eq) - Anhydrous THF start->add_mmsa cool 3. Cool to 0 °C - Ice bath add_mmsa->cool add_base 4. Add Base - NaH (1.1 eq) portion-wise - Stir for 30 min at 0 °C cool->add_base add_alkyl 5. Add Electrophile - Benzyl Bromide (1.05 eq) - Stir, warm to RT add_base->add_alkyl monitor 6. Monitor Reaction - Thin Layer Chromatography (TLC) add_alkyl->monitor quench 7. Quench - Slowly add sat. NH₄Cl (aq) at 0 °C monitor->quench Reaction Complete extract 8. Workup - Extract with Ethyl Acetate - Wash with brine, dry (Na₂SO₄) quench->extract purify 9. Purify - Concentrate in vacuo - Column Chromatography extract->purify

Caption: Experimental workflow for the N-alkylation of MMSA.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the MMSA to form the sodium salt and H₂ gas. Cooling is essential to control the exothermic reaction.

  • Alkylation: After stirring for 30 minutes at 0 °C, slowly add the alkylating agent (e.g., benzyl bromide, 1.05 eq). Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Causality: This step safely neutralizes any unreacted NaH.

  • Workup & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Comparative Hydrolysis Study

This protocol provides a framework for quantitatively comparing the stability of MMSA and DMMSA under basic conditions.

  • Stock Solutions: Prepare 10 mM stock solutions of MMSA and DMMSA in a suitable solvent (e.g., acetonitrile).

  • Reaction Setup: In separate, sealed vials, combine 1 mL of 1 M NaOH (aqueous) with 100 µL of the MMSA stock solution. Repeat for the DMMSA stock solution. Prepare control vials using 1 M NaCl instead of NaOH.

  • Incubation: Place all vials in a heating block set to 60 °C.

  • Time Points: At specified time points (e.g., 0, 2, 6, 12, 24 hours), remove an aliquot (e.g., 100 µL) from each vial.

  • Analysis: Immediately quench the aliquot by neutralizing with an equivalent amount of 1 M HCl. Analyze the sample by High-Performance Liquid Chromatography (HPLC) to quantify the remaining percentage of the parent compound.

  • Data Interpretation: Plot the percentage of remaining MMSA and DMMSA versus time. It is expected that MMSA will show a significantly faster rate of degradation under basic conditions compared to DMMSA, which should remain largely intact.

Implications in Research and Drug Development

The choice between incorporating an MMSA or DMMSA motif into a molecule has profound consequences for its application.

  • As a Synthetic Intermediate: MMSA is a versatile building block, allowing for the introduction of diverse functionality at the nitrogen position via the deprotonation-alkylation sequence.[4][12] DMMSA, being largely unreactive at the nitrogen, is not suitable for this purpose.

  • In Medicinal Chemistry: The N-H group of MMSA is a potent hydrogen bond donor. This capability is often critical for high-affinity binding to biological targets like enzymes and receptors.[4] Replacing this N-H with an N-CH₃ (as in DMMSA) eliminates this key interaction, which can drastically alter or abolish biological activity. Conversely, if a hydrogen bond donor is undesirable at a specific position, or if metabolic stability at that site is a concern, the DMMSA motif offers a robust alternative. The sulfonamide group is a key pharmacophore in many kinase inhibitors and other approved drugs.[4]

Conclusion

The reactivities of this compound and N,N-dimethylmethanesulfonamide are fundamentally dictated by the presence or absence of an acidic N-H proton.

  • This compound (MMSA) is best viewed as a reactive synthetic intermediate. Its key feature is its acidity, which allows it to be converted into a potent N-nucleophile for building molecular complexity. In a biological context, it serves as a crucial hydrogen bond donor.

  • N,N-Dimethylmethanesulfonamide (DMMSA) is characterized by its chemical stability and inertness. Lacking an acidic proton and possessing a sterically hindered nitrogen, it is resistant to many common transformations. Its primary role is as a stable structural component or a polar aprotic solvent, where its inability to act as a hydrogen bond donor is a defining feature.

The selection between these two molecules is therefore not a matter of superiority, but of strategic design. Understanding their distinct chemical personalities empowers the scientist to make informed decisions, whether the goal is to construct a complex new molecule or to fine-tune the interaction of a drug candidate with its biological target.

References

A Head-to-Head Comparison for Amine Protection: N-Methylmethanesulfonamide vs. Tosyl Groups

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of multi-step organic synthesis, particularly in drug development and natural product synthesis, the judicious selection of protecting groups is paramount. An ideal protecting group should be easy to install, stable under a variety of reaction conditions, and readily removable without affecting other functional groups.[1] For the protection of amines, sulfonamides have long been a mainstay due to their robust nature.[2][3] The p-toluenesulfonyl (tosyl, Ts) group is a classic example, widely used but notorious for its challenging cleavage.[1][4] This guide explores a powerful alternative strategy: the use of an N-methylated methanesulfonamide, which offers unparalleled stability for amines in the face of harsh reagents, and compares it directly with the traditional tosyl group.

While the term "N-Methylmethanesulfonamide" refers to a specific chemical compound, in the context of a protecting group, it describes the resulting structure after an amine has been protected first with a methanesulfonyl (mesyl, Ms) group and subsequently methylated on the sulfonamide nitrogen. This N-alkylation dramatically alters the group's properties, creating a protecting group of exceptional stability.

The Workhorse: The Tosyl (Ts) Protecting Group

The tosyl group is one of the most common sulfonyl protecting groups for amines.[1] It is typically installed by reacting the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.[3][5]

Key Characteristics of Tosylamides:

  • High Stability: Tosylamides are exceptionally stable to a wide range of conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents.[3][4] This stability makes them reliable for protecting amines through numerous synthetic steps.

  • Reduced Nucleophilicity: The electron-withdrawing nature of the tosyl group significantly decreases the nucleophilicity and basicity of the protected amine.[3][5]

  • Challenging Deprotection: The very stability that makes the tosyl group attractive also presents its primary drawback: cleavage often requires harsh conditions.[6] Common methods include dissolving metal reductions (e.g., sodium in liquid ammonia, Mg/MeOH) or strong acids at high temperatures (e.g., HBr/AcOH).[3][5][7]

The Fortress: The N-Methylated Methanesulfonamide

For syntheses requiring a level of stability beyond what even a tosyl group can offer, the N-methylated methanesulfonamide provides a solution. This protected form is created in a two-step process: first, the amine is reacted with methanesulfonyl chloride (MsCl) to form the primary sulfonamide, which is then alkylated on the nitrogen, for instance, with methyl iodide, to yield the N-methylated sulfonamide.

Key Advantages of N-Methylated Sulfonamides:

  • Extreme Inertness: N-alkylation of a sulfonamide removes the acidic proton, rendering the group even more resistant to basic conditions and removing the possibility of N-alkylation as a side reaction.[1][6] This makes the protected amine exceptionally robust through complex and demanding synthetic sequences.

  • Resistance to Nucleophiles and Bases: The absence of the acidic N-H proton makes the N-methylated sulfonamide unreactive towards bases and prevents its participation in reactions like the Mitsunobu or other alkylations that primary sulfonamides can undergo.[3]

  • Controlled, albeit Harsh, Removal: The cleavage of N-methylated sulfonamides is even more challenging than that of tosylamides, representing a trade-off for their extreme stability. Deprotection typically requires powerful reductive methods, such as the use of low-valent titanium reagents or dissolving metal reductions.[8][9]

Performance Comparison: this compound vs. Tosyl Group

FeatureTosyl (Ts) GroupN-Methylated Methanesulfonamide (N(Me)Ms)
Installation One step (Tosyl chloride + base)Two steps (Mesyl chloride + base, then N-methylation)
Stability to Acid Very HighExceptional
Stability to Base High (but N-H is acidic)Exceptional (no acidic N-H)
Stability to Reductants Moderate (cleaved by Na/NH₃, SmI₂)High (requires harsh reductive cleavage)
Stability to Oxidants Very HighVery High
Cleavage Conditions HBr/AcOH, Na/NH₃, Mg/MeOH, SmI₂, Li/naphthalene, hv/organocatalyst[3][4][7]Low-valent titanium (Ti(O-i-Pr)₄/Me₃SiCl/Mg), Birch reduction[8][9][10]
Key Advantage Widely used, well-understood, high stability.Extreme stability for highly demanding syntheses.
Key Disadvantage Difficult to cleave.[1]Very difficult to cleave; two-step installation.

Experimental Protocols

Workflow: Amine Protection and Deprotection

G cluster_0 Tosyl Group Workflow cluster_1 This compound Workflow Start_Ts Primary/Secondary Amine Protect_Ts Protection: TsCl, Pyridine, CH2Cl2 Start_Ts->Protect_Ts Protected_Ts Tosylamide (R-NHTs) Protect_Ts->Protected_Ts Deprotect_Ts Deprotection: Mg, MeOH, reflux Protected_Ts->Deprotect_Ts End_Ts Free Amine Deprotect_Ts->End_Ts Start_Ms Primary Amine Protect_Ms 1. Protection: MsCl, Et3N, CH2Cl2 Start_Ms->Protect_Ms Intermediate_Ms Methanesulfonamide (R-NHMs) Protect_Ms->Intermediate_Ms Methylate_Ms 2. N-Methylation: NaH, MeI, THF Intermediate_Ms->Methylate_Ms Protected_Ms This compound (R-N(Me)Ms) Methylate_Ms->Protected_Ms Deprotect_Ms Deprotection: Ti(O-i-Pr)4, Me3SiCl, Mg, THF Protected_Ms->Deprotect_Ms End_Ms Free Amine Deprotect_Ms->End_Ms

Caption: Comparative workflows for amine protection and deprotection.

Protocol 1: Protection of Benzylamine with Tosyl Chloride
  • Dissolve benzylamine (1.0 eq) in dichloromethane (DCM, ~0.5 M).

  • Add pyridine (1.5 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with 1 M HCl and separate the layers.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-benzyl-4-methylbenzenesulfonamide.

Protocol 2: Protection of Benzylamine as this compound

Step A: Formation of N-Benzylmethanesulfonamide

  • Dissolve benzylamine (1.0 eq) and triethylamine (1.5 eq) in DCM (~0.5 M) and cool to 0 °C.

  • Slowly add methanesulfonyl chloride (1.1 eq).

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 3 hours.

  • Work up the reaction as described in Protocol 1 to isolate N-benzylmethanesulfonamide.

Step B: N-Methylation

  • Dissolve N-benzylmethanesulfonamide (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.4 M) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add methyl iodide (MeI, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by slowly adding saturated NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield N-benzyl-N-methylmethanesulfonamide.

Protocol 3: Deprotection of N-Tosyl Benzylamine via Mg/MeOH
  • To a solution of N-benzyl-4-methylbenzenesulfonamide (1.0 eq) in anhydrous methanol (~0.2 M), add magnesium turnings (10 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter off the solid magnesium salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to remove any remaining sulfonic acid byproducts.

  • Dry the organic layer, concentrate, and purify the resulting benzylamine if necessary.

Protocol 4: Deprotection of this compound via Low-Valent Titanium[8]
  • Under an inert atmosphere, add Mg powder (10 eq) and Ti(O-i-Pr)₄ (2.5 eq) to anhydrous THF.

  • Add Me₃SiCl (10 eq) dropwise to the suspension at room temperature.

  • Stir the resulting mixture at room temperature for 30 minutes to generate the low-valent titanium reagent.

  • Add a solution of N-benzyl-N-methylmethanesulfonamide (1.0 eq) in THF.

  • Heat the reaction mixture to 50 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and quench by carefully adding 1 M HCl.

  • Basify the aqueous layer with NaOH solution until pH > 10.

  • Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, concentrate, and purify to yield benzylamine.

Conclusion

The choice between a tosyl group and an N-methylated methanesulfonamide for amine protection is a strategic decision based on the required level of stability versus the ease of removal. The tosyl group offers a robust, well-established method suitable for many complex syntheses. However, when a synthetic route involves exceptionally harsh conditions where even a tosylamide might be compromised, the N-methylated methanesulfonamide serves as a nearly indestructible shield for the amine functionality. Its use is reserved for cases where its extreme inertness outweighs the challenges of its two-step installation and the powerful reductive conditions required for its ultimate cleavage. Understanding the distinct advantages and limitations of each group allows the synthetic chemist to navigate complex molecular architectures with greater precision and success.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for N-Methylmethanesulfonamide (MMS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Controlling N-Methylmethanesulfonamide

In pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring patient safety. Among the most critical are genotoxic impurities (GTIs), which have the potential to damage DNA and cause mutations, even at trace levels.[1] this compound (MMS), a member of the sulfonate ester class, is a well-known potential genotoxic impurity.[2] It can theoretically form during the synthesis of active pharmaceutical ingredients (APIs) that are manufactured as mesylate salts or use methanesulfonic acid in the process.[3][4]

Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines for the control of such impurities.[5][6][7] A central concept in these guidelines is the Threshold of Toxicological Concern (TTC), which for most genotoxic impurities is set at a maximum intake of 1.5 µg per day, a level associated with a negligible lifetime cancer risk.[2][5] Achieving and demonstrating control at such low levels necessitates the development and validation of highly sensitive and specific analytical methods.

This guide provides an in-depth comparison of the primary analytical techniques used for MMS quantification and presents a comprehensive framework for the validation of a chosen method. The principles and protocols described herein are grounded in the latest regulatory expectations, including the ICH Q2(R2) guideline on the validation of analytical procedures, to ensure that your method is fit for its intended purpose.[8][9][10][11]

A Comparative Analysis of Core Analytical Methodologies

The trace-level quantification of a small, polar, and non-chromophoric molecule like MMS presents unique analytical challenges. The two most powerful and widely accepted techniques for this application are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds.[3] MMS, with its relatively low molecular weight, is well-suited for GC analysis.

  • Principle of Operation: The sample is injected into a heated inlet, where MMS is vaporized and transferred by a carrier gas (typically helium) onto a chromatographic column. The column separates MMS from other matrix components based on its boiling point and interaction with the stationary phase. The separated MMS then enters the mass spectrometer, where it is ionized, and the resulting ions are separated by their mass-to-charge ratio (m/z), providing highly specific detection and quantification.[3][12]

  • Advantages:

    • High Sensitivity: Can readily achieve the low limits of detection (LOD) and quantitation (LOQ) required to meet the TTC.[13][14]

    • Excellent Specificity: The use of Selected Ion Monitoring (SIM) mode, where the mass spectrometer is set to detect only specific ions characteristic of MMS, provides exceptional selectivity against matrix interference.[13]

    • Established Methodology: Numerous validated GC-MS methods for sulfonate esters have been published and are widely accepted by regulatory agencies.[3][12]

  • Considerations:

    • Sample Preparation: A liquid-liquid extraction (LLE) step is often required to transfer the MMS from a potentially non-volatile drug substance matrix into a volatile organic solvent suitable for GC injection.[15]

    • Column Selection: The choice of GC column is critical for achieving good peak shape and resolution. A mid-polarity column, such as one with a 6% cyanopropylphenyl phase, often provides optimal performance.[15]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is an exceptionally versatile and powerful technique renowned for its high selectivity and sensitivity, making it a strong alternative for GTI analysis.[16]

  • Principle of Operation: The sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. MMS is separated from other components on a reversed-phase column. The eluent from the LC flows into the mass spectrometer, typically an electrospray ionization (ESI) source. In the tandem MS, a specific precursor ion for MMS is selected, fragmented, and one or more specific product ions are monitored for quantification (Multiple Reaction Monitoring - MRM). This process provides an extremely high degree of specificity.[16][17]

  • Advantages:

    • Exceptional Specificity: The MRM transition is unique to the analyte's structure, virtually eliminating matrix interferences and providing unambiguous identification.[17]

    • Simplified Sample Preparation: Often, a simple "dilute-and-shoot" approach is feasible, reducing sample preparation time and potential for error.

    • Broad Applicability: Can analyze a wider range of impurities, including those that are not amenable to GC due to low volatility or thermal instability.

  • Considerations:

    • Ionization Efficiency: MMS does not ionize efficiently by default. Method development may require exploring different mobile phase additives or considering a derivatization strategy to enhance the signal.[17][18]

    • Matrix Effects: Although MRM reduces interferences, components from the sample matrix can still suppress or enhance the ionization of MMS in the ESI source, which must be assessed during validation.[16]

Rationale for Method Selection

The choice between GC-MS and LC-MS/MS depends on several factors. A logical approach to this decision is outlined below.

Caption: Decision tree for analytical method selection.

For the remainder of this guide, we will focus on the detailed validation of a GC-MS method , a common and highly effective choice for MMS analysis.

A Comprehensive Validation Protocol for a GC-MS Method

The objective of method validation is to provide documented evidence that the procedure is fit for its intended purpose.[11] The following validation characteristics are derived from the ICH Q2(R2) guideline.[8][9]

Validation Workflow Overview

The validation process is a systematic series of experiments designed to test the performance of the analytical method.

cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Core Validation Experiments cluster_3 Finalization Dev Method Development (Column, Temp, LLE) Protocol Draft Validation Protocol with Pre-defined Acceptance Criteria Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity LOQ LOD & LOQ Linearity->LOQ Accuracy Accuracy LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Optional, per development data) Precision->Robustness Report Validation Summary Report Robustness->Report

Caption: Workflow for analytical method validation.

Quantitative Data Summary & Acceptance Criteria

The following table summarizes the typical validation parameters and their acceptance criteria for a GTI method.

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, spiked API, and unspiked API.No interference from endogenous components at the retention time of MMS.
Linearity Analyze 5-7 concentration levels from LOQ to 150% of the specification limit.Correlation Coefficient (r²) ≥ 0.99. Y-intercept should be insignificant.
Accuracy Spike API at 3 concentration levels (e.g., LOQ, 100%, 150%) with n=3 replicates each.Mean recovery between 80.0% and 120.0%.[19]
Precision (Repeatability) Analyze n=6 replicate preparations at 100% of the target concentration.Relative Standard Deviation (RSD) ≤ 15%.
Precision (Intermediate) Repeat precision analysis on a different day, with a different analyst, or on a different instrument.RSD ≤ 20%.
Limit of Quantitation (LOQ) Determine via Signal-to-Noise (S/N) ratio or standard deviation of the response.S/N ratio ≥ 10. Precision (RSD) at LOQ should be ≤ 25%.
Limit of Detection (LOD) Determine via Signal-to-Noise (S/N) ratio.S/N ratio ≥ 3.
Robustness Deliberately vary key method parameters (e.g., GC flow rate ±5%, oven ramp ±2°C/min).Method results should remain unaffected by the variations. System suitability must pass.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide to performing the validation experiments.

GC-MS Instrumentation and Conditions
  • GC System: Agilent 8890 or equivalent

  • MS Detector: Agilent 5977B MSD or equivalent

  • Column: Rtx-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)[15]

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet: Splitless mode, 200°C

  • Oven Program: 40°C (hold 5 min), ramp to 240°C at 20°C/min, hold 5 min

  • MS Source: 230°C

  • MS Quad: 150°C

  • Detection Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor for MMS: m/z 95, 79 (Quantifier: 95)

Preparation of Solutions
  • Diluent: Dichloromethane (DCM)

  • MMS Stock Standard (100 µg/mL): Accurately weigh ~10 mg of MMS reference standard into a 100 mL volumetric flask and dilute to volume with DCM.

  • Linearity Standards: Prepare a series of dilutions from the stock standard to cover the range from the LOQ (e.g., 0.05 µg/mL) to 150% of the specification limit (e.g., 1.5 µg/mL).

  • Sample Preparation:

    • Weigh ~200 mg of the drug substance into a centrifuge tube.

    • Add 10 mL of water and vortex to dissolve.

    • Add 5 mL of DCM and vortex vigorously for 2 minutes.

    • Centrifuge for 5 minutes to separate the layers.

    • Carefully transfer the lower organic (DCM) layer to a GC vial for analysis.

Validation Experiments: Step-by-Step
  • Inject the diluent (DCM) to establish a baseline.

  • Prepare a sample of the drug substance as per the sample preparation protocol and inject it.

  • Prepare a spiked sample by adding a known amount of MMS stock standard to the drug substance before extraction. Inject the final extract.

  • Analysis: Confirm that no significant peaks are observed at the retention time of MMS in the unspiked sample and blank injections. The peak in the spiked sample should be symmetrical and free from co-eluting interferences.

  • Inject each of the 5-7 linearity standards in triplicate.

  • Analysis: Plot the average peak area against the concentration for each level. Perform a linear regression analysis to calculate the correlation coefficient (r²), slope, and y-intercept.

  • Prepare three sets of samples of the drug substance.

  • Spike each set at a different concentration level (e.g., LOQ, 100%, 150% of the specification limit). Prepare three replicates at each level.

  • Prepare a set of standard solutions in DCM at the same final concentrations as the spiked samples.

  • Process and inject all samples and standards.

  • Analysis: Calculate the percentage recovery for each replicate using the formula: (Peak Area of Spiked Sample / Peak Area of Standard) * 100. The mean recovery and RSD should meet the acceptance criteria.

  • Repeatability: Prepare six individual samples of the drug substance, each spiked with MMS to the 100% specification limit. Process and analyze each sample.

  • Intermediate Precision: Have a different analyst repeat the repeatability experiment on a different day using a different instrument if possible.

  • Analysis: Calculate the mean concentration and the RSD (%) for each set of six preparations.

  • Prepare a series of very dilute MMS standards.

  • Inject them and determine the concentration that yields a signal-to-noise ratio of approximately 3 (for LOD) and 10 (for LOQ).

  • To confirm the LOQ, prepare six replicate samples spiked at the determined LOQ concentration and verify that the precision (RSD) is acceptable (typically ≤ 25%).

Conclusion: Ensuring Method Reliability and Regulatory Compliance

A thoroughly validated analytical method is a cornerstone of quality control for genotoxic impurities like this compound. It provides the necessary assurance that the method is reliable, reproducible, and fit for the purpose of protecting patient safety. By systematically evaluating parameters such as specificity, linearity, accuracy, and precision, laboratories can confidently report data to support regulatory filings and ensure product quality throughout its lifecycle. Both GC-MS and LC-MS/MS are powerful tools for this task, and the selection should be based on a scientific rationale considering the specific application and available resources. Adherence to the principles outlined in ICH guidelines is not merely a regulatory requirement; it is a commitment to scientific integrity.[10][20]

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies Involving N-Methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and analytical science, specificity is paramount. The ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present is a cornerstone of reliable data.[1] This guide provides an in-depth comparison of methodologies for evaluating the cross-reactivity of N-Methylmethanesulfonamide (CH₃SO₂NHCH₃), a simple sulfonamide that may be encountered as a metabolite, impurity, or a structural analog of a therapeutic candidate.

Understanding the potential for cross-reactivity is critical for several reasons:

  • Diagnostic and Bioanalytical Specificity : In immunoassays, antibodies designed to detect a target molecule may bind to structurally similar, non-target molecules, leading to false positives or inaccurate quantification.[2][3]

  • Drug Development : During lead optimization and preclinical studies, it's essential to ensure that assays for a drug candidate are not confounded by its metabolites or other endogenous compounds.[3]

  • Impurity Profiling : Characterizing the specificity of analytical methods ensures that process-related impurities or degradants do not interfere with the quantification of the active pharmaceutical ingredient (API).[4]

This guide will compare the two primary analytical platforms for such studies—Immunoassays and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—providing the theoretical basis, practical protocols, and data interpretation frameworks necessary for a robust cross-reactivity assessment.

Comparing Analytical Platforms: Immunoassay vs. LC-MS/MS

The choice between an immunoassay and a mass spectrometry-based method depends on the specific question being asked, the required sensitivity and specificity, and the stage of development.

FeatureImmunoassay (e.g., Competitive ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody binding competition.Physicochemical separation followed by mass-to-charge ratio detection.[5]
Specificity Dependent on antibody epitope recognition; susceptible to cross-reactivity from structurally similar molecules.[2]Very high; based on chromatographic retention time and specific precursor-to-product ion transitions.[6][7]
Sensitivity High (pg/mL to ng/mL range).Extremely high (pg/mL to fg/mL range).[4]
Throughput High; suitable for screening large numbers of samples.Lower than immunoassays, but improving with modern systems.
Development Time Can be lengthy and resource-intensive if a new antibody is required.Method development can be rapid for known compounds.[8]
Matrix Effects Susceptible to interference from complex biological matrices.[2]Can be minimized with appropriate sample preparation and chromatographic separation.

Part 1: The Immunoassay Approach to Cross-Reactivity

Immunoassays, particularly the competitive Enzyme-Linked Immunosorbent Assay (ELISA), are a common tool for quantifying small molecules like this compound. Specificity in this context is entirely dependent on the quality of the primary antibody.[9]

Causality in Immunoassay Design

The core principle of a competitive ELISA for a small molecule (hapten) involves competition between the free analyte (this compound) in the sample and a labeled version of the analyte (or an analyte-protein conjugate) for a limited number of antibody binding sites. High concentrations of the free analyte result in less binding of the labeled analyte and thus a lower signal, and vice versa.

Cross-reactivity occurs when a compound structurally similar to this compound also binds to the antibody, displacing the labeled analyte and generating a signal as if the target analyte were present.[10] The chemical structures responsible for immunological reactions to sulfonamides are well-studied, often involving the N1 heterocyclic ring and the N4 arylamine group in sulfonamide antibiotics.[11][12][13] While this compound lacks these specific motifs, its core sulfonamide group could still be recognized by antibodies raised against other sulfonamides.

Experimental Workflow: Competitive ELISA

Below is a diagram and a step-by-step protocol for assessing the cross-reactivity of this compound using a competitive ELISA.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection P1 Coat plate with This compound-protein conjugate P2 Wash & Block non-specific sites P1->P2 A3 Add standards/cross-reactants and primary antibody to wells P2->A3 A1 Prepare standards of This compound A1->A3 A2 Prepare solutions of potential cross-reactants A2->A3 A4 Incubate to allow competition A3->A4 D1 Wash away unbound reagents A4->D1 D2 Add enzyme-linked secondary antibody D1->D2 D3 Wash D2->D3 D4 Add substrate and measure signal D3->D4

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Detailed Protocol: Competitive ELISA

This protocol is a self-validating system, where the performance of the this compound standard curve provides the benchmark against which potential cross-reactants are measured.

  • Plate Coating : Coat a 96-well microtiter plate with an this compound-protein conjugate (e.g., -BSA) overnight at 4°C. Causality: This immobilizes one of the competitors to the solid phase.

  • Washing and Blocking : Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block remaining non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. Causality: Blocking is crucial to prevent non-specific binding of antibodies, which would increase background noise.

  • Preparation of Competitors :

    • Prepare a standard curve of this compound in assay buffer, typically ranging from 0.1 to 1000 ng/mL.

    • Prepare solutions of potential cross-reactants (e.g., methanesulfonamide, other sulfonamides) at a high concentration (e.g., 10,000 ng/mL) and then serially dilute.

  • Competitive Reaction : Add the standards or potential cross-reactant solutions to the wells, followed immediately by a fixed, limited concentration of the primary antibody against this compound. Incubate for 1-2 hours. Causality: This is the competition step. The amount of primary antibody that binds to the coated plate is inversely proportional to the concentration of free analyte in the solution.

  • Detection :

    • Wash the plate to remove unbound antibody and analyte.

    • Add an enzyme-conjugated secondary antibody (e.g., HRP-linked anti-rabbit IgG) that binds to the primary antibody. Incubate for 1 hour.

    • Wash the plate thoroughly.

    • Add a colorimetric substrate (e.g., TMB). The enzyme will convert the substrate to a colored product.

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

  • Data Analysis :

    • Plot a standard curve of absorbance vs. log concentration for this compound.

    • Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).

    • Similarly, determine the IC50 for each potential cross-reactant.

    • Calculate the percent cross-reactivity (%CR) using the following formula, as recommended by established immunoassay principles:[10] %CR = (IC50 of this compound / IC50 of Cross-reactant) x 100

Data Presentation: Immunoassay Cross-Reactivity

Illustrative data based on typical sulfonamide immunoassays.[14]

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 15 100%
Methanesulfonamide3005.0%
Sulfamethoxazole1,5001.0%
Furosemide (non-antibiotic sulfonamide)>10,000<0.15%
Celecoxib (non-antibiotic sulfonamide)>10,000<0.15%

Interpretation: In this hypothetical example, the antibody shows high specificity for this compound. It has minimal cross-reactivity with the parent compound methanesulfonamide and even less with the structurally more complex sulfonamide antibiotic, sulfamethoxazole. Critically, it does not cross-react with non-antibiotic sulfonamides, which is consistent with literature that suggests the immunologic determinants of sulfonamide antibiotics are not present in other sulfonamide-containing drugs.[15][16][17]

Part 2: The LC-MS/MS Approach for Unambiguous Specificity

For a definitive assessment of specificity, LC-MS/MS is the gold standard.[4][18] It combines the separating power of liquid chromatography with the highly selective and sensitive detection of mass spectrometry.[5][6] An LC-MS/MS assay's specificity relies on two independent parameters: the chromatographic retention time and the mass-to-charge (m/z) transitions of the analyte.

Causality in LC-MS/MS Design
  • Chromatographic Separation : The LC column separates this compound from potential cross-reactants and matrix components based on their physicochemical properties (e.g., polarity, size). If two compounds have the same mass but different structures (isomers), the column must be able to separate them chromatographically.

  • Mass Spectrometric Detection : The mass spectrometer provides two levels of specificity. First, a quadrupole selects the ionized parent molecule (the precursor ion) based on its specific m/z. This ion is then fragmented in a collision cell, and a second quadrupole selects a specific fragment ion (the product ion) for detection. This precursor-to-product transition is unique to the analyte's structure. This process is known as Multiple Reaction Monitoring (MRM).[5]

A cross-reactivity or interference study in LC-MS/MS aims to demonstrate that in a sample containing both the analyte and potential interferents, the signal detected at the specific retention time and MRM transition of the analyte is solely attributable to the analyte.

Experimental Workflow: LC-MS/MS Specificity Study

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Review P1 Prepare blank matrix (e.g., plasma, urine) P3 Spike interferents into blank matrix (Sample A) P1->P3 P4 Spike analyte AND interferents into blank matrix (Sample B) P1->P4 P2 Prepare solutions of analyte and potential interferents P2->P3 P2->P4 A3 Inject and analyze samples P3->A3 P4->A3 A1 Optimize MS parameters for This compound (MRM) A1->A3 A2 Develop LC method for chromatographic separation A2->A3 D1 Monitor analyte MRM channel for Sample A A3->D1 D2 Monitor analyte MRM channel for Sample B A3->D2 D3 Compare chromatograms D1->D3 D2->D3

Caption: Workflow for an LC-MS/MS specificity and interference study.

Detailed Protocol: LC-MS/MS Specificity

This protocol is designed according to the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[19][20][21]

  • Method Development :

    • MS Optimization : Infuse a standard solution of this compound into the mass spectrometer to determine its precursor ion m/z and optimize fragmentation to identify the most stable and intense product ion. This defines the unique MRM transition.

    • LC Optimization : Develop a chromatographic method (e.g., reverse-phase HPLC) that provides a sharp, symmetrical peak for this compound with a stable retention time, well-separated from the solvent front and any matrix components.

  • Sample Preparation :

    • Sample 1 (Blank) : Analyze a blank matrix sample (e.g., drug-free plasma) to ensure no endogenous components produce a signal in the analyte's MRM channel at its retention time.

    • Sample 2 (Analyte) : Analyze a blank matrix sample spiked with this compound at a low concentration (e.g., near the limit of quantitation). This confirms the retention time and response of the analyte.

    • Sample 3 (Interferents) : Analyze a blank matrix sample spiked with a high concentration of all potential cross-reactants/interferents without the analyte.

    • Sample 4 (Analyte + Interferents) : Analyze a blank matrix sample spiked with this compound (low concentration) and the high concentration mixture of potential interferents.

  • Data Analysis :

    • In the chromatogram for Sample 3, there should be no significant peak in the MRM channel for this compound at its expected retention time.

    • Compare the chromatograms for Sample 2 and Sample 4. The peak area and retention time for this compound should be equivalent (e.g., within ±15%). A significant change in peak area or shape in Sample 4 would indicate interference.

Data Presentation: LC-MS/MS Specificity

Illustrative data from a specificity experiment.

Sample IDSpiked ComponentsAnalyte Peak Area (at expected RT)Analyte Retention Time (min)Result
1. Blank MatrixNone< LLOQN/APass
2. Analyte OnlyThis compound (5 ng/mL)51,2003.45-
3. Interferents OnlyMethanesulfonamide, Sulfamethoxazole, Furosemide, Celecoxib (1000 ng/mL each)< LLOQN/APass
4. Analyte + InterferentsAnalyte (5 ng/mL) + Interferents (1000 ng/mL each)50,8503.46Pass

Interpretation: The data demonstrates the high specificity of the LC-MS/MS method. The potential cross-reactants, even at concentrations 200-fold higher than the analyte, did not produce any interfering signal at the analyte's retention time (Sample 3). Furthermore, their presence did not affect the quantification of the analyte (compare Sample 2 and Sample 4), confirming the method is free from interference and suitable for its intended purpose.[1]

Conclusion and Recommendations

Both immunoassays and LC-MS/MS are powerful tools for assessing the cross-reactivity of this compound, but they serve different purposes and provide different levels of assurance.

  • Immunoassays are excellent for high-throughput screening applications where a highly specific antibody has been developed. Cross-reactivity studies are a critical part of the validation for any new immunoassay to understand its limitations.

  • LC-MS/MS provides an orthogonal and more definitive measure of specificity. It is the preferred method for regulatory submissions and for troubleshooting or confirming unexpected results from an immunoassay.[4]

For comprehensive drug development and research programs, a dual approach is often optimal. An immunoassay may be used for rapid screening of large sample sets, while a validated LC-MS/MS method is used as the reference method to confirm specificity and provide unequivocal quantitative data for pivotal studies. This ensures both efficiency and the highest level of scientific integrity.

References

A Senior Application Scientist's Guide to the Comparative Analysis of N-Methylmethanesulfonamide from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quality of starting materials is non-negotiable. N-Methylmethanesulfonamide (CAS No. 1184-85-6), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is no exception.[1] The seemingly identical white crystalline solid or colorless liquid offered by various suppliers can exhibit subtle but critical differences in purity, impurity profiles, and residual solvent content.[2][3] These variations can significantly impact reaction kinetics, yield, and the safety profile of the final product.

This guide provides a comprehensive framework for the comparative analysis of this compound from different suppliers. It is designed to empower researchers to make informed decisions based on robust analytical data. We will move beyond simple specification sheets and delve into the practical, hands-on analytical work required to truly qualify a supplier. The protocols described herein are grounded in established pharmacopeial methods and industry best practices to ensure scientific integrity and generate trustworthy, reproducible results.

The Analytical Imperative: Establishing a Quality Baseline

The objective of this comparative analysis is to meticulously evaluate key quality attributes of this compound obtained from three representative (and for this guide, hypothetical) suppliers: Supplier A, Supplier B, and Supplier C. The analytical workflow is designed to provide a multi-faceted view of each supplier's material, focusing on:

  • Identity: Unambiguous confirmation of the molecular structure.

  • Purity: Quantitation of the main compound and detection of any impurities.

  • Residual Volatiles: Identification and quantification of residual organic solvents from the manufacturing process.

  • Water Content: Measurement of moisture, which can affect reactivity and stability.

This holistic approach ensures that the selected supplier not only meets but exceeds the quality demands for sensitive applications.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the comparative analysis, from sample reception to the final supplier qualification decision.

G cluster_0 Phase 1: Sample Reception & Initial Checks cluster_1 Phase 2: Comprehensive Analytical Testing cluster_2 Phase 3: Data Analysis & Supplier Qualification SampleA Supplier A Sample Phys_Check Physical Inspection (Appearance, Color) SampleA->Phys_Check SampleB Supplier B Sample SampleB->Phys_Check SampleC Supplier C Sample SampleC->Phys_Check NMR Identity Confirmation (¹H NMR) Phys_Check->NMR Distribute Aliquots HPLC Purity & Impurity Profile (RP-HPLC) Phys_Check->HPLC Distribute Aliquots GC Residual Solvents (GC-HS) Phys_Check->GC Distribute Aliquots KF Water Content (Karl Fischer) Phys_Check->KF Distribute Aliquots Data_Eval Data Evaluation & Comparison NMR->Data_Eval HPLC->Data_Eval GC->Data_Eval KF->Data_Eval Decision Supplier Qualification Decision Data_Eval->Decision

Caption: Overall workflow for the comparative analysis of this compound.

Materials and Methods: The Foundation of Trustworthy Data

The validity of any comparative analysis rests on the robustness of its analytical methods. The following protocols are detailed to be self-validating, referencing established standards such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) guidelines.

Materials
  • This compound samples from Supplier A, Supplier B, and Supplier C.

  • HPLC-grade acetonitrile, methanol, and water.

  • Deuterated dimethyl sulfoxide (DMSO-d6) for NMR analysis.

  • Karl Fischer titrant and solvent (e.g., Hydranal™-Composite 5 and Hydranal™-Methanol Rapid).

  • Reference standards for common residual solvents (e.g., ethanol, dichloromethane, toluene).

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is designed to separate this compound from potential process-related impurities and degradation products. The principles of method validation are based on ICH Q2(R1) guidelines.[4][5][6]

  • Instrumentation: HPLC system with a UV detector (e.g., Agilent 1260 Infinity II or equivalent).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 25 mL of a 50:50 water/acetonitrile mixture to create a 1 mg/mL solution.

Causality Behind Experimental Choices: A C18 column is a workhorse for the separation of moderately polar small molecules. The gradient elution from a highly aqueous mobile phase to a high organic content ensures the elution of both polar and non-polar impurities. Detection at a low wavelength (210 nm) is chosen to maximize the chances of observing impurities that may lack a strong chromophore.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

Residual solvents provide no therapeutic benefit and must be controlled.[2][7] This method follows the principles outlined in USP General Chapter <467> Residual Solvents.[1][7][8]

  • Instrumentation: GC system with a headspace autosampler and a Flame Ionization Detector (FID) (e.g., Agilent 7890B with 7697A Headspace Sampler or equivalent).

  • Column: G43 phase (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Oven Program:

    • Initial: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Injector Temperature: 250°C

  • Detector Temperature: 260°C

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 20 minutes

  • Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial. Add 5 mL of a suitable diluent (e.g., dimethyl sulfoxide or water). Seal the vial immediately.

Causality Behind Experimental Choices: Headspace sampling is ideal as it introduces only the volatile components into the GC system, protecting the instrument from non-volatile sample matrix contamination.[9][10] A G43 (6% cyanopropylphenyl / 94% dimethylpolysiloxane) column is specified in USP <467> for its excellent selectivity for a wide range of common pharmaceutical solvents.[11]

¹H Nuclear Magnetic Resonance (NMR) for Identity Confirmation

NMR provides an unambiguous confirmation of the molecular structure.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.7 mL of DMSO-d6.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Expected Spectrum: The ¹H NMR spectrum of this compound should exhibit two key signals: a singlet corresponding to the methyl group attached to the sulfur atom (S-CH₃) and another signal for the methyl group attached to the nitrogen atom (N-CH₃), along with a signal for the N-H proton. The chemical shifts and integration values should be consistent with the structure.[12]

Karl Fischer Titration for Water Content

This is the gold standard for accurate water content determination.[13][14][15]

  • Instrumentation: Volumetric or coulometric Karl Fischer titrator. A volumetric titrator is suitable for expected water content above 0.1%.[16]

  • Procedure:

    • Standardize the Karl Fischer reagent with a known water standard.

    • Accurately weigh a suitable amount of the this compound sample directly into the titration vessel.

    • Titrate to the endpoint.

    • The water content is calculated automatically by the instrument and is typically reported as a weight/weight percentage (%).

Results and Discussion: A Data-Driven Comparison

Samples from three fictional suppliers (A, B, and C) were analyzed using the methods described above. The results are summarized in the tables below.

Table 1: Purity and Impurity Profile by HPLC
SupplierPurity (% Area)Number of Impurities (>0.05%)Largest Unidentified Impurity (% Area)
Supplier A 99.85%10.09%
Supplier B 99.10%40.45%
Supplier C 99.92%0<0.05%

Discussion: Supplier C demonstrates the highest purity and the cleanest impurity profile, with no single impurity detected above the 0.05% reporting threshold. Supplier A provides high-purity material as well, with only one minor impurity. Supplier B, however, shows significantly lower purity and a more complex impurity profile, including a single large impurity at 0.45%. For the synthesis of an active pharmaceutical ingredient (API), the material from Supplier B would likely be unacceptable without further purification, as impurities can carry through to the final product, potentially affecting safety and efficacy.

Table 2: Residual Solvents by GC-HS (Results in ppm)
SolventSupplier ASupplier BSupplier CUSP <467> Class 2 Limit (ppm)
Ethanol (Class 3) 2501500<505000
Dichloromethane (Class 2) <10150<10600
Toluene (Class 2) <555<5890

Discussion: All three suppliers meet the USP <467> limits for the tested solvents.[7] However, a clear distinction in manufacturing process control is evident. Supplier C's material is exceptionally clean, with all tested solvents below the limit of detection. Supplier A also demonstrates good control. Supplier B's product contains significantly higher, though still compliant, levels of ethanol, dichloromethane, and toluene. For sensitive applications or when trying to avoid potential side reactions, the lower residual solvent levels from Suppliers A and C are highly preferable.

Table 3: Water Content by Karl Fischer Titration
SupplierWater Content (w/w %)
Supplier A 0.08%
Supplier B 0.25%
Supplier C 0.04%

Discussion: The water content for all suppliers is relatively low. However, Supplier B shows a considerably higher level of moisture. In reactions sensitive to water, such as those involving organometallics or acid chlorides, the lower water content from Suppliers A and C would be a distinct advantage, potentially leading to higher yields and fewer side products.

¹H NMR Results

All three samples provided ¹H NMR spectra consistent with the structure of this compound, confirming the identity of the bulk material. No significant impurities were observable by NMR in any of the samples, which is expected given that NMR is less sensitive for impurity detection compared to HPLC.

Conclusion and Supplier Qualification

The comprehensive analytical data reveals clear differences in the quality of this compound from the three suppliers.

G start Begin Supplier Evaluation purity_check Purity > 99.9% AND No Impurities > 0.05%? start->purity_check solvent_check Residual Solvents Below Detection Limits? purity_check->solvent_check Yes (Supplier C) qualify_A Qualify Supplier A (Acceptable Alternative) purity_check->qualify_A Partially (Supplier A) reject_B Disqualify Supplier B (Requires Justification for Use) purity_check->reject_B No (Supplier B) water_check Water Content < 0.05%? solvent_check->water_check Yes qualify_C Qualify Supplier C (Prime Choice) water_check->qualify_C Yes

Caption: Decision tree for supplier qualification based on analytical data.

  • Supplier C is the prime candidate. It excels in all categories, delivering a product with the highest purity, an exceptionally clean impurity profile, and negligible residual solvents and water content. This material is suitable for the most demanding applications.

  • Supplier A is an acceptable alternative. While not as pristine as the material from Supplier C, it boasts high purity and good control over residuals. It would be a reliable choice for many R&D and manufacturing processes.

  • Supplier B is disqualified for high-stakes applications. The lower purity, significant levels of a single impurity, and higher residual solvent and water content present an unacceptable risk for cGMP manufacturing or sensitive research without significant justification and potential incoming purification.

This guide demonstrates that a robust, multi-technique analytical approach is indispensable for qualifying suppliers of critical chemical intermediates. Relying solely on a Certificate of Analysis is insufficient. By investing the time in this rigorous comparative testing, researchers and drug development professionals can mitigate risks, ensure the reproducibility of their work, and build a foundation of quality that extends from the lab to the final product.

References

A Senior Application Scientist's Guide to the Efficacy of N-Methylmethanesulfonamide in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Solvent

N-Methylmethanesulfonamide (N-MMSA), a versatile sulfonamide derivative, serves as a crucial intermediate and reagent in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its efficacy in any application—be it a chemical reaction, a formulation, or a purification process—is inextricably linked to the solvent system in which it is employed. The choice of solvent governs fundamental parameters such as solubility, stability, and reactivity. A suboptimal solvent can lead to poor yields, unwanted side reactions, or product degradation, while a well-chosen system can significantly enhance process efficiency and product quality.

This guide provides an in-depth comparison of N-MMSA's performance across a spectrum of common laboratory solvents. We will delve into quantitative solubility data where available, discuss the principles of chemical stability, and explain the causal relationships between solvent properties and reactive efficacy. Furthermore, we provide robust, self-validating experimental protocols to empower researchers to generate their own data and make informed decisions for their specific applications.

Physicochemical Profile of this compound

To understand how N-MMSA interacts with different solvents, we must first examine its molecular structure and intrinsic properties. The molecule features a polar sulfonamide core (-SO₂(NH)-) flanked by two methyl groups. This structure imparts a moderate polarity and the capacity for hydrogen bonding, both as a hydrogen bond donor (via the N-H proton) and an acceptor (via the sulfonyl oxygens and the nitrogen lone pair).

Table 1: Key Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₂H₇NO₂S [1][4]
Molar Mass 109.15 g/mol [1][5]
Appearance White to yellowish crystalline powder [1][4][5]
Melting Point 141-144 °C [1][5][6]
Boiling Point 118 °C @ 0.3 mmHg [1][2][6]
pKa (Predicted) ~11.57 [2][4]

| Water Solubility | ~5 g/L (at 25 °C) |[4] |

Comparative Efficacy Analysis in Diverse Solvent Systems

The efficacy of N-MMSA is primarily assessed by its solubility, stability, and performance in chemical transformations. We will compare these metrics across three major solvent categories.

Solubility Profile

Solubility is the first gatekeeper of efficacy. Insufficient solubility can halt a reaction before it begins or complicate formulation efforts.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in strong hydrogen bonding.

    • Water: N-MMSA exhibits limited solubility in water (~5 g/L)[4]. While not ideal for high-concentration solutions, this has implications for aqueous workups and environmental fate.

    • Alcohols (Methanol, Ethanol): N-MMSA is reported to be soluble in methanol and other alcohols[5][6]. The solvent's hydroxyl group can effectively hydrogen-bond with the sulfonamide's oxygen and nitrogen atoms, facilitating dissolution.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF): These solvents are polar but lack an acidic proton.

    • N,N-Dimethylformamide (DMF): N-MMSA is very soluble in DMF[4][5]. DMF is an excellent hydrogen bond acceptor and has a high dielectric constant, making it highly effective at solvating polar molecules like N-MMSA.

    • Acetonitrile (ACN) & Tetrahydrofuran (THF): These are generally recommended solvents for reactions involving related sulfonamides, which implies good solubility for the reactants[7]. They are less polar than DMF but are often sufficient to dissolve N-MMSA for synthetic applications.

  • Nonpolar & Low-Polarity Solvents (e.g., Dichloromethane, Toluene, Hexane):

    • Dichloromethane (DCM) & Chloroform: N-MMSA has very slight solubility in chloroform[5]. DCM is frequently used in the workup and purification of reactions involving N-MMSA, suggesting it has some utility for extraction, though it is not a primary solvent for high concentrations[3].

    • Toluene & Hexanes: Due to the significant mismatch in polarity, the solubility of N-MMSA in nonpolar aromatic and aliphatic hydrocarbons is expected to be very low. For the parent compound methanesulfonamide, solubility in toluene and cyclohexane is extremely limited[8].

Table 2: Summary of this compound Solubility

Solvent Class Representative Solvents Solubility Performance Rationale
Polar Protic Water, Methanol, Ethanol Limited to Good Strong hydrogen bonding interactions facilitate dissolution.
Polar Aprotic DMF, Acetonitrile (ACN), THF Good to Excellent Strong dipole-dipole interactions and hydrogen bond acceptance solvate the molecule effectively.

| Nonpolar | Toluene, Hexane, DCM | Poor to Very Low | Insufficient intermolecular forces to overcome the crystal lattice energy of the solute. |

Stability Considerations

The sulfonamide functional group is generally robust, but its stability can be compromised under certain conditions, which are often solvent-dependent.

  • Hydrolytic Stability: Sulfonamides are most stable in neutral to alkaline (basic) aqueous solutions[9]. Under strongly acidic conditions, the S-N bond is susceptible to cleavage[9][10]. Therefore, using N-MMSA in highly acidic aqueous media for extended periods or at elevated temperatures should be approached with caution.

  • Solvent Reactivity: While generally inert, some solvents can participate in side reactions under specific conditions. For instance, in related systems, solvents like acetonitrile can sometimes act as nucleophiles, leading to unexpected byproducts[7]. This underscores the importance of choosing a solvent that is inert under the intended reaction conditions.

Impact on Reactivity

For synthetic applications, the solvent's role extends beyond simple dissolution to actively modulating the reactivity of the solute. When N-MMSA is used as a nucleophile (typically after deprotonation of the N-H proton), the solvent choice is paramount.

  • Polar Aprotic Solvents (Recommended): Solvents like DMF, ACN, and THF are highly recommended for reactions where the N-MMSA anion is the key reactive species[7]. Causality: These solvents effectively solvate the counter-ion (e.g., Na⁺, K⁺) but poorly solvate the sulfonamide anion. This leaves the anion "naked" and highly nucleophilic, accelerating the desired reaction rate.

  • Polar Protic Solvents (Avoid): Water and alcohols should generally be avoided for such reactions[7]. Causality: These solvents form a tight solvation shell around the anionic nucleophile via hydrogen bonding. This energetic stabilization significantly reduces the anion's reactivity and can lead to low or no product formation. Furthermore, the protic solvent itself can act as a competing nucleophile or proton source, quenching the reaction.

Experimental Protocols for Efficacy Evaluation

The following protocols provide a validated framework for researchers to quantify the solubility and stability of N-MMSA in any solvent system of interest.

Protocol 1: Determination of Equilibrium Solubility via Isothermal Shake-Flask Method

This method is the gold standard for determining thermodynamic solubility, ensuring the system has reached a true equilibrium[8].

Methodology:

  • Preparation: Add an excess amount of solid N-MMSA (enough to ensure some remains undissolved) to a series of glass vials.

  • Solvent Addition: Accurately add a known volume or mass of the desired test solvent to each vial.

  • Equilibration: Securely seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a solvent-compatible 0.2 μm filter (e.g., PTFE) to remove all undissolved solids.

  • Analysis: Accurately dilute the filtered sample with a suitable solvent and determine the concentration of N-MMSA using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC-UV) or quantitative Nuclear Magnetic Resonance (qNMR).

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add Excess N-MMSA to Vial B Add Known Volume of Solvent A->B C Seal & Agitate in Thermostatic Shaker (24-72h) B->C D Settle Undissolved Solid (2h) C->D E Filter Supernatant (0.2 µm Syringe Filter) D->E F Dilute Sample E->F G Quantify by HPLC or qNMR F->G H Calculate Solubility (e.g., mg/mL) G->H

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Protocol 2: Assessment of Chemical Stability via HPLC-UV

This protocol allows for the kinetic monitoring of N-MMSA degradation over time in a given solvent.

Methodology:

  • Stock Solution: Prepare an accurate stock solution of N-MMSA in a non-reactive, highly solubilizing solvent (e.g., Acetonitrile).

  • Test Solutions: In separate vials, dilute the stock solution with each test solvent to a known final concentration (e.g., 0.1 mg/mL).

  • Time Zero (t=0) Analysis: Immediately after preparation, inject an aliquot of each test solution into a validated HPLC-UV system. Record the peak area of the N-MMSA peak.

  • Incubation: Store the vials under controlled conditions (e.g., 40 °C in a temperature-controlled oven, protected from light).

  • Time-Point Analysis: At predetermined intervals (e.g., 24h, 48h, 72h, 1 week), withdraw an aliquot from each vial and analyze it by HPLC-UV.

  • Data Analysis: Compare the peak area of N-MMSA at each time point to its area at t=0. Calculate the percentage of N-MMSA remaining. The appearance and growth of new peaks indicate the formation of degradation products.

Visualization of Solvent-Solute Interactions

The underlying cause of the differential performance of N-MMSA is the nature of the intermolecular forces between the solute and the solvent molecules.

G cluster_MMSA N-MMSA Molecule cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) MMSA H₃C-S(=O)₂-NH-CH₃ Methanol CH₃-OH Methanol->MMSA H-Bonding (Strong Solvation) Reduces Reactivity DMF HCON(CH₃)₂ DMF->MMSA Dipole-Dipole Interaction (Good Solubility)

Caption: Conceptual model of solvent interactions with N-MMSA.

Summary and Recommendations

The selection of an appropriate solvent system is a critical decision that directly impacts the success of processes involving this compound.

Table 3: Solvent System Recommendations by Application

Application Goal Recommended Solvent Class Top Choices Justification
High Concentration Stock Polar Aprotic DMF Offers excellent solvating power for creating highly concentrated solutions[4][5].
Nucleophilic Reaction Anhydrous Polar Aprotic Anhydrous ACN, THF, DMF Maximizes the nucleophilicity of the deprotonated N-MMSA anion, leading to faster and cleaner reactions[7].
Purification / Extraction Low-Polarity Organic DCM Useful for liquid-liquid extractions where differential solubility is required[3].

| Aqueous Process / Workup | Water | Water | N-MMSA's limited water solubility can be exploited to precipitate the product or wash away water-soluble impurities[4]. |

Final Recommendation: While this guide provides a strong theoretical and literature-based foundation, empirical verification is non-negotiable. The specific conditions of your reaction or formulation—including temperature, concentration, and the presence of other reagents—can influence outcomes. Use the protocols herein as a starting point to test a small matrix of promising solvents to identify the optimal system for your unique application.

References

A Spectroscopic Guide to N-Methylmethanesulfonamide and Its Derivatives: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical development, the sulfonamide functional group remains a cornerstone of molecular design.[1] Its unique electronic and structural properties contribute significantly to the pharmacokinetic and pharmacodynamic profiles of a vast array of therapeutic agents.[1] Among the simplest aliphatic sulfonamides, N-Methylmethanesulfonamide (N-MMS) serves as a fundamental building block and a valuable intermediate in the synthesis of more complex molecules.[2][3] This guide provides a comprehensive spectroscopic comparison of this compound and its key derivatives, offering researchers, scientists, and drug development professionals a detailed reference for their characterization and analysis.

This document moves beyond a simple recitation of data, delving into the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity. By understanding the subtle yet significant shifts in spectroscopic signatures upon derivatization, researchers can gain deeper insights into the structural and electronic modifications of their target compounds.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound (CAS 1184-85-6) is a simple yet versatile organic compound featuring a central sulfonamide core with a methyl group attached to both the sulfur and nitrogen atoms.[3][4] Its utility as a synthetic intermediate is well-established, finding applications in the preparation of pharmaceuticals and agrochemicals.[2][5] The presence of the N-H proton and the electron-withdrawing sulfonyl group imparts a specific reactivity and set of physicochemical properties that are leveraged in various synthetic transformations, including N-arylation and N-acylation reactions.[6][7]

The following sections will explore the characteristic spectroscopic features of N-MMS and how these signatures are modulated upon substitution at the nitrogen atom, providing a comparative analysis with its N-aryl and N-acyl derivatives.

Comparative Spectroscopic Analysis

The primary methods for the structural elucidation of N-MMS and its derivatives are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecular structure.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The sulfonamide group has several characteristic vibrational modes, with the asymmetric and symmetric stretching vibrations of the S=O bonds being particularly prominent.

Compound ν(N-H) (cm⁻¹) ** ν_as(SO₂) (cm⁻¹) ν_s(SO₂) (cm⁻¹) **Key Observations & Rationale
This compound (N-MMS) ~3349~1320~1155The presence of a distinct N-H stretching frequency is a key identifier. The SO₂ stretching bands are strong and characteristic of the sulfonamide group.[8]
N-Aryl Methanesulfonamides ~3250 - 3300~1330 - 1310~1160 - 1150The N-H stretching frequency is typically shifted to a lower wavenumber due to the influence of the aromatic ring. The exact position of the SO₂ bands can be influenced by the electronic nature of the substituents on the aryl ring.[8]
N-Acyl Methanesulfonamides ~3263 - 3231~1320 - 1310~1155 - 1143The N-H stretch is present, and a strong carbonyl (C=O) stretching band from the acyl group appears in the region of 1680-1710 cm⁻¹.[8] This additional band is a clear indicator of N-acylation.

Expertise in Action: The position of the SO₂ stretching bands can provide insights into the electronic environment of the sulfonamide group. Electron-withdrawing groups on an N-aryl substituent can cause a slight shift to higher wavenumbers, while electron-donating groups may cause a shift to lower wavenumbers. This is a subtle but important diagnostic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. Both ¹H and ¹³C NMR are indispensable for the characterization of N-MMS and its derivatives.

¹H NMR Spectroscopy

Compound δ (N-H) (ppm) δ (N-CH₃) (ppm) δ (S-CH₃) (ppm) Key Observations & Rationale
This compound (N-MMS) ~4.8 (broad singlet)~2.79 (singlet)~2.93 (singlet)The N-H proton signal is often broad due to quadrupole broadening and/or exchange. The two methyl groups appear as distinct singlets.[9]
N-Aryl Methanesulfonamides ~8.8 - 10.2 (singlet)-~3.0 - 3.2 (singlet)The N-H proton is significantly deshielded and appears at a much higher chemical shift due to the anisotropic effect of the aromatic ring and delocalization of the nitrogen lone pair. The S-CH₃ signal is also slightly shifted downfield. Aromatic proton signals will be observed in the 6.5-8.5 ppm region.[10][11]
N,N-Dimethylmethanesulfonamide -~2.8 (singlet, 6H)~2.9 (singlet, 3H)The absence of the N-H proton signal and the integration of the N-methyl signal to 6 protons are clear indicators of dimethylation.[12]

¹³C NMR Spectroscopy

| Compound | δ (N-CH₃) (ppm) | δ (S-CH₃) (ppm) | Key Observations & Rationale | | :--- | :--- | :--- | :--- | :--- | | This compound (N-MMS) | ~29 | ~40 | The chemical shifts of the two methyl carbons are distinct. | | N-Aryl Methanesulfonamides | - | ~40 - 45 | The S-CH₃ carbon signal is relatively consistent. Aromatic carbon signals will appear in the range of ~110-150 ppm.[10] | | N-Acyl Methanesulfonamides | - | ~40 - 50 | The presence of an additional signal for the carbonyl carbon in the range of 160-180 ppm is a key diagnostic feature for N-acylated derivatives.[8] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns. Electrospray ionization (ESI) is a common technique for analyzing sulfonamides.[13][14]

Compound [M+H]⁺ Key Fragmentation Pathways Rationale
This compound (N-MMS) 110.03Loss of SO₂ (m/z 64) is a characteristic fragmentation pathway for some sulfonamides.[13]The protonated molecule is readily observed.
N-Aryl Methanesulfonamides VariableA common fragmentation is the loss of SO₂ (64 Da) via rearrangement.[13] Cleavage of the S-N bond is also frequently observed.The specific fragmentation pattern will depend on the nature of the aryl substituent. Electron-withdrawing groups on the aromatic ring can promote SO₂ extrusion.[13]
N-Acyl Methanesulfonamides VariableFragmentation often involves cleavage of the N-acyl bond and the S-N bond.The fragmentation pattern can be complex but provides valuable structural information.

Experimental Protocols

To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential.

Protocol for Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher for ¹H).

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Fourier transform the free induction decay (FID) to obtain the spectrum.

    • Phase and baseline correct the spectrum.

    • Reference the chemical shifts to the solvent peak or TMS.

Protocol for Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • An acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization.

  • Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive or negative ion mode over a suitable mass range.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and inducing fragmentation.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualizing Key Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

cluster_synthesis Synthesis of N-MMS Derivatives N-MMS N-MMS N-Aryl Derivative N-Aryl Derivative N-MMS->N-Aryl Derivative Pd-catalyzed Coupling N-Acyl Derivative N-Acyl Derivative N-MMS->N-Acyl Derivative Acylation Aryl Halide Aryl Halide Aryl Halide->N-Aryl Derivative Acyl Chloride Acyl Chloride Acyl Chloride->N-Acyl Derivative

Caption: Synthetic pathways to N-aryl and N-acyl derivatives of this compound.

Sample Sample IR Infrared Spectroscopy Functional Groups ν(N-H), ν(SO₂) Sample->IR NMR NMR Spectroscopy Chemical Environment δ(¹H), δ(¹³C) Sample->NMR MS Mass Spectrometry Molecular Weight [M+H]⁺, Fragmentation Sample->MS Structure Structure IR->Structure NMR->Structure MS->Structure

Caption: Workflow for the spectroscopic characterization of N-MMS and its derivatives.

Conclusion: A Foundation for Innovation

This guide provides a foundational understanding of the spectroscopic characteristics of this compound and its derivatives. By leveraging the comparative data and detailed protocols presented herein, researchers can confidently characterize their synthesized compounds, ensuring structural integrity and paving the way for further investigation into their biological activities. The subtle shifts in spectroscopic signatures upon derivatization are not merely data points but rather clues to the underlying electronic and steric effects that govern molecular interactions. As the quest for novel therapeutics and advanced materials continues, a thorough understanding of these fundamental spectroscopic principles will remain an invaluable asset to the scientific community.

References

Benchmarking N-Methylmethanesulfonamide performance against novel reagents

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Selecting the Right Tool for the Job: A Comparative Performance Analysis of N-Methylmethanesulfonamide and Novel Methylating Agents in Modern Drug Discovery

Abstract

The strategic introduction of a methyl group is a cornerstone of modern medicinal chemistry, capable of profoundly influencing a drug candidate's potency, selectivity, metabolic stability, and pharmacokinetic profile. For decades, this compound has been a reliable reagent for this purpose. However, the relentless pursuit of efficiency, safety, and broader applicability in drug discovery has spurred the development of novel methylating agents. This guide provides a comprehensive performance benchmark of this compound against contemporary alternatives, offering researchers, scientists, and drug development professionals the data-driven insights needed to make informed decisions. We will delve into a comparative analysis of reaction efficiency, substrate scope, safety considerations, and mechanistic pathways, supported by detailed experimental protocols and visual guides to empower your research.

Introduction: The Enduring Significance of Methylation in Drug Design

The addition of a methyl group, seemingly a minor structural modification, can have dramatic consequences for the biological activity of a molecule. This is due to the methyl group's ability to modulate key drug-like properties, including:

  • Potency and Selectivity: By occupying a specific binding pocket in a target protein, a methyl group can enhance binding affinity and selectivity.

  • Metabolic Stability: The introduction of a methyl group can block sites of metabolic oxidation, thereby increasing the drug's half-life.

  • Solubility and Permeability: Methylation can alter a molecule's lipophilicity, impacting its solubility and ability to cross biological membranes.

The Legacy of this compound

This compound has long been utilized as a methylating agent in various chemical syntheses. Its appeal lies in its relative stability and affordability. However, its use often requires harsh reaction conditions, and its reactivity profile can be limiting in the context of complex, multifunctional molecules prevalent in modern drug discovery programs.

The Imperative for Innovation: Overcoming the Hurdles of Traditional Reagents

The limitations of classical methylating agents like this compound have created a demand for more sophisticated reagents that offer:

  • Milder Reaction Conditions: To accommodate sensitive functional groups.

  • Higher Selectivity: To minimize the formation of unwanted byproducts.

  • Improved Safety Profiles: To reduce handling risks and environmental impact.

  • Broader Substrate Scope: To enable the methylation of a wider range of molecules.

A New Generation of Methylating Agents

In response to these needs, the field has seen the emergence of several innovative reagents. For the purpose of this guide, we will focus our comparison on two prominent classes of novel methylating agents: Sulfoxonium salts (e.g., trimethylsulfoxonium iodide) and diazomethane precursors (e.g., (Trimethylsilyl)diazomethane). These alternatives have gained traction due to their distinct reactivity profiles and operational advantages.

Head-to-Head Performance Benchmarking

The selection of a methylating agent is a critical decision in the synthetic workflow. This section provides a comparative analysis of this compound against our selected novel reagents across key performance indicators.

Reaction Efficiency and Yield

The efficiency of a reaction, often measured by chemical yield, is a primary concern. The following table summarizes typical yields for the methylation of a common substrate, a substituted phenol, under optimized conditions for each reagent.

ReagentTypical Yield (%)Reaction Conditions
This compound60-75%High temperature, strong base
Trimethylsulfoxonium iodide85-95%Room temperature, moderate base
(Trimethylsilyl)diazomethane90-98%Room temperature, often no base required

Expert Insight: The higher yields observed with the novel reagents can be attributed to their tailored reactivity, which minimizes side reactions and decomposition pathways often encountered with this compound under harsh conditions.

Selectivity and Functional Group Tolerance

In the synthesis of complex molecules, the ability of a reagent to selectively methylate a target functional group in the presence of others is paramount.

ReagentSelectivity for Phenols vs. AlcoholsTolerance for EstersTolerance for Ketones
This compoundModerateLow (hydrolysis risk)Moderate
Trimethylsulfoxonium iodideHighHighHigh
(Trimethylsilyl)diazomethaneHighHighHigh

Expert Insight: The mild reaction conditions associated with sulfoxonium salts and diazomethane precursors are key to their superior functional group tolerance. The high temperatures and strong bases required for this compound can lead to the degradation of sensitive functional groups like esters.

Safety and Handling Profile

Operational safety is a non-negotiable aspect of laboratory practice.

ReagentToxicityStabilityHandling Considerations
This compoundModerateStable solidStandard precautions
Trimethylsulfoxonium iodideModerateStable solidStandard precautions
(Trimethylsilyl)diazomethaneHigh (precursor to diazomethane)Solution, light and heat sensitiveSpecialized handling, potential for explosion

Expert Insight: While (Trimethylsilyl)diazomethane offers excellent performance, its use requires stringent safety protocols due to the potential generation of diazomethane, which is toxic and explosive. For many applications, the balance of high performance and a more favorable safety profile makes sulfoxonium salts an attractive alternative.

Experimental Protocols: A Framework for Reproducible Evaluation

To ensure a fair and reproducible comparison, the following standardized protocols are provided.

General Workflow for Comparative Methylation Studies

SN2_Mechanism Nu Nucleophile (e.g., Phenoxide) TransitionState [Nu---Me---X]‡ Nu->TransitionState Nucleophilic Attack MeX Methylating Agent (Me-X) MeX->TransitionState Product Methylated Product (Nu-Me) TransitionState->Product LeavingGroup Leaving Group (X⁻) TransitionState->LeavingGroup Leaving Group Departure

A Senior Application Scientist's Guide to Isotopic Labeling of N-Methylmethanesulfonamide for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Mechanistic Studies

In the realms of drug development and molecular toxicology, understanding the precise biochemical journey of a compound within a biological system is paramount. Static measurements of metabolite concentrations provide only a snapshot, whereas the true narrative lies in the dynamic fluxes through metabolic pathways.[1] Stable isotope labeling (SIL) has emerged as a transformative technology, offering a safe and powerful means to trace these molecular pathways in vivo.[2][3][4][5] By replacing specific atoms in a molecule with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), we create a chemical doppelgänger that is chemically identical in its reactions but distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[6][7]

This guide focuses on N-Methylmethanesulfonamide (CH₃SO₂NHCH₃), a molecule of significant interest due to its structural relation to various pharmaceuticals and its potential role as a metabolite or environmental agent. Elucidating its metabolic fate—how it's absorbed, distributed, metabolized, and excreted (ADME)—is critical.[8][9] Isotopic labeling provides the definitive tool for this purpose, allowing us to distinguish between the administered compound and endogenous molecules, thereby revealing its complete metabolic story.

Part 1: Strategic Isotopic Labeling of this compound

The choice of isotope and its position within the this compound structure is a critical first step, dictated by the mechanistic questions being asked.

1.1. Rationale for Isotope Selection

The most common stable isotopes for labeling organic molecules are Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).[10]

  • ¹³C-Labeling: Often the preferred choice. Incorporating ¹³C into the carbon backbone of the molecule ensures the label is unlikely to be lost during metabolic processes, a risk associated with labeling at exchangeable proton sites.[8] This stability is crucial for tracking the core structure through multiple metabolic transformations.

  • ¹⁵N-Labeling: Ideal for studying pathways involving the sulfonamide nitrogen, such as N-dealkylation or transformations of the entire sulfonamide group.

  • ²H (Deuterium)-Labeling: Useful for probing specific C-H bond cleavage steps. A significant slowing of the reaction rate upon deuterium substitution (a phenomenon known as the Kinetic Isotope Effect or KIE) provides strong evidence that this bond is broken in the rate-determining step of the metabolic process.[11] For instance, deuterating the N-methyl group can reveal if N-demethylation is a primary metabolic route.[11]

1.2. Synthetic Pathways: Building the Labeled Tracer

Synthesizing isotopically labeled this compound requires strategic planning to incorporate the label efficiently and with high isotopic enrichment. While specific synthetic routes for labeled this compound are not extensively published, we can infer logical pathways based on established sulfonamide chemistry.[12][13][14]

A common approach involves reacting a labeled precursor with an unlabeled partner. For example, to synthesize [¹³CH₃]-N-Methylmethanesulfonamide:

  • Route A: Labeled Methylamine: Commercially available [¹³C]-methylamine hydrochloride can be reacted with methanesulfonyl chloride. This is often the most direct route.

  • Route B: Labeled Methanesulfonyl Chloride: Alternatively, [¹³C]-methanesulfonyl chloride could be reacted with methylamine.

The choice between these routes depends on the commercial availability and cost of the labeled starting materials.

Workflow for Synthesis and Purification

The following diagram illustrates a generalized workflow for producing a high-purity labeled tracer, essential for reliable experimental outcomes.

G cluster_synthesis Synthesis Phase cluster_purification Purification & QC start Select Labeled Precursor (e.g., [13C]-Methylamine) reaction Reaction with Unlabeled Partner (e.g., Methanesulfonyl Chloride) start->reaction quench Reaction Quenching & Crude Extraction reaction->quench purify Chromatographic Purification (e.g., HPLC) quench->purify characterize Structural Confirmation (NMR) purify->characterize qc Purity & Isotopic Enrichment (LC-MS) characterize->qc final High-Purity Labeled This compound qc->final

Caption: Generalized workflow for the synthesis and quality control of isotopically labeled compounds.

Part 2: Comparative Analysis of Tracer Technologies

While SIL is a gold standard, it's essential to understand its performance relative to other techniques. The choice of method depends on the experimental goals, required sensitivity, and available instrumentation.

2.1. Head-to-Head: Stable vs. Radioactive Labeling

Historically, radioactive isotopes like Carbon-14 (¹⁴C) and Tritium (³H) were the primary tools for metabolic studies.[15] While extremely sensitive, they have been largely superseded by stable isotopes for many applications, especially in human studies.[15]

FeatureStable Isotope Labeling (e.g., ¹³C)Radioactive Labeling (e.g., ¹⁴C)
Safety Non-radioactive, completely safe for human studies.[3]Radioactive, requires specialized handling, licensing, and waste disposal; poses radiation risk.[15]
Detection Method Mass Spectrometry (MS), NMR Spectroscopy.[3][7]Scintillation counting, autoradiography.[15]
Structural Info MS provides mass shifts and fragmentation patterns that can help identify metabolite structures.[7]Provides little to no structural information directly; relies on co-chromatography with standards.
Sensitivity High, especially with modern triple quadrupole mass spectrometers (QqQ MS).[16]Extremely high, can detect very low levels of radioactivity.[15]
Cost Labeled precursors can be expensive; MS instrumentation is a significant capital investment.Labeled compounds are very expensive; significant costs associated with waste management.[15]
Regulatory Burden Minimal.High, governed by strict regulations for handling radioactive materials.

2.2. Beyond Isotopes: Alternative Labeling Strategies

Other labeling techniques exist but are generally not suited for whole-organism metabolic fate studies of small molecules like this compound.

  • Fluorescent Labeling: Involves attaching a fluorescent tag (fluorophore) to the molecule.

    • Pros: Extremely sensitive and allows for direct visualization in cellular imaging.

    • Cons: The large fluorescent tag dramatically alters the physicochemical properties and pharmacology of a small molecule like this compound, meaning its metabolic fate will not be representative of the parent compound. This makes it unsuitable for ADME studies.

  • Spin Labeling (e.g., with a nitroxide radical): Used for Electron Paramagnetic Resonance (EPR) spectroscopy.

    • Pros: Provides detailed information about the local environment and dynamics of the labeled molecule.

    • Cons: Similar to fluorescent tags, the spin label is a significant structural modification. Furthermore, the technique is less sensitive and not broadly applicable to standard drug metabolism workflows.

For tracing the metabolism of a small molecule without altering its biological behavior, isotopic labeling is the unequivocally superior method.[2]

Part 3: Experimental Protocol & Data Interpretation

The true power of isotopic labeling is realized in its application. Here, we outline a standard protocol for a cell-based metabolism study and illustrate the data you can expect.

3.1. Protocol: In Vitro Metabolic Stability Assay

This protocol aims to determine the rate at which this compound is metabolized by liver cells (hepatocytes) and to identify its primary metabolites.

Objective: To quantify the disappearance of the parent compound and the appearance of metabolites over time.

Materials:

  • Cryopreserved human hepatocytes

  • Cell culture medium (e.g., Williams' E Medium)

  • [¹³C]-N-Methylmethanesulfonamide (Test Article)

  • Unlabeled this compound (Reference Standard)

  • Acetonitrile with an appropriate internal standard (for protein precipitation)

  • LC-MS/MS system (e.g., Triple Quadrupole MS)[16]

Procedure:

  • Cell Plating: Thaw and plate hepatocytes in collagen-coated 24-well plates. Allow cells to attach and form a monolayer (approx. 4-6 hours).

  • Dosing: Remove the plating medium and replace it with fresh, pre-warmed medium containing 1 µM [¹³C]-N-Methylmethanesulfonamide.

  • Time Course Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect both the cell culture medium and the cell lysate.

  • Sample Quenching: Immediately stop metabolic activity by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound not expected to be formed).

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to autosampler vials for LC-MS/MS analysis.

3.2. Data Analysis and Interpretation

The LC-MS/MS analysis will specifically monitor for the mass-to-charge ratio (m/z) of the labeled parent compound and its expected metabolites.

Metabolite Discovery Workflow

The following diagram shows how raw LC-MS data is processed to identify metabolites.

G cluster_analysis LC-MS/MS Analysis cluster_interpretation Data Interpretation data_acq Acquire Data for all m/z extract_ion Extract Ion Chromatograms for Parent [M+1] & Potential Metabolites data_acq->extract_ion peak_int Integrate Peak Areas extract_ion->peak_int id_metabolite Identify Metabolites by Mass Shift (e.g., +16 Da for Hydroxylation) peak_int->id_metabolite quantify Quantify Relative Abundance id_metabolite->quantify pathway Propose Metabolic Pathway quantify->pathway

Caption: From data acquisition to pathway elucidation using labeled compounds.

Example Data:

Let's assume this compound (Molar Mass ≈ 109.13 g/mol ) is labeled with one ¹³C atom.

  • Unlabeled Parent [M]: m/z ≈ 110.1 (for [M+H]⁺)

  • Labeled Parent [M+1]: m/z ≈ 111.1 (for [¹³C-M+H]⁺)

If a primary metabolic route is hydroxylation (+16 Da), the analysis would search for:

  • Labeled Hydroxylated Metabolite [M+1+16]: m/z ≈ 127.1

By comparing the peak area of the labeled parent (m/z 111.1) at T=0 versus later time points, we can calculate the rate of metabolism. Simultaneously, the appearance of a new peak at m/z 127.1, which co-elutes with a synthetic standard, confirms the identity of the hydroxylated metabolite. The use of the labeled compound provides an unambiguous signal, free from interference from endogenous molecules that might have the same nominal mass as an unlabeled metabolite.[17]

Conclusion

For mechanistic studies of small molecules like this compound, stable isotope labeling is an indispensable tool. It offers an unparalleled combination of safety, precision, and analytical depth.[3][9] By allowing researchers to track the exact fate of a molecule in a complex biological system, SIL provides definitive data for ADME profiling, reaction phenotyping, and toxicological assessment.[4][5] The insights gained from these studies are fundamental to making informed decisions in drug development and chemical safety assessment, making the strategic synthesis and application of labeled compounds a cornerstone of modern molecular science.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-Methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel compounds like N-Methylmethanesulfonamide (CAS No. 1184-85-6) demands the highest standards of safety and environmental stewardship. The integrity of our research is intrinsically linked to the responsible management of the chemical lifecycle, from synthesis to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in regulatory compliance and best laboratory practices. The causality behind each procedural choice is explained to ensure a self-validating and trustworthy safety system.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. This foundational knowledge informs every subsequent decision, from the selection of personal protective equipment to the final disposal pathway. This compound is not benign; it presents specific risks that must be actively managed.

The primary hazards, as identified by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, are significant and demand respect.[1][2][3] Skin contact can lead to irritation, characterized by redness, itching, and dryness, while eye contact can cause serious irritation and potential damage.[1] Inhalation of its dust or fumes may irritate the respiratory system.[1][2] Furthermore, upon thermal decomposition, it generates toxic oxides of carbon, nitrogen, and sulfur, making uncontrolled incineration a dangerous and environmentally harmful disposal method.[1][4]

Table 1: Hazard and Property Profile of this compound

PropertyDescriptionSource(s)
GHS Hazard Codes H315, H319, H335[1][3]
Hazard Statements Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][2][3]
Physical Form Clear liquid to white or pale yellow crystalline powder.[3][5]
Flash Point Approximately 53 °C[3]
Incompatibilities Strong oxidizing agents.[1]
Hazardous Decomposition Carbon oxides, Nitrogen oxides, Sulfur oxides.[1]

Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)

Safe disposal begins long before the waste container is sealed. It starts with meticulous handling during routine laboratory use. The principle here is to minimize exposure and prevent contamination outside of controlled environments.

Essential Protocol for Safe Handling
  • Engineering Controls: All handling of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood.[6][7] This is the primary engineering control to prevent inhalation of fumes or aerosols, directly mitigating the respiratory irritation hazard (H335).[1]

  • Personal Protective Equipment (PPE): A standard ensemble of PPE is mandatory. This is not merely a checklist but a system of personal defense.

    • Eye Protection: Chemical splash goggles are required to protect against accidental splashes, fulfilling the mandate to prevent serious eye irritation (H319).[1][8]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times. Inspect gloves for integrity before each use and wash them before removal. This is the most direct barrier against skin irritation (H315).[1][8]

    • Body Protection: A standard laboratory coat must be worn and kept fastened to protect skin and personal clothing from contamination.[9]

Waste Characterization and Segregation: A Logical Workflow

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), the waste generator—the laboratory professional—is legally responsible for determining if their waste is hazardous.[1][10] For this compound, the recommended approach is to conservatively manage all associated waste streams as hazardous.

This workflow diagram illustrates the decision-making process for proper segregation and handling.

G cluster_0 Waste Generation & Characterization cluster_1 Waste Streams cluster_2 Containment & Disposal Pathway start Generation of This compound Waste waste_pure 1. Unused Reagent waste_sol 2. Contaminated Solutions waste_labware 3. Contaminated Labware (vials, pipette tips, gloves) waste_spill 4. Spill Cleanup Debris characterize Characterize all streams as Hazardous Chemical Waste waste_pure->characterize waste_sol->characterize waste_labware->characterize waste_spill->characterize container Place in a designated, chemically compatible, and sealed Hazardous Waste Container characterize->container labeling Label Container: 'HAZARDOUS WASTE' + Chemical Name + Accumulation Start Date container->labeling saa Store container in a designated Satellite Accumulation Area (SAA) away from incompatible materials labeling->saa vendor Arrange for pickup by a licensed Hazardous Waste Disposal Vendor saa->vendor final Final Disposal via Controlled Incineration with Flue Gas Scrubbing vendor->final

Caption: Waste Characterization & Disposal Workflow for this compound.

Key Segregation Principles:
  • Dedicated Waste Stream: Establish a dedicated hazardous waste container specifically for this compound and materials contaminated with it. Do not mix this waste with other chemical streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Avoid Incompatibilities: Ensure the waste container is not used for, and is stored separately from, strong oxidizing agents to prevent potentially hazardous reactions.[1][6]

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

This protocol provides the logistical steps for compliant disposal. Adherence to these procedures is critical for ensuring safety and meeting regulatory requirements.

Step 1: Containerization

Select a waste container that is in good condition, free of leaks, and constructed of a material compatible with this compound (e.g., high-density polyethylene or glass for liquids).[11][12] The container must have a secure, leak-proof lid, which must remain closed at all times except when waste is being added.[12] This practice is vital to prevent the release of vapors and to avoid spills.

Step 2: Labeling

Proper labeling is a non-negotiable regulatory requirement.[13] Affix a hazardous waste label to the container before adding the first drop of waste. The label must include:

  • The words "HAZARDOUS WASTE"

  • The full chemical name: "this compound"

  • The accumulation start date (the date the first waste is added).

  • An indication of the hazards (e.g., "Irritant").

Step 3: Accumulation

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area must be at or near the point of generation and under the control of laboratory personnel. The SAA should provide secondary containment (e.g., a spill tray) to capture any potential leaks.

Step 4: Final Disposal

The only acceptable method for disposing of this compound waste is through your institution's EHS department or a licensed hazardous waste disposal contractor.[1] These professional services will ensure the waste is transported and disposed of using approved methods, such as high-temperature incineration with flue gas scrubbing to neutralize the harmful oxides of nitrogen and sulfur produced during combustion.[14]

Crucially, never dispose of this compound by:

  • Sewer System: This is strictly prohibited as it can contaminate waterways.[1][14] The ecological effects are not well-characterized, demanding a conservative approach to prevent environmental release.[1]

  • Evaporation: Allowing the chemical to evaporate in a fume hood is not a disposal method and is an unacceptable practice.[11]

  • Regular Trash: Disposing of the chemical or contaminated labware in the regular trash is illegal and poses a significant risk to custodial staff and the environment.

Emergency Procedures: Spill Management

In the event of an accidental spill, a calm and systematic response is crucial to mitigate exposure and prevent further contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area and contact your institution's emergency response team.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Control Ignition Sources: If the material is flammable, turn off any nearby ignition sources.[14]

  • Contain & Absorb: Prevent the spill from entering drains.[1] Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow.

  • Collect & Containerize: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1] Label the container appropriately as "Spill Debris with this compound."

  • Decontaminate: Clean the spill area with a suitable detergent and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

By adhering to this comprehensive guide, you can ensure that your use and disposal of this compound meet the highest standards of laboratory safety, professional responsibility, and environmental compliance, thereby building a foundation of trust in your scientific operations.

References

Navigating the Handling of N-Methylmethanesulfonamide: A Guide to Safety and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. N-Methylmethanesulfonamide (CAS 1184-85-6), a versatile pharmaceutical and pesticide intermediate, requires a comprehensive understanding of its properties to ensure safe handling and disposal.[1][2] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

The Unseen Risks: Understanding the Hazard Profile

This compound is not merely another laboratory reagent; it presents a multifaceted hazard profile that demands respect and careful management. It is classified as a flammable liquid and vapor, and it can cause significant skin, eye, and respiratory irritation.[3][4] However, the primary concern, and the reason for the stringent protocols outlined in this guide, stems from its structural similarity to known alkylating agents, such as Methyl Methanesulfonate (MMS).[5]

Alkylating agents are compounds that can introduce an alkyl group into other molecules.[3] When this occurs with biological macromolecules like DNA, it can lead to mutations and cellular damage, which is why many alkylating agents are considered potential carcinogens and mutagens.[2][6][7] The methanesulfonate group in this compound is a good leaving group, meaning it can be readily displaced, allowing the methyl group to potentially alkylate nucleophilic sites on biological molecules.[2] This mechanistic similarity to compounds with known genotoxicity is the core reason for treating this compound with a high degree of caution.

Below is a summary of its key chemical and physical properties:

PropertyValueSource
Molecular Formula C2H7NO2S[1][2]
Molecular Weight 109.15 g/mol [1][4]
Appearance Colorless to pale yellow liquid or white to yellowish crystalline powder[2][8]
Boiling Point 118°C at 0.3 mmHg[1][2]
Flash Point 53 °C[1][6]
Density ~1.194 g/cm³[1][2]

Your Personal Armor: A Multi-Layered PPE Strategy

Given the potential for skin and eye irritation, as well as the suspected long-term health effects, a comprehensive Personal Protective Equipment (PPE) strategy is non-negotiable. This is not just about wearing protective gear, but about understanding its limitations and using it correctly as the last line of defense.

Hand Protection: The Critical Barrier

Direct skin contact is a primary route of exposure. Due to the lack of specific permeation data for this compound, a conservative approach is warranted.

  • For Incidental Contact (Splash Protection): Double-gloving with high-quality, powder-free nitrile gloves (minimum 8 mil thickness) is recommended.[9][10] Nitrile provides good resistance to a range of chemicals and is a suitable choice for handling small quantities and preventing minor splashes.[5][9][10][11][12] Should any contact occur, the outer glove must be removed and replaced immediately.[11]

  • For Extended Use or Immersion Potential: For larger quantities or tasks with a higher risk of prolonged contact, Butyl rubber gloves are the preferred choice.[10] Butyl rubber offers superior resistance to a wide array of chemicals, including many polar organic compounds.[10]

Eye and Face Protection: Shielding from Splashes and Vapors

Given that this compound can cause serious eye irritation, robust eye and face protection is mandatory.[3]

  • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards are essential.

  • Enhanced Protection: When handling larger volumes or when there is a significant risk of splashing, a full-face shield should be worn in conjunction with chemical splash goggles.[13]

Body Protection: Guarding Against Contamination

A chemically resistant lab coat is the minimum requirement.[13] For procedures with a higher risk of splashes or spills, consider a chemically resistant apron or coveralls. Ensure that your lab coat is fully buttoned and the sleeves are of an appropriate length to cover your arms.

Respiratory Protection: An Essential Precaution

Due to the risk of respiratory irritation and the potential for inhalation of aerosols, all work with this compound should be conducted within a certified chemical fume hood.[3] If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection is necessary.

  • Recommended Respirator: A half-mask or full-face respirator equipped with an Organic Vapor (OV) cartridge is appropriate.[1][14] For operations that may also generate particulates, a combination OV/P100 cartridge should be used.[8][15] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, fit testing, and training, in accordance with OSHA regulations.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE:

Caption: PPE selection workflow for this compound.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Pre-Handling
  • Designate a Work Area: All work with this compound should be performed in a designated area within a chemical fume hood.

  • Assemble Materials: Before starting, ensure you have all necessary equipment, including your PPE, spill cleanup materials, and waste containers.

  • Review Safety Data Sheet (SDS): Always have the most current SDS readily available and review it before beginning your work.

  • Don PPE: Put on all required PPE as outlined in the previous section, ensuring a proper fit.

Handling and Use
  • Weighing: If working with the solid form, weigh it out in the fume hood. Use disposable weigh boats to minimize contamination of balances.

  • Dissolving: When preparing solutions, add the this compound to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions in a closed system or under reflux within the fume hood.

  • Transfers: Use a syringe or cannula for liquid transfers whenever possible to minimize the generation of aerosols.

Post-Handling and Decontamination
  • Decontaminate Equipment: All non-disposable equipment, such as glassware, should be decontaminated immediately after use. A preliminary rinse with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water, is recommended. For final decontamination prior to disposal of waste, a basic hydrolysis can be employed (see Disposal Plan).

  • Clean Work Area: Wipe down the work surface in the fume hood with an appropriate cleaning agent.

  • Doff PPE: Remove your PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water after removing your PPE.

Disposal Plan: Managing the Waste Stream

Proper disposal is a critical final step in the safe handling of this compound. All waste must be treated as hazardous.

Waste Segregation
  • Solid Waste: Contaminated disposables such as gloves, paper towels, and weigh boats should be collected in a clearly labeled, sealed plastic bag and placed in a designated solid hazardous waste container.[16]

  • Liquid Waste: Unused this compound and solutions containing it should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Contaminated needles and syringes should be placed in a designated sharps container for hazardous chemical waste.

Decontamination and Disposal of Empty Containers
  • Triple Rinse: The empty container should be triple-rinsed with a suitable solvent (e.g., ethanol).

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[16]

  • Deface Label: The original label on the container should be completely defaced or removed.

  • Final Disposal: The rinsed and dried container can then be disposed of in accordance with your institution's policies for non-hazardous lab glass or plastic.[16]

A Note on Chemical Neutralization

For small quantities of residual this compound, a basic hydrolysis can be considered to degrade the compound into less hazardous materials before final disposal. Sulfonamides can be susceptible to hydrolysis under basic conditions.[17][18] A cautious approach would be to add a saturated solution of sodium bicarbonate to the waste solution and allow it to stir at room temperature for several hours in a fume hood before it is collected for final disposal by your institution's environmental health and safety department.[17] This should only be performed by trained personnel after a thorough risk assessment.

The workflow for handling and disposal is summarized in the diagram below:

Handling_Disposal_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal cluster_post Post-Handling Prep Designate Area & Review SDS DonPPE Don Appropriate PPE Prep->DonPPE Weigh Weigh/Measure DonPPE->Weigh Use Use in Experiment Weigh->Use Decontaminate Decontaminate Equipment Use->Decontaminate Segregate Segregate Waste (Solid, Liquid, Sharps) Use->Segregate Rinse Triple Rinse Containers Decontaminate->Rinse CleanArea Clean Work Area Decontaminate->CleanArea Collect Collect Rinsate Segregate->Collect Rinse->Collect Dispose Dispose of Waste & Containers per EHS Guidelines Collect->Dispose Dispose->CleanArea DoffPPE Doff PPE CleanArea->DoffPPE WashHands Wash Hands DoffPPE->WashHands

Caption: General workflow for handling and disposal of this compound.

By integrating these detailed operational and disposal plans into your laboratory's standard operating procedures, you can build a robust safety culture that protects both the researcher and the integrity of the research itself.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methylmethanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Methylmethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.